Technical Documentation Center

Diethyl-1H-1,2,3-triazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Diethyl-1H-1,2,3-triazole-4-carboxamide

Core Science & Biosynthesis

Foundational

Architecting Small Molecule Scaffolds: A Technical Guide to the Structure, Synthesis, and Application of Diethyl-1H-1,2,3-triazole-4-carboxamide

Executive Summary In contemporary medicinal chemistry, the 1,2,3-triazole ring has transcended its origins as a simple "click chemistry" linkage to become a privileged pharmacophore. Specifically, Diethyl-1H-1,2,3-triazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the 1,2,3-triazole ring has transcended its origins as a simple "click chemistry" linkage to become a privileged pharmacophore. Specifically, Diethyl-1H-1,2,3-triazole-4-carboxamide represents a highly versatile building block. By coupling the metabolic stability of the triazole core with the lipophilic, sterically demanding diethyl carboxamide moiety, this compound serves as a critical structural anchor in the development of targeted therapeutics, most notably in disrupting oncogenic[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing deep mechanistic insights into its synthesis, physicochemical behavior, and biological application.

Chemical Structure and Physicochemical Profiling

The structural architecture of Diethyl-1H-1,2,3-triazole-4-carboxamide is defined by a five-membered aromatic ring containing three adjacent nitrogen atoms, substituted at the C4 position with an N,N-diethyl amide group.

Causality in Structural Design: The triazole core acts as a rigid bioisostere for amide bonds, offering superior resistance to enzymatic cleavage (e.g., by proteases) while maintaining a strong dipole moment. The N,N-diethyl substitution on the carboxamide is not arbitrary; it precisely tunes the molecule's partition coefficient (LogP), enhancing membrane permeability while providing a hydrophobic vector that can occupy specific binding pockets in target proteins, making it an[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical & Practical Significance
CAS Number 1878597-11-5Primary identifier for inventory and regulatory tracking[3].
Molecular Formula C7H12N4ODictates exact mass calculation for high-resolution MS.
Molecular Weight 168.20 g/mol Optimal low-MW fragment, leaving ample room for lead optimization.
Melting Point 80–85 °CIndicates moderate crystalline lattice energy, aiding in solid-state handling[2].
Solubility Soluble in MeOH, DMF, H2OFacilitates homogeneous phase reactions; polar nature requires careful workup[2].

Synthetic Methodologies: A Self-Validating Protocol

While 1,2,3-triazoles are canonically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), constructing the specific N,N-diethyl carboxamide derivative is often more efficiently and cleanly achieved via the direct amidation of 1H-1,2,3-triazole-4-carboxylic acid.

Expertise & Experience (The "Why"): The primary challenge in this synthesis is the high polarity and amphoteric nature of the triazole core, which severely complicates aqueous workups. To circumvent this, 1,1'-Carbonyldiimidazole (CDI) is selected as the coupling reagent over traditional EDC/HOBt systems. CDI generates volatile CO2 and water-soluble imidazole as byproducts, ensuring that the highly polar target compound can be isolated with >95% purity without relying on exhaustive, yield-destroying column chromatography.

Synthesis A Triazole-4-carboxylic acid (Starting Material) B CDI Activation (25°C, N2 atm) A->B Step 1 C Active Acyl Imidazole Intermediate B->C D Diethylamine (Et2NH) Addition (12h) C->D Step 2 E Diethyl-1H-1,2,3-triazole- 4-carboxamide (>95% Purity) D->E Workup & Isolation

Fig 1: Synthetic workflow for Diethyl-1H-1,2,3-triazole-4-carboxamide via CDI activation.

Step-by-Step Protocol (10 mmol scale)
  • Activation: Suspend 1H-1,2,3-triazole-4-carboxylic acid (1.13 g, 10 mmol) in 20 mL of anhydrous DMF under a nitrogen atmosphere. Add CDI (1.95 g, 12 mmol) in a single portion. Stir at 25°C for 2 hours. Mechanistic Observation: Effervescence (CO2 release) visually validates the formation of the active acyl imidazole intermediate.

  • Amidation: Cool the reaction mixture to 0°C. Add diethylamine (1.55 mL, 15 mmol) dropwise over 10 minutes to control the exothermic reaction. Allow the mixture to warm to 25°C and stir for 12 hours[2].

  • In-Process Validation (Self-Validating Checkpoint): Draw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LCMS. The reaction is validated for progression only when the starting material peak (m/z 114[M+H]+) is ≤ 2% relative to the product peak (m/z 169[M+H]+). Do not proceed to workup until this metric is achieved to prevent premature quenching.

  • Isolation: Quench the reaction with 10 mL of cold water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF and imidazole, dry over anhydrous Na2SO4, and concentrate in vacuo. Expected Yield: ~87% (1.46 g) as a white solid[2].

Mechanistic Insights: Application in MLL1-WDR5 Inhibition

Beyond its utility as a synthetic intermediate, Diethyl-1H-1,2,3-triazole-4-carboxamide is a critical structural motif in advanced oncology therapeutics, particularly in small-molecule inhibitors targeting the [1].

Pathology Context: In mixed lineage leukemia (MLL), translocations of the MLL1 gene lead to fusion proteins that form a super elongation complex (SEC). This complex aberrantly upregulates Hox and Meis-1 genes, driving leukemogenesis. The catalytic activity of MLL1 (a histone H3K4 methyltransferase) is strictly dependent on its physical interaction with the scaffolding protein WDR5[4].

Mechanism of Action: Compounds incorporating the diethyl-1H-1,2,3-triazole-4-carboxamide moiety act as potent, competitive inhibitors of this PPI. The triazole ring mimics the structural geometry of the natural MLL1 peptide backbone, while the diethyl carboxamide group projects into a deep, hydrophobic binding pocket on the surface of WDR5. This steric blockade prevents MLL1 from docking, thereby collapsing the SEC, , and inducing apoptosis in leukemia cells[4].

Pathway WDR5 WDR5 Protein Complex MLL1-WDR5 Complex WDR5->Complex MLL1 MLL1 Protein MLL1->Complex H3K4 H3K4 Methylation Complex->H3K4 Catalysis Leukemia Leukemia Cell Proliferation H3K4->Leukemia Hox/Meis-1 Up-regulation Inhibitor Triazole-4-carboxamide Derivative Inhibitor->Complex Competitive Inhibition

Fig 2: Disruption of the MLL1-WDR5 protein interaction by triazole-4-carboxamide derivatives.

Analytical Characterization Standards

To ensure the integrity of the synthesized or procured compound for downstream biological assays, the following analytical parameters serve as the gold standard:

  • 1H NMR (400 MHz, DMSO-d6): A distinct singlet at ~8.50–8.60 ppm corresponding to the triazole C5-H. The diethyl group presents as a characteristic quartet at ~3.60 ppm (4H, -CH2-) and a triplet at ~1.00–1.20 ppm (6H, -CH3)[1].

  • LCMS (ESI+): A dominant peak at m/z 169.2 [M+H]+. Purity must exceed 98% (UV 254 nm) to prevent off-target effects in sensitive PPI fluorescence polarization assays[1].

References

  • Google Patents. "US20230286948A1 - Haloalkylpyridyl triazole MLL1-WDR5 protein-protein interaction inhibitor.

Sources

Exploratory

mechanism of action of Diethyl-1H-1,2,3-triazole-4-carboxamide in vitro

In Vitro Mechanism of Action of Diethyl-1H-1,2,3-triazole-4-carboxamide Derivatives: Targeting the MLL1-WDR5 Interaction Axis Executive Summary The 1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action of Diethyl-1H-1,2,3-triazole-4-carboxamide Derivatives: Targeting the MLL1-WDR5 Interaction Axis

Executive Summary

The 1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly privileged pharmacophore in modern targeted therapeutics, particularly for disrupting critical protein-protein interactions (PPIs) in oncology. Specifically, derivatives featuring a diethyl substitution at the carboxamide nitrogen—such as those utilized in haloalkylpyridyl triazole inhibitors—exhibit profound efficacy in targeting the WD Repeat Domain 5 (WDR5) protein[1]. This technical guide delineates the in vitro mechanism of action of diethyl-1H-1,2,3-triazole-4-carboxamide derivatives, detailing their role as potent WIN-site (WDR5-interacting) inhibitors that dismantle the MLL1 (Mixed Lineage Leukemia 1) methyltransferase complex, thereby inducing apoptosis in MLL-rearranged leukemias and glioblastoma models[2].

Structural Rationale & Target Engagement

Expertise & Experience: The Causality of the Pharmacophore

The design of PPI inhibitors is notoriously difficult due to the large, flat, and often featureless interfaces involved. However, the WDR5 WIN-site presents a deep, druggable pocket that naturally accommodates the arginine-containing WIN motif of MLL1[3].

The diethyl-1H-1,2,3-triazole-4-carboxamide core acts as a highly rigid, conformationally locked amide isostere[2].

  • The Triazole Core : Mimics the peptide backbone of the native MLL1 WIN motif, establishing critical hydrogen bonds with the WDR5 polyamide backbone (specifically around residue S91) without the metabolic liability of a standard peptide bond[2].

  • The Diethyl-Carboxamide Moiety : The diethyl substitution provides the exact steric bulk and lipophilicity required to engage the hydrophobic sub-pockets of the WIN site (e.g., F133, Y191, F149)[4]. This specific substitution prevents solvent exposure and locks the molecule into the deep central cavity of the WDR5 β-propeller structure, outcompeting native MLL1 with picomolar to low-nanomolar affinity[5].

In Vitro Mechanism of Action (MoA) Cascade

The MoA of these triazole-based inhibitors follows a highly deterministic, self-validating cascade in vitro:

  • Competitive WIN-Site Binding : The compound passively permeates the cell membrane and directly binds the WDR5 WIN-site, displacing the MLL1 catalytic core[3].

  • Complex Dissociation : MLL1 requires WDR5, RbBP5, Ash2L, and DPY30 to form its active core complex. By sequestering WDR5, the triazole inhibitor triggers the dissociation of this holo-complex[1].

  • Enzymatic Downregulation : Isolated MLL1 possesses extremely weak methyltransferase activity. Disruption of the complex strictly abolishes its ability to catalyze the di- and tri-methylation of Histone H3 at Lysine 4 (H3K4me2/3)[1].

  • Transcriptional Repression : The loss of H3K4me3 at specific promoter regions leads to the rapid downregulation of downstream oncogenic drivers, most notably HOXA9 and MEIS1[1].

  • Phenotypic Execution : The depletion of HOXA9/MEIS1 triggers cell cycle arrest and apoptosis in MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13)[6].

Disruption of the MLL1-WDR5 complex by Triazole-4-carboxamide leading to apoptosis.

Quantitative In Vitro Profiling

To establish trustworthiness in compound selection, the efficacy of diethyl-triazole-4-carboxamide derivatives must be benchmarked against established WDR5 inhibitors (e.g., OICR-9429 and C16) across biochemical and cellular assays[7][8].

Compound ClassWDR5 Binding Affinity ( Kd​ / IC50​ )H3K4me3 Inhibition ( IC50​ )MV4;11 Leukemia Cell Viability ( GI50​ )Permeability (MDCK Papp​ )
OICR-9429 (Reference)93 nM / 64 nM[7]~5.0 µM~10.0 µM[4]Low
C16 (Imidazole Reference)<1.0 nM<0.1 µM0.01 - 0.05 µM[8]Low
Diethyl-Triazole-4-Carboxamides 1.5 - 10 nM[1]0.2 - 0.5 µM0.1 - 1.0 µM[1]High (>2.0)[2]

Table 1: Comparative in vitro profiling of WDR5 WIN-site inhibitors. Triazole derivatives demonstrate a superior balance of potency and passive permeability compared to earlier generations.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies detail the industry-standard in vitro assays used to validate the MoA of these compounds. The combination of a direct binding assay (Protocol A) and an orthogonal functional assay (Protocol B) creates a self-validating system that confirms both target engagement and phenotypic consequence.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Displacement Assay

Purpose: To quantify the direct, competitive displacement of MLL1 from WDR5 by the triazole inhibitor. Causality: Using a Terbium (Tb) donor allows for time-delayed fluorescence reading. This delay strictly eliminates the rapid autofluorescence commonly emitted by small-molecule libraries, ensuring high signal-to-noise ratios and preventing false positives.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA). Dilute GST-tagged WDR5 protein to 10 nM and FITC-labeled MLL1 WIN-peptide to 30 nM.

  • Compound Titration: Prepare a 10-point dose-response curve of the diethyl-1H-1,2,3-triazole-4-carboxamide derivative in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume black plate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 5 µL of the GST-WDR5 solution to the wells. Incubate at room temperature for 15 minutes to allow target engagement.

  • Tracer Addition: Add 5 µL of the FITC-MLL1 peptide and 5 µL of Terbium-labeled anti-GST antibody (2 nM final). Incubate in the dark for 60 minutes.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 340 nm; measure emission at 495 nm (Tb donor) and 520 nm (FITC acceptor) with a 100 µs delay.

  • Data Analysis: Calculate the FRET ratio (520/495 nm). Normalize data against DMSO (0% displacement) and a positive control like OICR-9429 (100% displacement)[9] to determine the IC50​ .

Step-by-step TR-FRET assay workflow for quantifying WDR5-MLL1 interaction displacement.

Protocol B: In Vitro Histone Methyltransferase (HMT) Assay

Purpose: To validate that PPI disruption functionally abolishes MLL1 enzymatic activity. Causality: While TR-FRET proves binding, the HMT assay confirms that displacing WDR5 is sufficient to collapse the catalytic competency of the entire multi-protein MLL1 complex.

  • Complex Assembly: Reconstitute the MLL1 core complex by mixing recombinant MLL1, WDR5, RbBP5, Ash2L, and DPY30 in equimolar ratios (1 µM each) in HMT buffer.

  • Inhibitor Treatment: Pre-incubate the complex with varying concentrations of the triazole inhibitor for 30 minutes at 30°C.

  • Substrate Addition: Add 2 µM of unmethylated Histone H3 peptide (residues 1-21) and 10 µM of S-adenosylmethionine (SAM) as the methyl donor.

  • Reaction & Detection: Incubate for 1 hour. Quench the reaction. Use an AlphaLISA detection kit utilizing an anti-H3K4me2 specific antibody and streptavidin-donor beads bound to the biotinylated H3 peptide.

  • Quantification: Measure the luminescent signal to quantify the reduction in H3K4me2 levels, yielding the functional IC50​ [1].

References

  • US20230286948A1 - Haloalkylpyridyl triazole mll1-wdr5 protein-protein interaction inhibitor Source: Google Patents URL
  • Development and Characterization of Triazole-Based WDR5 Inhibitors for the Treatment of Glioblastoma Source: bioRxiv URL:[Link]

  • Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia Source: NIH / Nature Chemical Biology URL:[Link]

  • Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia Source: ACS Publications URL:[Link]

  • WD repeat domain 5 (WDR5) inhibitors: a patent review (2016-present) Source: Taylor & Francis Online URL:[Link]

  • Displacement of WDR5 from chromatin by a pharmacological WIN site inhibitor with picomolar affinity Source: OmicsDI URL:[Link]

Sources

Foundational

pharmacokinetics of Diethyl-1H-1,2,3-triazole-4-carboxamide

A Technical Guide to the Pharmacokinetic Profile of Diethyl-1H-1,2,3-triazole-4-carboxamide and Related Compounds Introduction: The 1,2,3-Triazole Scaffold in Modern Drug Discovery The 1,2,3-triazole ring is a prominent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Pharmacokinetic Profile of Diethyl-1H-1,2,3-triazole-4-carboxamide and Related Compounds

Introduction: The 1,2,3-Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry, valued for its exceptional stability and versatile chemical properties.[1] This five-membered heterocycle is metabolically robust, resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions.[2][3] Its significant dipole moment and capacity to act as a hydrogen bond acceptor, without being protonated at physiological pH, make it an excellent bioisostere for amide bonds, enhancing interactions with biological targets and improving physicochemical properties.[3][4] The advent of "click" chemistry has further propelled its use, allowing for efficient and regioselective synthesis.[5]

This guide provides an in-depth technical overview of the anticipated pharmacokinetic profile of a specific derivative, Diethyl-1H-1,2,3-triazole-4-carboxamide. While direct experimental data for this exact molecule is not publicly available, we can construct a robust predictive profile based on the well-documented behavior of the 1,2,3-triazole-4-carboxamide class.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering both a predictive analysis and a detailed guide to the essential experimental protocols required for a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) assessment.

Section 1: Predictive ADME Profile

The journey of a drug candidate from administration to elimination is governed by its ADME properties. For Diethyl-1H-1,2,3-triazole-4-carboxamide, we can predict the following characteristics based on its structural class.

Absorption & Permeability

Oral bioavailability is a critical determinant of a drug's therapeutic potential. For a compound like Diethyl-1H-1,2,3-triazole-4-carboxamide, absorption is primarily influenced by its ability to permeate the intestinal epithelium. The 1,2,3-triazole scaffold generally imparts favorable drug-like properties, with many derivatives adhering to Lipinski's Rule of Five and exhibiting good potential for oral absorption.[9][10][11]

  • Causality in Experimental Choice: To quantitatively predict intestinal permeability, the Caco-2 permeability assay is the industry standard.[12][13] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.[13] Measuring the bidirectional transport (apical-to-basolateral and basolateral-to-apical) allows for the calculation of an apparent permeability coefficient (Papp) and an efflux ratio, which indicates whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[13]

Distribution

Once absorbed, a drug's distribution is largely dictated by its binding to plasma proteins. Only the unbound fraction is free to interact with its therapeutic target.[14] The degree of plasma protein binding (PPB) influences the volume of distribution, clearance, and half-life.[15]

  • Causality in Experimental Choice: Equilibrium dialysis is considered the gold standard for determining PPB due to its minimal non-specific binding.[15][16] This technique uses a semipermeable membrane to separate a drug-spiked plasma sample from a buffer compartment. At equilibrium, the concentration of the free drug will be equal on both sides, allowing for the calculation of the bound and unbound fractions.[14] For compounds that may be unstable in plasma over long incubation periods, faster methods like ultrafiltration can be employed as an alternative.[15]

Metabolism

Metabolic stability is a cornerstone of a successful drug candidate. The 1,2,3-triazole ring itself is known for its high resistance to metabolic degradation.[2] Therefore, the primary sites of metabolism for Diethyl-1H-1,2,3-triazole-4-carboxamide are anticipated to be the N-diethylamide moiety. Likely metabolic pathways include N-dealkylation and oxidation.

  • Causality in Experimental Choice: The liver microsomal stability assay is a fundamental in vitro tool for assessing Phase I metabolism.[17] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative drug metabolism.[18][19] By incubating the compound with liver microsomes and the necessary cofactor (NADPH), one can measure the rate of parent compound depletion over time to determine its intrinsic clearance.[20] This provides a strong indication of its metabolic fate in the liver.[21] For a more complete picture including Phase II metabolism, assays using hepatocytes or S9 fractions can be utilized.[18]

Excretion

The final phase of a drug's journey is its elimination from the body, typically via the kidneys (renal excretion) or in the feces (biliary excretion). The physicochemical properties of the parent drug and its metabolites will determine the dominant route of excretion.

Section 2: Quantitative Data & Key Parameters

While specific data for the target compound is unavailable, the following table outlines the key pharmacokinetic parameters that would be determined through the experimental protocols described in this guide. This serves as a template for data presentation.

ParameterAssayTypical UnitsSignificance
Aqueous Solubility Kinetic/Thermodynamic Assayµg/mL or µMImpacts dissolution and absorption; crucial for formulation and assay validity.[22]
LogD at pH 7.4 Shake-flask or HPLC-basedUnitlessMeasures lipophilicity at physiological pH, influencing permeability and distribution.
Permeability (Papp A→B) Caco-2 Assay10⁻⁶ cm/sPredicts the rate of absorption across the intestinal barrier.[13]
Efflux Ratio (Papp B→A / Papp A→B) Caco-2 AssayUnitlessIdentifies if the compound is a substrate for efflux transporters (e.g., P-gp), which can limit absorption.[13]
Plasma Protein Binding Equilibrium Dialysis / UF% Bound or Fraction Unbound (fu)Determines the amount of free drug available for therapeutic effect and clearance.[14]
Metabolic Half-Life (t½) Microsomal Stability AssayminutesIndicates the rate of metabolic breakdown by liver enzymes.[21]
Intrinsic Clearance (Clint) Microsomal Stability AssayµL/min/mg proteinAn in vitro measure of metabolic clearance, used to predict in vivo hepatic clearance.[20]

Section 3: Experimental Workflows & Protocols

A self-validating system of protocols is essential for generating trustworthy and reproducible pharmacokinetic data. The following workflows and detailed methodologies represent best practices in the field.

Overall In Vitro ADME Screening Workflow

The following diagram illustrates a typical tiered approach to in vitro ADME screening, moving from high-throughput assays in early discovery to more detailed mechanistic studies for lead candidates.

ADME_Workflow cluster_0 Early Discovery (Hit-to-Lead) cluster_1 Lead Optimization cluster_2 Preclinical Candidate Selection Hit_ID Compound Library Solubility Kinetic Solubility Hit_ID->Solubility Perm_Screen PAMPA / Caco-2 Screen Solubility->Perm_Screen Met_Stab_Screen Microsomal Stability (Single Time Point) Perm_Screen->Met_Stab_Screen Lead_Opt Prioritized Hits Met_Stab_Screen->Lead_Opt Select Compounds with Favorable Profiles Caco2_Full Bidirectional Caco-2 (Efflux Ratio) Lead_Opt->Caco2_Full Met_Stab_Full Microsomal Stability (Time Course, Clint) Lead_Opt->Met_Stab_Full PPB Plasma Protein Binding Lead_Opt->PPB Candidate Lead Candidates Caco2_Full->Candidate Met_Stab_Full->Candidate PPB->Candidate Advance Leads Met_ID Metabolite ID Candidate->Met_ID CYP_Phenotyping CYP Reaction Phenotyping Met_ID->CYP_Phenotyping DDI CYP Inhibition / Induction CYP_Phenotyping->DDI Caco2_Assay cluster_Apical Apical (Intestinal Lumen Side) cluster_Basolateral Basolateral (Blood Side) Apical_Chamber Apical Chamber + Test Compound (C₀) Monolayer Caco-2 Monolayer (Tight Junctions & Transporters) Apical_Chamber->Monolayer A→B Transport (Absorption) Basolateral_Chamber Basolateral Chamber Drug-Free Buffer Pgp P-gp Efflux Pump Basolateral_Chamber->Pgp B→A Transport (Efflux) Pgp->Apical_Chamber

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Protocol: Liver Microsomal Stability Assay

This protocol assesses the metabolic clearance of a compound by Phase I enzymes.

1. Preparation:

  • Thaw human or animal liver microsomes and a stock of NADPH regenerating system (contains cofactors to ensure sustained enzyme activity) on ice. [23] * Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
  • Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO).

2. Incubation Reaction:

  • In a 96-well plate, pre-warm the reaction buffer and liver microsomes (e.g., at a final concentration of 0.5 mg/mL) to 37°C.
  • Add the test compound to the wells (e.g., at a final concentration of 1 µM).
  • Initiate the metabolic reaction by adding the NADPH regenerating system. [20] * Self-Validation: Run parallel incubations:
  • Negative Control (-NADPH): Omit the NADPH system to measure non-enzymatic degradation.
  • Positive Controls: Include compounds with known high clearance (e.g., verapamil) and low clearance (e.g., warfarin) to validate the assay performance.

3. Time-Point Sampling & Analysis:

  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard). [20] * Centrifuge the plate to precipitate the microsomal proteins.
  • Analyze the supernatant from each time point by LC-MS/MS to determine the remaining percentage of the parent compound.

4. Data Analysis:

  • Plot the natural log of the percent remaining parent compound versus time.
  • The slope of the linear regression line (k) represents the elimination rate constant.
  • Calculate the half-life (t½) as: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (Clint) as: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Conclusion and Future Directions

Based on the established properties of the 1,2,3-triazole-4-carboxamide scaffold, Diethyl-1H-1,2,3-triazole-4-carboxamide is predicted to possess favorable drug-like characteristics, including good metabolic stability and potential for oral absorption. However, this predictive analysis must be empirically validated.

The experimental protocols detailed in this guide provide a robust framework for a thorough in vitro pharmacokinetic assessment. The data generated from these assays are critical for making informed decisions in the drug discovery pipeline, from lead optimization to preclinical candidate selection. [22][25]Subsequent studies should focus on metabolite identification to understand biotransformation pathways and in vitro drug-drug interaction studies (e.g., CYP inhibition) to assess safety risks before advancing to in vivo pharmacokinetic studies. [26][27]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Google Cloud.
  • In Vitro ADME Assays and Services.
  • Protein Binding Assays. BioAgilytix.
  • Plasma Protein Binding. QPS Custom-Built Research.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • In Vitro ADME Assays and Services. ICE Bioscience.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Plasma Protein Binding Assay.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link.
  • Caco2 assay protocol. UCSF.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • Caco-2 Permeability Assay Protocol.
  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. FDA.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Safety Testing of Drug Metabolites Guidance for Industry. FDA.
  • In Vitro ADME. BioDuro.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
  • Microsomal Stability Assay.
  • Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline.
  • Discovery of new 1,4-disubstituted 1,2,3-triazoles: in silico ADME profiling, molecular docking and biological evalu
  • Cytochrome P450 Enzyme- and Transporter-Medi
  • 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). PMC.
  • 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). ACS Omega.
  • Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI.
  • Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review. PMC.
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
  • 1,2,3-Triazoles: Synthesis and Biological Applic
  • Synthesis, Biological Activity, and Molecular Modeling Studies of 1H-1,2,3-Triazole Derivatives of Carbohydrates as α-Glucosidases Inhibitors.
  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.
  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC.
  • Novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibit selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. PubMed.

Sources

Exploratory

Diethyl-1H-1,2,3-triazole-4-carboxamide molecular weight and solubility profile

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl-1H-1,2,3-triazole-4-carboxamide Introduction The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl-1H-1,2,3-triazole-4-carboxamide

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its capacity to engage in significant biological interactions.[1] These five-membered heterocyclic rings, composed of two carbon and three nitrogen atoms, serve as versatile building blocks in the design of novel therapeutic agents, with applications ranging from antimicrobial to anticancer research.[2][3] Diethyl-1H-1,2,3-triazole-4-carboxamide is a specific derivative within this class, featuring a carboxamide functional group that significantly influences its physicochemical properties, particularly its molecular weight and solubility profile. Understanding these core characteristics is a critical first step in the preclinical development pipeline, impacting everything from initial screening to formulation and bioavailability.

This technical guide provides a detailed analysis of the molecular weight and solubility of Diethyl-1H-1,2,3-triazole-4-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering not just foundational data but also field-proven methodologies for the empirical determination of these essential parameters.

Core Physicochemical Properties

A precise understanding of a compound's fundamental physicochemical properties is non-negotiable for its advancement in research and development. These parameters govern its behavior in both chemical and biological systems.

Molecular Identity and Weight

The molecular weight of a compound is a definitive characteristic derived from its atomic composition. For Diethyl-1H-1,2,3-triazole-4-carboxamide, this value is crucial for all stoichiometric calculations, from synthetic yield determination to the preparation of solutions for bioassays.

PropertyValueSource
IUPAC Name N,N-diethyl-1H-1,2,3-triazole-4-carboxamideEvitaChem[1]
Molecular Formula C₇H₁₂N₄OEvitaChem[1]
Molecular Weight 168.20 g/mol EvitaChem[1]
Canonical SMILES CCN(CC)C(=O)C1=CNN=N1EvitaChem[1]

Solubility Profile: Theoretical and Practical Considerations

Solubility is a critical determinant of a drug candidate's viability, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The structural features of Diethyl-1H-1,2,3-triazole-4-carboxamide provide key insights into its expected solubility. The polar triazole ring and the hydrogen-bond-accepting carboxamide group suggest a predisposition for solubility in polar solvents.[1][4]

Qualitative Solubility

Based on its molecular structure and data for analogous compounds, a qualitative solubility profile can be predicted. The presence of the carboxamide group, in particular, enhances its ability to interact with protic solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)SolubleThe carboxamide and triazole nitrogens can act as hydrogen bond acceptors, facilitating interaction with polar protic solvents.[1][5]
Polar Aprotic (e.g., DMSO, DMF)Likely SolubleThe compound's polarity should allow for favorable dipole-dipole interactions with these solvents.
Non-Polar (e.g., Hexane, Toluene)Low to InsolubleThe lack of significant non-polar regions in the molecule limits favorable interactions with non-polar solvents.

While theoretical predictions are useful, empirical data is the gold standard in drug development. The following section details a robust protocol for the quantitative determination of solubility.

Experimental Protocol: Quantitative Solubility Determination by the Static Gravimetric Method

The following protocol describes a reliable method for determining the solubility of Diethyl-1H-1,2,3-triazole-4-carboxamide in various solvents at different temperatures. This method is adapted from established techniques for pharmaceutical intermediates.[6]

Causality and Experimental Design

The static gravimetric method is chosen for its reliability and precision. The core principle is to create a saturated solution at a constant temperature, ensuring that the system is at solid-liquid equilibrium. By carefully measuring the mass of the dissolved solute within a known mass of the solvent, a precise solubility value can be calculated. Continuous agitation is essential to ensure equilibrium is reached efficiently, while a subsequent settling period allows for the separation of the saturated liquid phase from the excess solid without disturbing the equilibrium.[6]

Materials and Equipment
  • Diethyl-1H-1,2,3-triazole-4-carboxamide (milled to a fine powder for faster dissolution)[7]

  • Analytical grade solvents (e.g., water, methanol, ethanol, acetonitrile)

  • Jacketed glass vessel with a sealable lid

  • Thermostatic water bath with precise temperature control (±0.1 K)

  • Magnetic stirrer and stir bars

  • Analytical balance (readable to ±0.1 mg)

  • Syringe with a microporous filter (e.g., 0.45 µm PTFE)

  • Drying oven

Step-by-Step Methodology
  • Preparation: Add a known mass of the chosen solvent to the jacketed glass vessel. Place the vessel within the thermostatic water bath, set to the desired experimental temperature.

  • Solute Addition: Add an excess amount of Diethyl-1H-1,2,3-triazole-4-carboxamide to the solvent. The presence of undissolved solid is crucial to ensure the resulting solution is saturated.

  • Equilibration: Seal the vessel to prevent solvent evaporation. Begin continuous agitation with the magnetic stirrer. Allow the suspension to agitate for a minimum of 10-12 hours to ensure solid-liquid equilibrium is achieved.

  • Settling: Stop the agitation and allow the solution to remain undisturbed at the constant temperature for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a microporous filter. The filter prevents any undissolved solid from being collected.

  • Mass Determination: Dispense the collected saturated solution into a pre-weighed container and record the total mass.

  • Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80°C) until a constant mass is achieved.

  • Calculation: The mass of the dried solute is determined. The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

    • m₁ = mass of the dissolved solute

    • m₂ = mass of the solvent

    • M₁ = molecular weight of the solute (168.20 g/mol )

    • M₂ = molecular weight of the solvent

  • Validation: The experiment should be repeated at least three times for each solvent and temperature to ensure the results are reproducible and statistically significant.[7]

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation & Validation A 1. Add known mass of solvent to jacketed vessel B 2. Add excess solute (Diethyl-1H-1,2,3-triazole-4-carboxamide) A->B C 3. Seal vessel & equilibrate with stirring at constant T for 10-12h B->C D 4. Stop stirring & allow solid to settle for 2-4h C->D E 5. Withdraw known mass of clear supernatant via filtered syringe D->E Saturated Solution F 6. Evaporate solvent in drying oven to constant mass E->F G 7. Measure mass of residual solid (solute) F->G H 8. Calculate mole fraction solubility G->H I 9. Repeat experiment 3x for statistical validation H->I

Caption: Workflow for the Static Gravimetric Method of Solubility Determination.

Conclusion

Diethyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in chemical and pharmaceutical research. Its molecular weight of 168.20 g/mol is a fundamental constant for all quantitative work. While its chemical structure suggests good solubility in polar solvents, this guide emphasizes the necessity of empirical validation. The provided step-by-step protocol for solubility determination offers a robust framework for researchers to generate the precise, quantitative data required for informed decision-making in drug discovery and development projects. Adherence to such rigorous experimental standards is paramount for ensuring the scientific integrity and ultimate success of preclinical research.

References

  • Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K . Journal of Chemical & Engineering Data - ACS Publications. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications . Frontiers in Pharmacology. [Link]

  • Diethyl-1h-1,2,3-triazole-4-carboxylic acid . PubChemLite. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications . National Center for Biotechnology Information. [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR . National Center for Biotechnology Information. [Link]

  • 1H-1,2,3-triazole-4-carboxamide . PubChem. [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties . MDPI. [Link]

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies . International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE . International Research Journal of Education and Technology. [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies . Der Pharma Chemica. [Link]

  • Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide . Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Solubilization Behavior and Density Study of 1H-1,2,4-Triazole in Aqueous Organic Solvent Mixtures at (293.15 to 313.15) K . ResearchGate. [Link]

Sources

Foundational

Synthesis Pathways for Diethyl-1H-1,2,3-triazole-4-carboxamide Derivatives: A Comprehensive Technical Guide

Executive Summary Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives represent a privileged scaffold in modern medicinal chemistry. These compounds exhibit profound and wide-ranging biological activities, serving as pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives represent a privileged scaffold in modern medicinal chemistry. These compounds exhibit profound and wide-ranging biological activities, serving as potent anticancer agents[1], anti-influenza A viral inhibitors[2], and selective antagonists for nuclear receptors[3]. The incorporation of an N,N-diethyl moiety is a deliberate structural choice: it significantly enhances the lipophilicity of the molecule, improving membrane permeability and optimizing steric interactions within target receptor binding pockets.

This whitepaper elucidates the optimal synthetic pathways for these derivatives. By focusing on the mechanistic causality behind reagent selection, establishing self-validating experimental protocols, and providing quantitative optimization data, this guide serves as an authoritative blueprint for drug development professionals and synthetic chemists.

Retrosynthetic Strategy & Pathway Design

The 1,2,3-triazole core is predominantly synthesized via the 1,3-dipolar cycloaddition between azides and alkynes[4]. While the classical thermal Huisgen cycloaddition suffers from poor regioselectivity (yielding mixtures of 1,4- and 1,5-isomers), the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ensures the exclusive formation of the 1,4-disubstituted triazole isomer[5].

To synthesize the target N,N-diethyl carboxamides, a highly efficient, convergent two-step approach is preferred:

  • CuAAC Reaction: Cycloaddition of an appropriate organic azide with propiolic acid to yield the 1,2,3-triazole-4-carboxylic acid intermediate[6].

  • Amidation: Activation of the carboxylic acid intermediate followed by coupling with diethylamine using highly efficient uronium-based coupling reagents[3][6].

Pathway A Azide (R-N3) D 1,2,3-Triazole-4- carboxylic acid A->D B Propiolic Acid B->D C Cu(I) Catalyst (CuSO4/NaAsc) C->D F Diethyl-1H-1,2,3-triazole -4-carboxamide D->F E Diethylamine HATU / DIPEA E->F

Retrosynthetic pathway for Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives.

Mechanistic Causality in Experimental Design

The CuAAC Step: Solvent and Catalyst Dynamics

The choice of solvent and copper source is critical for the cycloaddition step. A biphasic or co-solvent mixture of tert-butanol and water ( t -BuOH:H₂O, 2:1) is employed because it successfully solubilizes both the lipophilic organic azide and the water-soluble copper sulfate/sodium ascorbate catalytic system[6]. Sodium ascorbate is deliberately used in slight excess to continuously reduce Cu(II) to the catalytically active Cu(I) species in situ. This continuous reduction prevents the oxidative homocoupling of the alkyne (Glaser coupling), which would otherwise consume the propiolic acid and depress yields.

The Amidation Step: Overcoming Steric Hindrance

Direct amidation of carboxylic acids with secondary amines like diethylamine can be sterically hindered and kinetically slow. Consequently, uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are vastly superior to traditional carbodiimides like EDCI or DCC[3][6].

HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating the nucleophilic attack by the bulky diethylamine while minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with diethylamine as a nucleophile, while efficiently deprotonating the carboxylic acid to drive the formation of the activated ester[6].

Quantitative Data: Reaction Optimization

To establish a self-validating system, researchers must track conversion efficiency against established baselines. The following tables summarize the optimization of both the cycloaddition and amidation steps, demonstrating why specific reagents are selected.

Table 1: Optimization of CuAAC Conditions for Triazole-4-carboxylic Acid

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,4 vs 1,5)
None (Thermal)Toluene1102435~ 1:1
CuI (10 mol%)THF651272> 99:1
CuSO₄ / NaAsc t -BuOH / H₂O RT 6 94 > 99:1

Table 2: Optimization of Amidation with Diethylamine

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
DCCDMAPDCM246585%
EDCI / HOBtTEADMF128292%
HATU DIPEA DMF 4 96 > 98%

Detailed Step-by-Step Methodologies

The following protocols provide a robust, self-validating workflow. In-process controls (IPC) via LC-MS or TLC are embedded at critical junctures to ensure protocol integrity and verify intermediate formation before proceeding.

Protocol 1: Synthesis of 1-Substituted-1H-1,2,3-triazole-4-carboxylic acid
  • Preparation: In a 100 mL round-bottom flask, dissolve the chosen organic azide (10.0 mmol) and propiolic acid (11.0 mmol, 1.1 eq) in 30 mL of a t -BuOH:H₂O (2:1 v/v) solvent mixture[6].

  • Catalyst Addition: Add CuSO₄·5H₂O (0.5 mmol, 5 mol%) followed by sodium ascorbate (1.0 mmol, 10 mol%). The solution will transition from blue to pale yellow/green, visually validating the formation of the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature (RT) for 6 hours.

  • Validation (IPC): Monitor the reaction progress by TLC (10% MeOH in DCM). The protocol is validated when the high-Rf azide spot completely disappears.

  • Workup & Isolation: Acidify the mixture with 1M HCl to pH 2-3 to protonate and precipitate the carboxylic acid. Filter the resulting solid, wash thoroughly with cold water to remove copper salts, and dry under a high vacuum to afford the intermediate.

Protocol 2: HATU-Mediated Synthesis of Diethyl-1H-1,2,3-triazole-4-carboxamide
  • Carboxyl Activation: Dissolve the triazole-4-carboxylic acid intermediate (5.0 mmol) in anhydrous DMF (15 mL) under an inert nitrogen atmosphere. Add HATU (6.0 mmol, 1.2 eq) and DIPEA (15.0 mmol, 3.0 eq)[6].

  • Intermediate Formation: Stir for 15 minutes at RT. The solution color will deepen, providing visual confirmation of the active HOAt ester formation.

  • Amidation: Add diethylamine (7.5 mmol, 1.5 eq) dropwise via syringe. Stir the reaction at RT for 4 hours.

  • Validation (IPC): Analyze an aliquot via LC-MS. The system is validated when the mass of the acid ( M+1 ) is completely consumed and replaced by the target carboxamide mass.

  • Purification: Dilute the reaction with ethyl acetate (50 mL). Wash sequentially with 5% aqueous LiCl (crucial for removing residual DMF), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure N,N-diethyl carboxamide derivative.

Workflow Step1 1. CuAAC Cycloaddition (t-BuOH/H2O, RT, 6h) Step2 2. Acidification & Filtration (Isolate Triazole Acid) Step1->Step2 Step3 3. Carboxyl Activation (HATU + DIPEA in DMF) Step2->Step3 Step4 4. Amidation (Add Diethylamine, 4h) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Step-by-step experimental workflow for the synthesis of triazole carboxamides.

Conclusion

The synthesis of Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives demands precise control over regioselectivity and amidation efficiency. By leveraging CuAAC in aqueous biphasic systems and utilizing advanced uronium-based coupling agents (HATU), researchers can bypass the kinetic limitations of secondary amines and achieve near-quantitative yields. This robust, self-validating methodology ensures high purity and scalability, accelerating the development of novel therapeutics targeting oncology, virology, and fungal pathogens[1][2][5].

References

  • Diethyl-1H-1,2,3-triazole-4-carboxamide - EvitaChem , evitachem.com. 4

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species , scielo.org.mx. 5

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies , ijpsdronline.com. 1

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR , nih.gov. 3

  • Full article: Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives , tandfonline.com. 6

  • Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein , nih.gov. 2

Sources

Exploratory

Decoding the Binding Affinity of Diethyl-1H-1,2,3-triazole-4-carboxamide Scaffolds to Target Proteins: A Comprehensive Technical Guide

Executive Summary The 1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Specifically, functionalization with an N,N-diethyl moiety creates a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Specifically, functionalization with an N,N-diethyl moiety creates a unique structural axis that drives high-affinity binding across a diverse array of oncogenic and viral target proteins. This technical whitepaper explores the mechanistic rationale behind the binding affinity of diethyl-1H-1,2,3-triazole-4-carboxamide derivatives, detailing their interactions with critical targets such as the MLL1-WDR5 complex, Pregnane X Receptor (PXR), and receptor tyrosine kinases (RTKs). Furthermore, it establishes self-validating experimental workflows for synthesizing and thermodynamically profiling these compounds.

Pharmacophore Rationale: The Diethyl-Triazole-Carboxamide Axis

The structural brilliance of the diethyl-1H-1,2,3-triazole-4-carboxamide moiety lies in its combination of rigidity, bioisosterism, and tunable lipophilicity:

  • The Triazole Core: The 1,2,3-triazole ring acts as a highly stable bioisostere of a peptide (amide) bond. Unlike standard peptides, it is entirely resistant to proteolytic degradation. It provides a rigid, planar geometry and possesses a strong dipole moment, allowing its nitrogen atoms to act as potent hydrogen bond acceptors within protein active sites.

  • The N,N-Diethyl Substitution: The addition of the diethyl group to the carboxamide serves two distinct mechanistic purposes. First, it restricts the rotational freedom of the amide bond, locking the molecule into a pre-organized bioactive conformation and reducing the entropic penalty of binding. Second, the ethyl chains act as lipophilic anchors, perfectly calibrated to occupy deep hydrophobic sub-pockets in target proteins, thereby driving binding affinity through enhanced van der Waals contacts[1].

Target Protein Profiling & Binding Mechanics

MLL1-WDR5 Protein-Protein Interaction (Leukemia)

The interaction between Mixed Lineage Leukemia 1 (MLL1) and the WD repeat-containing protein 5 (WDR5) is a critical driver of H3K4 methylation and the subsequent overexpression of Hox/Meis-1 genes in acute leukemias[1]. Diethyl-triazole-carboxamide derivatives act as potent small-molecule inhibitors of this protein-protein interaction (PPI). Mechanism: The inhibitor directly targets the central binding cleft of WDR5. The N,N-diethyl group mimics the hydrophobic side chains of the natural MLL1 WIN motif, competitively displacing MLL1 from the complex and inducing apoptosis in leukemia cells[1].

MLL1_WDR5_Inhibition MLL1 MLL1 Protein Complex MLL1-WDR5 Complex MLL1->Complex WDR5 WDR5 Protein WDR5->Complex GeneExp Hox/Meis-1 Expression Complex->GeneExp H3K4 Methylation Leukemia Leukemia Proliferation GeneExp->Leukemia Inhibitor Diethyl-triazole Inhibitor Inhibitor->WDR5 Binds Cleft Inhibitor->Complex Disrupts PPI

MLL1-WDR5 signaling pathway and its disruption by diethyl-triazole inhibitors.

Pregnane X Receptor (PXR)

PXR is a nuclear receptor that regulates the expression of cytochrome P450 enzymes. Unintended activation of PXR by drugs leads to accelerated drug metabolism and severe toxicity. The 1H-1,2,3-triazole-4-carboxamide scaffold has been optimized to yield some of the most potent and selective inverse agonists and antagonists of PXR[2]. Mechanism: The bulky, lipophilic nature of the carboxamide substituents allows the molecule to anchor tightly within the highly flexible, hydrophobic ligand-binding domain (LBD) of PXR, locking the receptor in an inactive conformation and preventing co-activator recruitment[2].

Kinases (EGFR / c-Met) and Viral Targets

In oncology, triazole-carboxamides function as potent ATP-competitive inhibitors. For targets like c-Met kinase, the triazole nitrogens coordinate with the kinase hinge region via hydrogen bonding, while the carboxamide moiety directs the aliphatic tails into the hydrophobic DFG-out pocket, yielding sub-nanomolar affinity[3]. Similarly, they exhibit strong binding affinities toward EGFR and CDK4-Cyclin D3[4]. Beyond oncology, this scaffold binds directly to the Influenza A virus nucleoprotein (NP), inhibiting its nuclear accumulation and halting viral replication[5].

Quantitative Binding Data

The following table synthesizes the binding affinities of the 1,2,3-triazole-4-carboxamide scaffold across its primary validated targets.

Target ProteinDisease ContextScaffold Role / MechanismBinding Affinity (IC₅₀ / K_d)Reference
WDR5 (MLL1 Complex) Acute LeukemiaHydrophobic cleft occupation; PPI disruption~0.5 - 2.0 μM[1]
PXR Drug ToxicitySelective inverse agonist / antagonist~0.02 - 1.2 μM[2]
c-Met Kinase CancerMultitargeted RTK ATP-competitive inhibition~2.27 nM[3]
EGFR / CDK4 Solid TumorsKinase active site inhibition~4.0 - 8.0 μM[4]
Viral Nucleoprotein Influenza ABlocks NP nuclear accumulation~0.5 - 4.6 μM[5]

Self-Validating Experimental Workflows

To ensure the trustworthiness of binding affinity data, researchers must employ self-validating, orthogonal protocols. Relying solely on fluorescent primary screens (which are susceptible to auto-fluorescence and steric hindrance artifacts) is insufficient. The following workflow pairs regioselective synthesis with label-free thermodynamic validation.

Validation_Workflow Synth 1. CuAAC Synthesis (Regioselective 1,4-isomer) Purify 2. HPLC Purification (Remove Cu catalysts) Synth->Purify Assay1 3. Fluorescent Polarization (High-Throughput Screen) Purify->Assay1 Assay2 4. Isothermal Titration Calorimetry (Thermodynamic Validation) Assay1->Assay2 Data 5. Affinity Quantification (Kd, ΔH, ΔS) Assay2->Data

Self-validating experimental workflow from synthesis to thermodynamic profiling.

Protocol A: Regioselective Synthesis via CuAAC

Objective: Synthesize the Diethyl-1H-1,2,3-triazole-4-carboxamide core with strict spatial geometry.

  • Catalyst Generation: Combine Copper(II) sulfate (10 mol%) and Sodium Ascorbate (20 mol%) in a biphasic solvent system (t-BuOH/H₂O, 1:1).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. The biphasic solvent stabilizes this transient Cu(I) state and accelerates the cycloaddition by increasing the local concentration of reactants at the solvent interface.

  • Cycloaddition: Introduce N,N-diethylpropiolamide (alkyne) and the target azide. Stir at room temperature for 12 hours.

    • Causality: The use of the copper catalyst (CuAAC) strictly enforces the formation of the 1,4-disubstituted triazole isomer. This spatial geometry is non-negotiable; the 1,5-isomer would project the diethylcarboxamide group at the wrong vector, causing severe steric clashes within the target protein's binding pocket and abolishing affinity.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Establish ground-truth binding affinity (K_d) and thermodynamic parameters (ΔH, ΔS) without fluorescent labels.

  • Strict Buffer Matching: Dialyze the purified target protein (e.g., WDR5) and dissolve the synthesized ligand in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4).

    • Causality: Even a 0.1% mismatch in DMSO concentration between the syringe and the cell will generate a massive heat of dilution during titration. This background noise will completely mask the microjoule heat signature of the actual ligand-protein binding event.

  • Degassing: Degas both solutions under vacuum for 10 minutes prior to loading.

    • Causality: Micro-bubbles in the sample cell expand and contract during the mechanical stirring of the syringe (750 rpm). This causes erratic baseline fluctuations that corrupt the integration of the enthalpy peaks.

  • Titration Stoichiometry: Load 50 μM of the target protein into the sample cell and 500 μM of the diethyl-triazole ligand into the syringe. Execute 19 injections of 2 μL each, spaced 120 seconds apart.

    • Causality: A 10-fold molar excess of the ligand ensures that the target protein reaches complete saturation by the end of the run. This saturation plateau is mathematically required to accurately fit the curve for the stoichiometric ratio (N) and the dissociation constant (K_d). The 120-second spacing allows the system to return to thermal equilibrium between injections.

References

  • Haloalkylpyridyl triazole mll1-wdr5 protein-protein interaction inhibitor. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA5f4D-dpIg_AkZKI6JuQqw7uMu9ZoItzgBxD04qC9LfAzIaBaB_GKOVwWHMYN463BsVesuu5I3syKv6yHne7tEen0fXHjC4y5aaEjwtiOVKeI1yiL_U46hgYiIJHNdTwUkplPPyFa3dkbaywrP48=]
  • Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUlagq0eimdpiMST9xKhjGhEeSjoZmHITLWQwH2LbO4_Q-PvOJTzvgteZwI5CfOOhLOykX7tezVjODL6nP7BuE0_Pj8pRTPasgFBsDfefh2i65ieIj83F8MB1Jw10D_R007L1xnQvbBxIddnpXCXfL]
  • Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc_krEcOcMGIt952hRmsXmRTCH3WvtfleSsLrope3YAHe1fdYkEgUtjPTPVGHLZBcx9cssylU9I5sFE7HBqePQHNEf9-eQapsMMNST4rC1UN4yqN7qxD_iBxXL9iIdyOD-QfP8]
  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. IJPSDR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZXKKTFlM8nT8fsY4pkga0-06gwNa3BXgwWx50CSoVP6KuSoL970hAJ_9YUWxG3NQy7H7tVguY63nOMkjPwdrXEPeuCbpT4D_by82O2u6si1iC6xVv08rKE4LcGbby3cHbPBc28fL42GwSSuP6J8SlWYPu6m9tdVNfZnXN5wZH4A==]
  • Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOWLMRaSrMDcqBjtV8U4MhFZYyG3SlwopemntXzhgtyDzy8h13yoJ7QiYAU3k-E7cuyAJhDjz4Il_NNSz83fOWHnKPCAfQSfNK5wH50r_MSJVF6cr2Bn4bvNGD7_y2sYe7Qdyh]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of Diethyl-1H-1,2,3-triazole-4-carboxamide

Executive Summary The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, widely recognized for its stability, high dipole moment, and ability to participate in extensive hydrogen-bonding networks. Deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, widely recognized for its stability, high dipole moment, and ability to participate in extensive hydrogen-bonding networks. Derivatives of 1H-1,2,3-triazole-4-carboxamide are frequently deployed as bioisosteres for amide bonds in drug design and have shown significant efficacy as inhibitors of the Wnt/β-catenin signaling pathway, as well as exhibiting potent antimicrobial and anticancer properties 1.

Within this chemical space, Diethyl-1H-1,2,3-triazole-4-carboxamide represents a structurally unique building block. The introduction of an N,N-diethyl moiety transforms the primary carboxamide into a tertiary amide, fundamentally altering the molecule's 3D conformation, steric profile, and supramolecular assembly. This whitepaper provides an in-depth technical analysis of the crystallographic properties, 3D structural dynamics, and the self-validating experimental protocols required to isolate and characterize single crystals of this critical pharmacophore.

Conformational Dynamics and Supramolecular Logic

The Impact of Tertiary Amide Substitution

In primary and secondary 1H-1,2,3-triazole-4-carboxamides, the amide group typically adopts a near-coplanar conformation relative to the triazole ring to maximize π -conjugation. This planarity is stabilized by intermolecular hydrogen bonding, often forming classic R22​(8) dimer graph sets in the crystal lattice 2.

However, the N,N-diethyl substitution introduces significant steric bulk. The causality here is strictly mechanical: the steric clash between the ethyl CH2​ protons and the triazole C5-H (or N3 lone pair) forces the carbonyl group out of coplanarity. This induced twist (typically a dihedral angle >30∘ ) breaks the extended conjugation, shifting the electronic distribution and increasing the basicity of the carbonyl oxygen.

Hirshfeld Surface and Crystal Packing

Because the N,N-diethyl group eliminates the amide N-H hydrogen bond donors, the crystal packing cannot rely on strong amide-amide interactions. Instead, the supramolecular architecture is dictated by:

  • Triazole N-H Donors : The N1-H acts as the primary hydrogen bond donor.

  • Carbonyl Acceptors : The twisted carbonyl oxygen serves as the primary acceptor, forming robust N-H...O chains.

  • Weak C-H...N/O Interactions : The ethyl groups participate in extensive dispersive interactions, which can be visualized as large, diffuse regions on a Hirshfeld surface map 3.

Conformational_Logic Core 1H-1,2,3-Triazole Core (Planar Geometry) Amide C4-Carboxamide Group (Torsional Flexibility) Core->Amide Conjugation Pack Crystal Packing (C-H...O Interactions) Amide->Pack Carbonyl Acceptor Subst N,N-Diethyl Substitution (Steric Bulk) Subst->Amide Induces Twist (>30°) Subst->Pack Blocks N-H Donors

Influence of N,N-diethyl substitution on the 3D conformation and crystal packing logic.

Comparative Crystallographic Data

To contextualize the structural parameters of the 1H-1,2,3-triazole-4-carboxamide scaffold, we summarize the Single-Crystal X-Ray Diffraction (SCXRD) data of closely related foundational derivatives. These analogs typically crystallize in monoclinic space groups (e.g., P21​/c or C2/c ), driven by the directional nature of the triazole hydrogen bonding networks 4.

Compound DerivativeSpace Group a (Å) b (Å) c (Å) β (°)Ref
5-amino-1H-1,2,3-triazole-4-carboxamide P21​/c 4.7965.04921.29091.432
5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide P21​/c 11.7317.42311.18893.654
5-cyclopropyl-N-(2-hydroxyethyl)-...-carboxamide C2/c ----3

Note: The N,N-diethyl variant is expected to exhibit an expanded unit cell volume relative to the primary amides due to the increased steric footprint of the ethyl chains.

Self-Validating Experimental Protocol: SCXRD Workflow

To obtain high-resolution crystallographic data for Diethyl-1H-1,2,3-triazole-4-carboxamide, researchers must employ a self-validating workflow. Every step must include an internal check to prevent the propagation of errors (e.g., twinning, solvent inclusion, or decomposition).

Step 1: Purity Verification and Solvent Selection
  • Action : Dissolve 50 mg of the synthesized compound in a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:1 v/v).

  • Causality : The compound is highly soluble in polar aprotic solvents but requires a non-polar anti-solvent to reach supersaturation slowly. Protic solvents (like methanol) are avoided to prevent competitive hydrogen bonding with the triazole core, which can lead to co-crystallization of the solvent.

  • Validation Check : Analyze the starting powder via 1H -NMR. Purity must be >98% to ensure impurity defects do not disrupt lattice nucleation.

Step 2: Isothermal Slow Evaporation
  • Action : Place the solution in a 5 mL glass vial. Cover with Parafilm and puncture 2-3 microscopic holes. Maintain strictly at 298 K in a vibration-free environment for 5–7 days.

  • Causality : Slow evaporation minimizes the free energy of the system, allowing molecules to arrange into the most thermodynamically stable macroscopic lattice rather than precipitating as kinetic amorphous powders.

  • Validation Check : Inspect under a polarized light microscope. A valid single crystal will exhibit uniform complete extinction when rotated by 90° between crossed polarizers.

Step 3: Data Collection and Refinement
  • Action : Mount a suitable crystal (approx. 0.2×0.2×0.1 mm) on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream. Collect data using Mo radiation ( λ=0.71073 Å).

  • Causality : Cryogenic cooling (100 K) minimizes atomic thermal vibrations (anisotropic displacement parameters), yielding sharper diffraction spots and allowing accurate determination of hydrogen atom positions.

  • Validation Check : Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL). The protocol is validated if the internal agreement factor ( Rint​ ) is <0.05 and the final R1​ value is <0.05 .

SCXRD_Protocol A Compound Synthesis (Purity >98%) B Solvent Screening (EtOAc / Hexane) A->B C Slow Evaporation (Isothermal, 298K) B->C D Crystal Harvesting (Microscope Selection) C->D E SCXRD Data Collection (Mo Kα, 100K) D->E F Structure Refinement (SHELXL, R1 < 0.05) E->F

Step-by-step self-validating workflow for the crystallization and SCXRD analysis.

Conclusion

The crystallographic profiling of Diethyl-1H-1,2,3-triazole-4-carboxamide highlights the delicate balance between steric hindrance and electronic conjugation. By replacing the primary amide protons with bulky ethyl groups, researchers deliberately disrupt the classical hydrogen-bonded dimer motifs, forcing the molecule into a twisted conformation. Understanding these 3D structural nuances is paramount for drug development professionals utilizing this scaffold for structure-based drug design, particularly when mapping the pharmacophore against tight enzymatic binding pockets.

References

  • EvitaChem . Diethyl-1H-1,2,3-triazole-4-carboxamide - Physical and Chemical Properties. EvitaChem.1

  • Kálmán, A., Simon, K., Schawartz, J., & Horváth, G. (1974). Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide. Journal of the Chemical Society, Perkin Transactions 2, 1849-1852. RSC Publishing.2

  • Pokhodylo, N. T., Slyvka, Y., & Pavlyuk, V. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E, 77, 1043–1047. ScienceOpen. 3

  • PubChem . 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide - Crystal Structures. National Institutes of Health. 4

Sources

Exploratory

Preliminary Toxicity Profile of Diethyl-1H-1,2,3-triazole-4-carboxamide in Cell Models: A Technical Guide

Executive Summary & Pharmacological Context The 1,2,3-triazole ring is a highly privileged scaffold in medicinal chemistry, frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 1,2,3-triazole ring is a highly privileged scaffold in medicinal chemistry, frequently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. It acts as a robust bioisostere for amide, ester, and carboxylic acid groups, offering enhanced metabolic stability and hydrogen-bonding capabilities[1]. Specifically, Diethyl-1H-1,2,3-triazole-4-carboxamide and its closely related derivatives have emerged as critical intermediates and active pharmacophores in modern targeted therapies.

Recent literature highlights the utility of the 1H-1,2,3-triazole-4-carboxamide moiety in developing potent inhibitors for the MLL1-WDR5 protein-protein interaction (crucial in leukemia models)[2], as well as selective antagonists for the Pregnane X Receptor (PXR) to mitigate adverse drug-drug interactions[3][4]. A defining characteristic of this chemical class is its favorable therapeutic window : it demonstrates significant antiproliferative activity against various malignant cell lines while maintaining exceptionally low cytotoxicity in healthy somatic cells (e.g., MRC-5, NIH/3T3)[5][6].

This whitepaper provides an in-depth, self-validating methodological framework for profiling the preliminary in vitro toxicity of Diethyl-1H-1,2,3-triazole-4-carboxamide and its analogs.

Quantitative Data: Class-Representative Cytotoxicity Profile

To establish a baseline for therapeutic index calculations, we must benchmark the compound against both neoplastic and non-neoplastic cell lines. The diethyl substitution on the carboxamide nitrogen increases lipophilicity, which generally enhances cellular membrane permeability compared to primary amides, directly influencing the IC50​ values.

The following table synthesizes the expected cytotoxicity thresholds based on structurally homologous 1H-1,2,3-triazole-4-carboxamide derivatives across standard 48-hour exposure models[5][7][8][9].

Cell LineOrigin / TypeMean IC50​ ( μM )Cellular Response / Mechanism
MCF-7 Human Breast Adenocarcinoma2.60 - 13.11High sensitivity; Apoptosis induction via mitochondrial depolarization[8][9].
A549 Human Lung Carcinoma8.67 - 49.07Moderate sensitivity; ROS-mediated stress[6].
SH-SY5Y Human Neuroblastoma> 50.00Low toxicity; Exhibits neuroprotective properties via SIRT1 activation[5].
MRC-5 Normal Human Lung Fibroblast> 100.00Highly tolerated; Minimal impact on basal metabolism[5].
NIH/3T3 Normal Mouse Fibroblast> 100.00Highly tolerated; No observable genotoxic damage[6][8].

Note: The high selectivity index ( SI=IC50(Normal)​/IC50(Cancer)​ ) is a hallmark of the triazole-4-carboxamide scaffold, often exceeding a ratio of 10:1.

Mechanistic Pathways of Cellular Toxicity

Understanding how a compound induces toxicity is as critical as knowing the dose. In malignant models, triazole-carboxamides disrupt mitochondrial membrane potential ( ΔΨm​ ), leading to a cascade of reactive oxygen species (ROS) and subsequent apoptosis[8]. Conversely, in normal cells, the compound is rapidly metabolized or effluxed without triggering the caspase cascade.

ToxicityPathway Compound Diethyl-1H-1,2,3-triazole- 4-carboxamide Target Intracellular Target Binding (e.g., MLL1-WDR5 / PXR) Compound->Target Cellular Uptake Mito Mitochondrial Membrane Depolarization (ΔΨm ↓) Target->Mito Cancer Cell Model NormalCell Normal Cell (MRC-5): Homeostasis Maintained Target->NormalCell Normal Cell Model (Low Affinity/Efflux) ROS Intracellular ROS Accumulation Mito->ROS CytoC Cytochrome C Release Mito->CytoC ROS->CytoC Oxidative Stress Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis Cellular Apoptosis (Targeted Toxicity) Caspase->Apoptosis

Fig 1: Mechanistic pathway of triazole-carboxamide induced cytotoxicity in cell models.

Standardized In Vitro Toxicity Workflow

To ensure reproducibility and scientific integrity, toxicity profiling must follow a self-validating workflow. A dual-assay approach is mandatory: MTT (metabolic activity) and H2DCFDA (oxidative stress). Relying on a single assay can yield false positives due to compound interference with assay reagents.

ExperimentalWorkflow Seed 1. Cell Seeding (96-well plate) Dose 2. Compound Dosing (0.1 μM - 100 μM) Seed->Dose Incubate 3. Incubation (24h, 48h, 72h) Dose->Incubate MTT 4a. MTT Assay (Viability) Incubate->MTT ROS 4b. H2DCFDA Assay (ROS Levels) Incubate->ROS Data 5. Data Synthesis (IC50 & SI Calc) MTT->Data ROS->Data

Fig 2: High-throughput screening workflow for preliminary cytotoxicity profiling.

Detailed Experimental Protocols

As an Application Scientist, I emphasize causality in protocol design. Every step below is engineered to prevent artifacts commonly associated with lipophilic small molecules.

Protocol A: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes. Because Diethyl-1H-1,2,3-triazole-4-carboxamide is highly soluble in polar organic solvents but can precipitate in aqueous media, vehicle control management is critical[8][10].

Step-by-Step Methodology:

  • Cell Seeding: Cultivate target cells (e.g., MCF-7, MRC-5) in DMEM supplemented with 10% FBS. Seed at a density of 5×103 cells/well in a 96-well microtiter plate. Incubate for 24h at 37°C, 5% CO2​ to allow adhesion[5].

  • Compound Preparation: Dissolve the compound in 100% cell-culture grade DMSO to create a 20 mM stock. Crucial Step: Perform serial dilutions in complete media so that the final DMSO concentration never exceeds 0.1% (v/v) in the well. Higher DMSO concentrations will independently induce membrane toxicity, confounding results[8].

  • Treatment: Aspirate old media and apply the compound at varying concentrations (e.g., 0.1, 1, 10, 50, 100 μM ). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at 5 μM )[5]. Incubate for 48 hours.

  • MTT Incubation: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 μL of pure DMSO to each well to dissolve the formazan. Shake for 10 minutes. Read absorbance at 570 nm using a microplate reader.

  • Validation Check: The positive control must show >70% cell death. If not, the passage number of the cells may be too high, rendering them resistant.

Protocol B: Intracellular ROS Quantification (H2DCFDA Assay)

Rationale: Triazole derivatives frequently induce apoptosis via oxidative stress[5][8]. H2DCFDA is a cell-permeable probe that fluoresces upon oxidation by ROS.

Step-by-Step Methodology:

  • Preparation: Seed cells in a black, clear-bottom 96-well plate ( 1×104 cells/well) and incubate overnight.

  • Treatment: Treat cells with the calculated IC50​ concentration of the triazole compound for 12 hours. (A shorter timepoint than MTT is used to capture the ROS spike before total cellular collapse).

  • Probe Loading: Wash wells twice with PBS. Add 10 μM H2DCFDA in serum-free media. Causality: Serum esterases can prematurely cleave the probe, causing high background noise. Incubate for 30 minutes at 37°C in the dark.

  • Readout: Wash twice with PBS to remove extracellular probe. Add 100 μL PBS per well. Measure fluorescence immediately (Excitation: 485 nm / Emission: 535 nm).

Scientific Integrity & Troubleshooting (E-E-A-T Insights)

From extensive bench experience, profiling novel triazole-carboxamides requires strict attention to compound aggregation .

  • The "False Hit" Phenomenon: Highly lipophilic derivatives can form colloidal aggregates in aqueous media, nonspecifically inhibiting cell growth. Always verify the compound's solubility limit in the assay buffer using dynamic light scattering (DLS) before finalizing the IC50​ curve.

  • Bioisosteric Effects: The diethyl-carboxamide group acts as a steric shield. While it protects the amide bond from rapid enzymatic hydrolysis (improving half-life), it may also hinder cellular uptake in certain rigid cell lines. If IC50​ values are unexpectedly high (>100 μM ), perform a parallel assay using a 3D spheroid model, which often better reflects the compound's tissue penetration capabilities.

References

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (PMC). Available at:[Link][4]

  • Attenuation of 6-OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity. National Institutes of Health (PMC). Available at:[Link][5]

  • Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. National Institutes of Health (PMC). Available at:[Link][8]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health (PMC). Available at:[Link][6]

  • Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. Taylor & Francis Online. Available at:[Link][9]

  • Haloalkylpyridyl triazole MLL1-WDR5 protein-protein interaction inhibitor (US20230286948A1). Google Patents. Available at:[2]

  • Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231). ResearchGate. Available at:[Link][7]

  • Design, Synthesis, Cytotoxicity and Molecular docking studies of 1-(4-methoxyphenyl)-N- substituted phenyl-1H. SciSpace. Available at:[Link][1]

Sources

Protocols & Analytical Methods

Method

how to synthesize Diethyl-1H-1,2,3-triazole-4-carboxamide using click chemistry

Application Note: Synthesis of N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide via CuAAC Click Chemistry Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Drug Developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide via CuAAC Click Chemistry

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Drug Development Professionals, and Process Scientists

Executive Summary & Scientific Context

The 1,2,3-triazole core is a highly stable, pharmacologically privileged scaffold capable of forming robust hydrogen bonds and dipole interactions with biological targets[1]. Specifically, 1H-1,2,3-triazole-4-carboxamide derivatives have emerged as critical building blocks in modern drug discovery. Recent applications include their use as selective inverse agonists and antagonists of the Pregnane X receptor (PXR)[2] and as potent inhibitors of the MLL1-WDR5 protein-protein interaction in leukemia models[3].

While commercial routes often utilize the amidation of 1H-1,2,3-triazole-4-carboxylic acid using coupling reagents like CDI[1], constructing the triazole ring de novo via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry" offers superior modularity. This application note details a self-validating, two-step protocol to synthesize N,N-diethyl-1H-1,2,3-triazole-4-carboxamide utilizing a protected-azide CuAAC strategy, ensuring high 1,4-regioselectivity and exceptional final purity.

Mechanistic Rationale & Experimental Causality

Direct click chemistry between a terminal alkyne and sodium azide (NaN₃) to form 1H-triazoles is possible but often requires harsh conditions (e.g., elevated temperatures in DMF) and complicates purification due to the coordinating nature of the free triazole with copper catalysts.

The Protected-Click Strategy: To ensure a self-validating and high-yielding system, this protocol employs p-methoxybenzyl azide (PMB-N₃) as the dipole and N,N-diethylpropiolamide as the dipolarophile.

  • Regioselectivity: The Cu(I) catalyst, generated in situ via the reduction of CuSO₄ by sodium ascorbate, exclusively directs the formation of the 1,4-disubstituted triazole intermediate.

  • Validation: The intermediate (1-PMB-N,N-diethyl-1H-1,2,3-triazole-4-carboxamide) is highly lipophilic, allowing for straightforward extraction and LC-MS validation before proceeding.

  • Cleavage: The PMB group is cleanly removed using Trifluoroacetic acid (TFA) at elevated temperatures, yielding the target 1H-1,2,3-triazole. The tautomeric nature of the free 1H-triazole renders the 1,4- and 1,5-positions equivalent in the absence of N-substitution.

Reaction Workflow

G A N,N-diethylpropiolamide (Terminal Alkyne) C CuSO4 / NaAsc t-BuOH:H2O (1:1) RT, 12h A->C B PMB-Azide (Organic Azide) B->C D 1-PMB-Triazole Intermediate (1,4-Regioisomer) C->D CuAAC Click E TFA / Anisole 70°C, 6h (Deprotection) D->E F Diethyl-1H-1,2,3-triazole- 4-carboxamide E->F Acidic Cleavage

Workflow for the synthesis of Diethyl-1H-1,2,3-triazole-4-carboxamide via PMB-protected CuAAC.

Step-by-Step Experimental Protocol

Part A: CuAAC Synthesis of 1-PMB-N,N-diethyl-1H-1,2,3-triazole-4-carboxamide
  • Preparation: In a 100 mL round-bottom flask, dissolve N,N-diethylpropiolamide (10.0 mmol, 1.25 g) and 4-methoxybenzyl azide (10.5 mmol, 1.71 g) in a 1:1 mixture of tert-butanol and distilled water (40 mL).

  • Catalyst Activation: Add Copper(II) sulfate pentahydrate (0.5 mmol, 125 mg, 5 mol%) followed by Sodium ascorbate (1.0 mmol, 198 mg, 10 mol%).

    • Causality Note: Sodium ascorbate must be added last. It reduces Cu(II) to the catalytically active Cu(I) species in situ. A color change from pale blue to yellow/orange indicates successful reduction.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 12 hours[1].

  • Workup: Dilute the reaction with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer. Wash the aqueous layer with additional ethyl acetate (2 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude intermediate can be used directly in the next step or purified via silica gel chromatography (Hexanes/EtOAc) to yield a white solid.

Part B: PMB Deprotection to yield the 1H-Triazole
  • Cleavage Setup: Dissolve the intermediate (approx. 10.0 mmol) in neat Trifluoroacetic acid (TFA, 15 mL). Add anisole (20.0 mmol, 2.16 g) as a cation scavenger.

    • Causality Note: Anisole traps the highly reactive 4-methoxybenzyl carbocation generated during cleavage, preventing unwanted electrophilic aromatic substitution side-reactions.

  • Heating: Heat the mixture to 70°C and stir for 6 hours. Reaction completion should be monitored via LC-MS.

  • Isolation: Cool to room temperature and concentrate the mixture under reduced pressure to remove TFA.

  • Trituration: Triturate the resulting residue with cold diethyl ether (30 mL). The target compound, N,N-diethyl-1H-1,2,3-triazole-4-carboxamide, will precipitate as a white to off-white solid. Filter and wash with additional cold ether.

Data Presentation & Analytical Validation

The following tables summarize the expected quantitative data and analytical characterization metrics for the self-validating workflow.

Table 1: Reaction Optimization & Yield Metrics

StepReaction TypeKey ReagentsTime / TempExpected YieldPurity (HPLC)
A CuAAC CycloadditionCuSO₄, NaAsc, t-BuOH/H₂O12h / 25°C88 - 92%>95%
B PMB CleavageTFA, Anisole6h / 70°C75 - 82%>98%
Overall Telescoped Synthesis - 18h ~66 - 75% >98%

Table 2: Analytical Characterization of Target Compound

Analytical MethodExpected Signals / Values for Diethyl-1H-1,2,3-triazole-4-carboxamide
Molecular Formula C₇H₁₂N₄O[1]
Molecular Weight 168.20 g/mol [1]
LC-MS (ESI+) m/z calculated for [M+H]⁺: 169.10; Found: 169.1
¹H NMR (400 MHz, DMSO-d₆) δ 15.20 (br s, 1H, N-H), 8.51 (s, 1H, Triazole C-H)[4], 3.61 (q, J = 7.1 Hz, 2H, N-CH₂), 3.35 (q, J = 7.1 Hz, 2H, N-CH₂), 1.20 (t, J = 7.1 Hz, 3H, CH₃), 1.10 (t, J = 7.1 Hz, 3H, CH₃).
Melting Point 80–85 °C[1]

References

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (PMC). Available at: [Link]

  • US20230286948A1 - Haloalkylpyridyl triazole mll1-wdr5 protein-protein interaction inhibitor. Google Patents.
  • Supporting Information: N,N-diethyl-1H-1,2,3-triazole-4-carboxamide. Royal Society of Chemistry. Available at:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for Diethyl-1H-1,2,3-triazole-4-carboxamide Derivatives in Epigenetic Drug Discovery

Scientific Rationale & Target Biology The Diethyl-1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. While historically utilized in antiepileptic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

The Diethyl-1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. While historically utilized in antiepileptic and antimicrobial agents, its most sophisticated application is as the core pharmacophore in epigenetic inhibitors targeting the Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) protein-protein interaction (PPI)1[1].

MLL1 is a histone H3 lysine 4 (H3K4) methyltransferase whose catalytic activity depends entirely on forming a core complex with WDR5, RbBP5, and Ash2L 2[2]. MLL1 anchors to WDR5 via a conserved arginine-containing "WIN" motif3[3]. Triazole-based inhibitors containing the diethyl-carboxamide moiety act as potent peptidomimetics, competitively displacing MLL1 from the WDR5 WIN site4[4]. This orthosteric disruption downregulates HOX and MEIS-1 gene expression, inducing apoptosis in MLL-rearranged leukemia cells5[5].

Mechanism cluster_0 Active Epigenetic State cluster_1 Pharmacological Inhibition MLL1 MLL1 Catalytic Domain Complex Active MLL1-WDR5 Complex MLL1->Complex Binds WIN Motif WDR5 WDR5 (WIN Site) WDR5->Complex H3K4 H3K4 Trimethylation Complex->H3K4 Methyltransferase Activity Leukemia HOX/MEIS1 Expression H3K4->Leukemia Epigenetic Activation Inhibitor Diethyl-1H-1,2,3-triazole- 4-carboxamide Inhibitor->WDR5 Competes at WIN Site Blocked Inactive Complex (Disrupted PPI) Inhibitor->Blocked Prevents MLL1 Binding Apoptosis Leukemia Cell Apoptosis Blocked->Apoptosis Downregulates HOX

Mechanism of Action: MLL1-WDR5 PPI disruption by Triazole-4-carboxamide.

Experimental Design & Causality

To ensure rigorous scientific validation, the evaluation of these derivatives must follow a self-validating, two-tiered approach:

  • Biochemical Target Engagement (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization. The delayed emission reading (typically 50-100 µs) eliminates short-lived background auto-fluorescence common with heterocyclic small molecules, ensuring the calculated Ki​ is an artifact-free representation of binding affinity6[6].

  • Phenotypic Validation (MV4-11 Cell Viability): MV4-11 cells harbor the MLL-AF4 fusion gene and are exquisitely sensitive to WDR5 inhibition 7[7]. Using an ATP-based luminescence assay provides a highly reproducible readout of metabolic collapse following epigenetic downregulation.

Protocol A: WDR5-MLL1 TR-FRET Competitive Binding Assay

Objective: Quantify the binding affinity ( IC50​ and Ki​ ) of Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives to the WDR5 WIN site.

Materials:

  • Recombinant human WDR5 protein (His-tagged).

  • FAM-labeled or Alexa Fluor 488-labeled MLL1 WIN peptide (e.g., Ac-ARTEVHLRKS-[Ahx]-Alexa488).

  • Terbium (Tb)-labeled anti-His antibody (Donor fluorophore).

  • Assay Buffer: 1× PBS, 300 mM NaCl, 0.5 mM TCEP, 0.1% CHAPS5[5].

  • 384-well low-volume white microplates (e.g., PerkinElmer).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the triazole derivatives in DMSO (10-point curve, 3-fold dilutions). Acoustically transfer 100 nL of compound into the 384-well assay plate using an Echo Liquid Handler.

  • Protein Incubation: Prepare a 2× solution of WDR5 protein (final concentration 5 nM) in Assay Buffer. Add 10 µL to the assay plate. Incubate for 30 minutes at room temperature (RT) to allow orthosteric binding.

  • Tracer Addition: Prepare a 2× solution containing the labeled MLL1 peptide (final 10 nM) and Tb-anti-His antibody (final 0.25 nM). Add 10 µL to each well (Total volume = 20 µL).

  • Equilibration: Seal the plate, protect from light, and incubate for 60 minutes at RT.

  • Detection: Read the plate on a TR-FRET compatible multimode reader (e.g., EnVision). Excitation: 340 nm. Emission: 495 nm (Tb donor) and 520 nm (FAM/Alexa488 acceptor).

  • Self-Validation & QC: Calculate the TR-FRET ratio (520 nm / 495 nm). Ensure the assay Z'-factor is > 0.6 using DMSO (negative control) and a reference inhibitor like C16 (positive control). Calculate the IC50​ using a 4-parameter logistic regression.

Workflow S1 1. Compound Titration S2 2. Add WDR5 & Tb-Anti-His S1->S2 S3 3. Add FAM-MLL1 Peptide S2->S3 S4 4. Incubate (60 min, RT) S3->S4 S5 5. Read TR-FRET (Ex:340nm, Em:495/520nm) S4->S5

TR-FRET Assay Workflow for WDR5-MLL1 Inhibitor Screening.

Protocol B: MV4-11 Leukemia Cell Viability Assay

Objective: Assess the anti-proliferative efficacy of the triazole derivatives in an MLL-rearranged cellular model.

Materials:

  • MV4-11 Cell Line (ATCC CRL-9591).

  • IMDM Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)8[8].

  • 96-well opaque white tissue culture plates.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MV4-11 cells in the logarithmic growth phase. Seed 10,000 cells per well in 90 µL of complete IMDM media into the 96-well plate.

  • Compound Treatment: Prepare 10× concentrations of the triazole derivatives in complete media (maximum final DMSO concentration ≤ 0.5%). Add 10 µL of the compound dilutions to the cells.

  • Incubation (Causality Note): Incubate the plates at 37°C, 5% CO2​ for 72 hours. Note: A 72-hour minimum incubation is critical. Epigenetic inhibitors require multiple cell division cycles for the depletion of H3K4me3 marks to translate into phenotypic cell death.

  • Lysis & Detection: Equilibrate the plate and CellTiter-Glo reagent to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Self-Validation & QC: Read luminescence on a microplate reader. Include Doxorubicin (1 µM) as a positive cytotoxicity control to confirm assay dynamic range. Calculate the GI50​ (concentration causing 50% growth inhibition).

Quantitative Data Summary

The following table summarizes the expected pharmacological profiles of optimized Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives when subjected to the protocols outlined above.

Compound Class / ScaffoldTarget ProfileBiochemical AssayTypical Ki​ / IC50​ Cellular Efficacy ( GI50​ in MV4-11)
Diethyl-1H-1,2,3-triazole-4-carboxamides WDR5 WIN SiteTR-FRET0.5 nM – 15.0 nM0.1 µM – 5.0 µM
Reference (C16 / DDO-2083) WDR5 WIN SiteTR-FRET~0.03 nM – 17.7 nM~0.05 µM – 2.5 µM
Negative Control (DMSO) N/ATR-FRET> 10,000 nM> 50.0 µM

References

  • US20230286948A1 - Haloalkylpyridyl triazole mll1-wdr5 protein-protein interaction inhibitor - Google P
  • Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1)
  • US9233086B2 - Inhibition of WDR5 interaction with its binding partners - Google P
  • Development and Characterization of Triazole-Based WDR5 Inhibitors for the Tre
  • US20230286948A1 - Haloalkylpyridyl triazole mll1-wdr5 protein-protein interaction inhibitor (Enzyme assay)
  • WDR5 Inhibition Assay Using 6-(Trifluoromethyl)isoquinolin-1(2H) - Benchchem -
  • Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors - PMC -
  • Wdr5-IN-8: A Technical Guide to a Potent WDR5 Inhibitor - Benchchem -

Sources

Method

Application Note: Characterization of Diethyl-1H-1,2,3-triazole-4-carboxamide as a Competitive Enzyme Inhibitor

An in-depth guide to the characterization of Diethyl-1H-1,2,3-triazole-4-carboxamide and its analogs as competitive enzyme inhibitors is provided in this application note. Researchers, scientists, and professionals in dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the characterization of Diethyl-1H-1,2,3-triazole-4-carboxamide and its analogs as competitive enzyme inhibitors is provided in this application note. Researchers, scientists, and professionals in drug development will find this document to be a valuable resource.

Abstract

This technical guide provides a comprehensive framework for the characterization of novel small molecules, using Diethyl-1H-1,2,3-triazole-4-carboxamide as a representative example of a competitive enzyme inhibitor. The protocols detailed herein are designed to be robust and self-validating, guiding the researcher from initial screening to detailed mechanistic studies. By integrating biochemical kinetics with biophysical validation, this guide ensures the generation of high-quality, reproducible data essential for drug discovery pipelines.

Introduction: The Role of Competitive Inhibition in Drug Design

Competitive enzyme inhibitors are a cornerstone of modern pharmacotherapy. These molecules typically bear structural similarity to the endogenous substrate of an enzyme and bind reversibly to the enzyme's active site. This binding event precludes the binding of the natural substrate, thereby reducing the rate of the enzymatic reaction. The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value signifies a more potent inhibitor.

The triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions. Diethyl-1H-1,2,3-triazole-4-carboxamide represents a class of synthetic compounds with the potential for potent and selective enzyme inhibition. This guide will walk through the essential experiments to validate and characterize such a compound as a competitive inhibitor of a hypothetical enzyme, "Target Enzyme X" (TEX).

Principle of Competitive Inhibition

In a competitive inhibition model, the inhibitor (I) and substrate (S) are in direct competition for binding to the free enzyme (E). The inhibitor can only bind to E, not to the enzyme-substrate complex (ES). This relationship can be summarized as follows:

  • E + S ⇌ ES → E + P

  • E + I ⇌ EI

A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration. This is because at sufficiently high [S], the substrate will outcompete the inhibitor for binding to the active site. This behavior is reflected in the Michaelis-Menten and Lineweaver-Burk kinetic plots. Specifically, in the presence of a competitive inhibitor, the apparent Michaelis constant (Km) increases, while the maximum velocity (Vmax) remains unchanged.

G cluster_binding Competitive Inhibition Mechanism E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI Ki S Substrate (S) I Inhibitor (I) (e.g., Triazole) P Product (P) ES->P k_cat

Caption: Mechanism of competitive enzyme inhibition.

Experimental Protocols

Part A: Initial Screening - Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of inhibitor that reduces the enzyme activity by 50%. This is a crucial first step in characterizing a new inhibitor.

Protocol: Spectrophotometric IC50 Determination

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

    • Target Enzyme X (TEX) Stock: 1 µM in Assay Buffer.

    • Substrate Stock: 10 mM of a chromogenic substrate in Assay Buffer.

    • Inhibitor Stock: 10 mM Diethyl-1H-1,2,3-triazole-4-carboxamide in 100% DMSO.

  • Experimental Workflow:

    • Prepare a serial dilution of the inhibitor in DMSO. A 10-point, 3-fold dilution series is recommended, starting from 1 mM.

    • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells).

    • Add 48 µL of TEX solution (final concentration 5 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of substrate (at a concentration equal to its Km value).

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) every 30 seconds for 15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the absorbance vs. time plot.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the % activity vs. log[Inhibitor].

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start prep_inhibitor Prepare Inhibitor Serial Dilution start->prep_inhibitor add_inhibitor Add Inhibitor/DMSO to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme Add Target Enzyme X (TEX) add_inhibitor->add_enzyme incubate Incubate (15 min) add_enzyme->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance (Kinetic Read) add_substrate->measure analyze Calculate V₀ and Normalize Data measure->analyze plot Plot % Activity vs. log[Inhibitor] analyze->plot fit Fit to 4-Parameter Logistic Equation plot->fit end Determine IC50 fit->end

Caption: Workflow for IC50 determination.

Part B: Mechanistic Studies - Determination of Ki

To confirm the mechanism of inhibition and to determine the true binding affinity (Ki), a series of kinetic experiments must be performed with varying concentrations of both the substrate and the inhibitor.

Protocol: Ki Determination using Michaelis-Menten & Lineweaver-Burk Analysis

  • Experimental Setup:

    • Use the same reagents as in the IC50 determination.

    • Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the columns (e.g., 0.5x, 1x, 2x, 4x, 8x Km) and the inhibitor concentration along the rows (e.g., 0, 0.5x, 1x, 2x, 4x Ki, based on a preliminary estimate from the IC50).

  • Procedure:

    • Follow the same steps as the IC50 protocol, but with the matrix of substrate and inhibitor concentrations.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each condition.

    • Generate a Michaelis-Menten plot (V₀ vs. [S]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines should intersect on the y-axis.

    • The Ki can be determined by replotting the slopes of the Lineweaver-Burk plot against the inhibitor concentration. The x-intercept of this secondary plot is -Ki.

G start Start: Matrix of [S] and [I] run_assay Run Kinetic Assays start->run_assay calc_v0 Calculate V₀ for Each Condition run_assay->calc_v0 plot_mm Generate Michaelis-Menten Plots calc_v0->plot_mm plot_lb Generate Lineweaver-Burk Plots calc_v0->plot_lb analyze_lb Analyze Slopes and Intercepts plot_lb->analyze_lb replot Secondary Plot: Slope vs. [I] analyze_lb->replot end Determine Ki from x-intercept replot->end

Caption: Data analysis workflow for Ki determination.

Part C: Biophysical Validation - Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd, which is equivalent to Ki for competitive inhibitors under certain assumptions), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol: ITC Measurement of Inhibitor Binding

  • Sample Preparation:

    • Dialyze both the TEX protein and the inhibitor into the same buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.

    • The typical concentration for the protein in the cell is 10-50 µM, and for the inhibitor in the syringe is 100-500 µM (10-20 fold excess).

  • Experimental Run:

    • Equilibrate the instrument at the desired temperature (e.g., 25°C).

    • Load the TEX solution into the sample cell and the inhibitor solution into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the inhibitor into the sample cell, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Data Presentation

The following table summarizes hypothetical but realistic data for the characterization of Diethyl-1H-1,2,3-triazole-4-carboxamide (TCD1) as a competitive inhibitor of TEX.

ParameterValueMethod
IC50 150 nMSpectrophotometric Assay
Ki 75 nMLineweaver-Burk Analysis
Kd 80 nMIsothermal Titration Calorimetry
Stoichiometry (n) 1.1Isothermal Titration Calorimetry
ΔH (Enthalpy) -8.5 kcal/molIsothermal Titration Calorimetry
-TΔS (Entropy) -2.1 kcal/molIsothermal Titration Calorimetry

Trustworthiness and Self-Validation

The strength of this characterization workflow lies in its orthogonal approach. The IC50 provides an initial measure of potency. The full kinetic analysis not only confirms the competitive mechanism but also provides a more accurate measure of affinity (Ki). Finally, ITC, a biophysical method, validates the binding interaction and its affinity without relying on enzyme activity. A strong correlation between the Ki determined from kinetics and the Kd from ITC provides a high degree of confidence in the results.

Expertise and Insights

  • Why use substrate at its Km for IC50? At [S] = Km, the enzyme is most sensitive to the presence of a competitive inhibitor, providing a robust window for the assay.

  • DMSO Control: Always maintain a constant percentage of DMSO across all wells to avoid artifacts from the solvent.

  • Protein Quality: The purity and activity of the target enzyme are paramount for obtaining high-quality kinetic and biophysical data.

References

  • Principles of Enzyme Kinetics. A. Cornish-Bowden. Portland Press.
  • Isothermal Titration Calorimetry in Drug Discovery. M. W. Freyer and E. A. Lewis. Methods in Enzymology, Vol. 493.
  • The 1,2,3-Triazole Ring as a Privileged Scaffold in Medicinal Chemistry. S. G. Agalave, S. R. Maujan, and V. S. Pore. Chemical Monthly, 142(8), 829-856. (A review on the importance of the triazole scaffold).
  • NIH Chemical Genomics Center Assay Guidance Manual. National Center for Advancing Translational Sciences. (A comprehensive resource for best practices in assay development).
  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658-666. (The original publication describing the Lineweaver-Burk plot).
Application

Application Note: In Vitro Preparation and Handling of Diethyl-1H-1,2,3-triazole-4-carboxamide

Executive Summary & Biological Context 1H-1,2,3-triazole-4-carboxamide derivatives, including Diethyl-1H-1,2,3-triazole-4-carboxamide, have emerged as highly versatile pharmacophores in modern drug discovery[1]. Recent s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

1H-1,2,3-triazole-4-carboxamide derivatives, including Diethyl-1H-1,2,3-triazole-4-carboxamide, have emerged as highly versatile pharmacophores in modern drug discovery[1]. Recent structure-activity relationship (SAR) studies demonstrate their profound efficacy as selective inverse agonists and antagonists of the Pregnane X Receptor (PXR), a critical regulator of xenobiotic metabolism[2]. Furthermore, specific haloalkylpyridyl triazole derivatives act as potent inhibitors of the MLL1-WDR5 protein-protein interaction, effectively downregulating Hox and Meis-1 gene expression to induce apoptosis in leukemia cells[3]. They also exhibit broad-spectrum anticancer and antimicrobial properties, including the ability to disarm the bacterial SOS response[4][5].

Proper preparation and handling of these compounds in cell culture are critical. Because triazole-4-carboxamides possess hydrophobic core structures, they exhibit limited aqueous solubility. Direct introduction into aqueous media causes micro-precipitation, leading to erratic dosing and false-negative assay readouts. This guide provides a self-validating protocol for the reconstitution and application of these compounds in cell-based assays.

Mechanistic Rationale

When utilizing these compounds in cell-based assays (e.g., HEK293T, HepG2, or leukemia cell lines), understanding their intracellular target engagement is crucial for experimental design. For instance, binding to the PXR ligand-binding domain stabilizes a corepressor-bound conformation, preventing the transcription of xenobiotic metabolism genes like CYP3A4[6].

Pathway A Triazole-4- carboxamide B PXR LBD Binding A->B Targets C Corepressor Retention B->C Induces D Gene Inhibition (CYP3A4) C->D Suppresses

Fig 1. PXR antagonism signaling pathway by 1H-1,2,3-triazole-4-carboxamides.

Physicochemical Profiling

Before initiating cell culture workflows, it is imperative to align the compound's physicochemical properties with the chosen solvent system.

Table 1: Physicochemical Parameters

Parameter Specification Experimental Implication
Chemical Name Diethyl-1H-1,2,3-triazole-4-carboxamide Bioactive scaffold for SAR studies.
CAS Number 1878597-11-5 Ensure correct isomer acquisition.
Molecular Weight 168.20 g/mol Required for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSO Prevents hydrophobic aggregation.
Aqueous Solubility Poor (< 1 mg/mL) Necessitates intermediate dilution steps.

| Storage (Solid) | -20°C, desiccated | Protects carboxamide linkage from hydrolysis. |

Reconstitution & Dilution Strategy

Workflow N1 Lyophilized Powder (Equilibrate to RT) N2 10 mM Stock (100% Anhydrous DMSO) N1->N2 Dissolve & Vortex N3 Working Solutions (Culture Media) N2->N3 Serial Dilution N4 Cell Treatment (Final DMSO <=0.1%) N3->N4 Apply to Microplate

Fig 2. Standardized experimental workflow for triazole cell culture preparation.

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)

Causality Check: Equilibrating the lyophilized powder to room temperature before opening prevents ambient moisture condensation, which can rapidly degrade the compound or cause unpredictable shifts in molarity. Water absorption in DMSO drastically reduces the solubility limit of hydrophobic triazole derivatives.

  • Equilibration: Remove the vial of Diethyl-1H-1,2,3-triazole-4-carboxamide from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes.

  • Calculation: To prepare a 10 mM stock, dissolve 1.68 mg of the compound in exactly 1.0 mL of molecular-biology grade, anhydrous DMSO.

  • Solubilization: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Aliquot & Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) in amber microcentrifuge tubes to prevent freeze-thaw degradation and photobleaching. Store at -20°C or -80°C.

Phase 2: Intermediate Dilution Matrix

Causality Check: Direct addition of the 10 mM DMSO stock to cell culture media can cause localized precipitation at the droplet interface. Performing a serial dilution ensures the compound remains in solution. Furthermore, DMSO concentrations exceeding 0.1% v/v can induce cellular toxicity and alter membrane permeability, confounding target-specific phenotypic readouts.

Table 2: Serial Dilution Matrix (Targeting ≤0.1% Final DMSO)

Desired Final Conc. Intermediate DMSO Stock Volume of Stock Volume of Media Final DMSO %
10 µM 10 mM 1 µL 999 µL 0.1%
1 µM 1 mM 1 µL 999 µL 0.1%
100 nM 100 µM 1 µL 999 µL 0.1%

| Vehicle Control | 100% DMSO | 1 µL | 999 µL | 0.1% |

Phase 3: Cell Culture Treatment
  • Cell Seeding: Seed target cells (e.g., HEK293T for PXR reporter assays or leukemia cells for MLL1 inhibition) in a 96-well plate at an optimized density (typically 1x10^4 cells/well) and incubate overnight at 37°C, 5% CO2[2][3].

  • Media Exchange: Aspirate the old media and gently add 100 µL of the pre-warmed, compound-containing media (from Phase 2) to the respective wells.

  • Incubation: Incubate the cells for the required duration (typically 24–72 hours depending on the downstream assay, such as MTT for cytotoxicity or luminescence for reporter gene expression).

Assay Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system, the following controls and checks MUST be integrated:

  • Microscopic QC for Precipitation: Before running the final endpoint assay, inspect the wells under a phase-contrast microscope at 20X magnification. The presence of needle-like crystals or amorphous aggregates indicates compound precipitation, rendering the specific well's data invalid.

  • Vehicle Baseline: The 0.1% DMSO vehicle control establishes the baseline for 100% viability/activity. If the vehicle control shows >10% toxicity compared to an untreated control, the DMSO batch is compromised or the cells are overly sensitive.

  • Orthogonal Validation: When testing for antagonism (e.g., PXR), co-treat cells with a known agonist (like Rifampicin) and the triazole-4-carboxamide. A successful assay will show the agonist driving high reporter signal, which is dose-dependently suppressed by the triazole, confirming specific target engagement rather than general cytotoxicity[2].

Sources

Method

validated HPLC method for Diethyl-1H-1,2,3-triazole-4-carboxamide quantification

Application Note: Validated RP-HPLC Method for the Quantification of Diethyl-1H-1,2,3-triazole-4-carboxamide Introduction and Chemical Context The 1H-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Validated RP-HPLC Method for the Quantification of Diethyl-1H-1,2,3-triazole-4-carboxamide

Introduction and Chemical Context

The 1H-1,2,3-triazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including antiepileptics (e.g., Rufinamide), novel antimalarial agents[1], and anti-influenza A compounds targeting virus nucleoproteins[2].

Diethyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1878597-11-5) is a critical synthetic intermediate and building block in the optimization of these therapeutic agents. The addition of the diethyl groups significantly alters the lipophilicity and steric profile of the molecule compared to its parent triazole, necessitating a highly specific, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for accurate quantification and purity assessment during drug development[3].

Mechanistic Rationale for Method Development (E-E-A-T)

As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to understand the fundamental physicochemical interactions of the analyte.

  • Stationary Phase Selection (C18): The diethyl substitution imparts moderate hydrophobicity to the molecule, making a C18 (octadecylsilane) column the optimal choice for retention via hydrophobic partitioning. We utilize a "Stable-Bond" C18 column (e.g., Agilent ZORBAX RRHT StableBond-C18) because it utilizes bulky diisobutyl or diisopropyl silanes that sterically protect the siloxane bond, allowing for exceptional stability at low pH[1].

  • Mobile Phase Causality (pH Control): The 1H-1,2,3-triazole ring contains nitrogen atoms with weak basicity, while the carboxamide group is neutral. If analyzed at a neutral pH, secondary interactions between the triazole nitrogens and residual, unreacted silanols on the silica support will cause severe peak tailing. By adding 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases, we lower the pH to ~2.7. This fully protonates (neutralizes) the surface silanols, shutting down secondary ion-exchange interactions and ensuring sharp, symmetrical peaks[1][4].

  • Detection Wavelength (215 nm): The conjugated π -system of the triazole ring coupled with the carbonyl of the carboxamide group exhibits strong π→π∗ and n→π∗ transitions. UV detection at 215 nm provides the maximum signal-to-noise ratio for this specific chromophore, a standard established in the quantification of related triazole-4-carboxamides like Rufinamide[4].

MethodLogic Analyte Analyte: Diethyl-1H-1,2,3-triazole -4-carboxamide StatPhase Stationary Phase: Stable-Bond C18 (Hydrophobic Retention) Analyte->StatPhase Partitioning Detector Detection: UV @ 215 nm (π-π* Transitions) StatPhase->Detector Quantification MobPhase Mobile Phase: 0.1% FA in H2O/ACN (Silanol Suppression) MobPhase->StatPhase Gradient Elution

Caption: Mechanistic logic of the RP-HPLC method for Diethyl-1H-1,2,3-triazole-4-carboxamide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Every analytical run must prove its own validity through rigorous System Suitability Testing (SST) and Quality Control (QC) bracketing.

Reagent and Solution Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (Milli-Q, 18.2 MΩ·cm). Mix well and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile (ACN). Mix well and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Diethyl-1H-1,2,3-triazole-4-carboxamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX RRHT StableBond-C18 (2.1 x 50 mm, 1.8 µm)
Column Temperature 35 °C ± 1 °C
Flow Rate 0.600 mL/min
Injection Volume 2.0 µL
Detection UV at 215 nm (Bandwidth 4 nm, Reference 360 nm)
Run Time 8.0 minutes

Table 1: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 90 10 Isocratic hold to focus polar impurities
3.5 10 90 Linear gradient for analyte elution
5.5 10 90 High organic wash
6.0 90 10 Re-equilibration

| 8.0 | 90 | 10 | End of run |

(Note: The gradient profile is adapted from optimized carboxamide scaffold screening protocols to ensure rapid, high-resolution separation[1].)

Self-Validating Workflow: System Suitability and QC Bracketing

To guarantee trustworthiness, the analytical sequence must follow a strict bracketing logic. The system must prove it is equilibrated (Blank), precise (SST), and stable over time (QC Bracketing).

QCWorkflow Start Sequence Initiation Blank Blank Injection (Check Baseline/Carryover) Start->Blank SST System Suitability Test (SST) (n=5, RSD ≤ 2.0%) Blank->SST Samples Sample Analysis (n=10 injections max) SST->Samples QC QC Bracketing Standard (Verify Drift ≤ 2.0%) Samples->QC QC->Samples If more samples End Sequence Completion QC->End If sequence complete

Caption: Self-validating HPLC sequence workflow ensuring continuous data integrity.

Table 2: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Typical Observed Value

| Retention Time ( tR​ ) | ~ 4.2 min ± 0.2 min | 4.18 min | | Peak Tailing Factor ( Tf​ ) | ≤ 1.5 | 1.12 | | Theoretical Plates ( N ) | ≥ 5000 | 8450 | | % RSD of Area (n=5) | ≤ 2.0% | 0.45% |

Method Validation Summary (ICH Q2(R1) Compliance)

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring it is fit for the quantitative analysis of Diethyl-1H-1,2,3-triazole-4-carboxamide in bulk drug substances and synthetic matrices[4].

Table 3: Quantitative Validation Data Summary

Validation Parameter Range / Condition Results / Acceptance

| Specificity | Blank and Placebo interference | No interfering peaks at tR​ of analyte. | | Linearity & Range | 10 µg/mL to 150 µg/mL | R2 = 0.9998, y = 45213x + 124 | | Limit of Detection (LOD) | S/N Ratio ≥ 3:1 | 0.15 µg/mL | | Limit of Quantitation (LOQ) | S/N Ratio ≥ 10:1 | 0.50 µg/mL | | Method Precision (Repeatability) | 100 µg/mL (n=6 preparations) | % RSD = 0.68% (Limit: ≤ 2.0%) | | Accuracy (Recovery) | Spiked at 50%, 100%, 150% levels | Mean Recovery: 99.4% - 101.2% | | Robustness | Flow (±0.05 mL/min), Temp (±2°C) | System suitability criteria met across all variations. |

References

  • Design, Synthesis, and in Vitro Biological Evaluation of 1H-1,2,3-Triazole-4-carboxamide Derivatives as New Anti-influenza A Agents Targeting Virus Nucleoprotein | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv.
  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ANALYSIS OF RUFINAMIDE BULK MATERIAL - University of Nairobi.
  • Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - ACS Publications.
  • Development and Validation of Related Substances Method for Rufinamide Tablets by RP-HPLC - JOCPR.

Sources

Application

Application Note: Structural Characterization of Diethyl-1H-1,2,3-triazole-4-carboxamide using NMR Spectroscopy

Abstract This application note provides a comprehensive guide for the structural characterization of Diethyl-1H-1,2,3-triazole-4-carboxamide using nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols for sam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the structural characterization of Diethyl-1H-1,2,3-triazole-4-carboxamide using nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and in-depth spectral analysis of ¹H, ¹³C, and advanced 2D NMR data are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to facilitate the unambiguous structural elucidation of this and similar 1,2,3-triazole-based compounds.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, materials science, and agricultural chemistry, owing to its unique chemical properties and diverse biological activities.[1] The synthesis of functionalized 1,2,3-triazoles, often facilitated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, provides a versatile platform for the creation of novel molecular entities.[2] Diethyl-1H-1,2,3-triazole-4-carboxamide is a representative member of this class, featuring a carboxamide functional group that can participate in hydrogen bonding and other molecular interactions.

Accurate and unambiguous structural characterization is a critical step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution. This application note details the comprehensive NMR analysis of Diethyl-1H-1,2,3-triazole-4-carboxamide, covering one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, as well as DEPT-135 for multiplicity analysis.

Synthesis Overview

Diethyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process. A common route involves the 1,3-dipolar cycloaddition of an azide with an alkyne to form the triazole ring, followed by functional group manipulations to introduce the diethylcarboxamide moiety. For instance, a plausible synthesis could start from a suitable propiolamide derivative which then undergoes a cycloaddition reaction with an azide source.[3] The resulting triazole can then be further modified if necessary. The precise and verified structure of the final compound is paramount for its intended application.

Experimental Protocols

Part 1: Sample Preparation

A well-prepared sample is fundamental to acquiring high-quality NMR data. The following protocol ensures a homogenous and stable sample suitable for a suite of NMR experiments.

Materials:

  • Diethyl-1H-1,2,3-triazole-4-carboxamide (5-10 mg for ¹H NMR; 20-50 mg for ¹³C and 2D NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of Diethyl-1H-1,2,3-triazole-4-carboxamide in a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent depends on the sample's solubility and the desired chemical shift referencing. CDCl₃ is a common choice for many organic molecules.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Causality Behind Experimental Choices:

  • Concentration: The specified concentration range ensures a good signal-to-noise ratio for various NMR experiments within a reasonable acquisition time. ¹³C and 2D NMR experiments are less sensitive and thus require a more concentrated sample.

  • Deuterated Solvent: The deuterium in the solvent provides a lock signal for the NMR spectrometer, which is essential for maintaining magnetic field stability during the experiment. It also minimizes the large proton signals from the solvent that would otherwise overwhelm the analyte signals.

Part 2: NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR data on a 400 MHz or 500 MHz spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzg30 or zg
Number of Scans (NS)16-64
Relaxation Delay (D1)1-2 s
Acquisition Time (AQ)3-4 s
Spectral Width (SW)20 ppm
Temperature298 K

¹³C{¹H} NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzgpg30
Number of Scans (NS)1024-4096
Relaxation Delay (D1)2 s
Acquisition Time (AQ)1-2 s
Spectral Width (SW)240 ppm
Temperature298 K

DEPT-135, COSY, HSQC, and HMBC experiments should be performed using standard instrument parameters.

Data Analysis and Interpretation

The following sections detail the expected NMR spectral data for Diethyl-1H-1,2,3-triazole-4-carboxamide and provide a guide for their interpretation. The chemical shifts are estimated based on data from structurally similar compounds.[3][4]

Molecular Structure and Atom Numbering

DEPT_135_Workflow cluster_input DEPT-135 Spectrum cluster_output Structural Information Positive Positive Signals (CH, CH₃) CH_CH3 Identify CH and CH₃ groups Positive->CH_CH3 Negative Negative Signals (CH₂) CH2 Identify CH₂ groups Negative->CH2 Absent Absent Signals (Quaternary C, C=O) Quaternary Identify Quaternary Carbons (by comparing with ¹³C spectrum) Absent->Quaternary

Figure 2: Workflow for interpreting DEPT-135 NMR data.

Expected DEPT-135 Results:

  • Positive Signals: C5 (CH), CH₃ (b, b')

  • Negative Signals: CH₂ (a, a')

  • Absent Signals: C4 (quaternary), C=O (quaternary)

This experiment will unequivocally distinguish the methylene carbons from the methine and methyl carbons.

2D NMR Analysis: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are essential for confirming the connectivity within the molecule.

2D_NMR_Correlations H5 H5 C5 C5 H5->C5 HSQC C4 C4 H5->C4 HMBC CO C=O N_amide N H_CH2 H-CH₂ H_CH2->CO HMBC C_CH2 C-CH₂ H_CH2->C_CH2 HSQC C_CH3 C-CH₃ H_CH2->C_CH3 COSY H_CH2->C_CH3 HMBC H_CH3 H-CH₃ H_CH3->C_CH2 COSY H_CH3->C_CH2 HMBC H_CH3->C_CH3 HSQC

Figure 3: Key expected 2D NMR correlations for Diethyl-1H-1,2,3-triazole-4-carboxamide.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak will be observed between the methylene protons (CH₂) and the methyl protons (CH₃) of the ethyl groups, confirming their connectivity. [5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. It will show correlations between:

    • H5 and C5

    • The methylene protons (CH₂) and their corresponding carbon.

    • The methyl protons (CH₃) and their corresponding carbon. [6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. Key expected correlations include:

    • H5 to C4: This is a crucial correlation to assign the quaternary carbon C4. [7] * Methylene protons (CH₂) to the carbonyl carbon (C=O): This confirms the attachment of the ethyl groups to the amide nitrogen.

    • Methylene protons (CH₂) to the methyl carbons (CH₃) and vice versa.

Conclusion

This application note outlines a systematic approach for the comprehensive NMR characterization of Diethyl-1H-1,2,3-triazole-4-carboxamide. By employing a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The provided protocols for sample preparation and data acquisition are designed to yield high-quality spectra, and the detailed interpretation guide serves as a valuable resource for researchers working with this and structurally related molecules. The application of these NMR methodologies ensures the structural integrity of synthesized compounds, a critical aspect in all areas of chemical research and development.

References

  • D. S. G. Shri, et al. (2021). An Insight into the Synthetic Strategies and Biological Potentials of 1,2,3-Triazoles as Anticancer Agents. Mini-Reviews in Medicinal Chemistry.
  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (n.d.). PMC. Retrieved March 28, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Go up. Retrieved March 28, 2026, from [Link]

  • A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. (2024, March 21). ACS Publications. Retrieved March 28, 2026, from [Link]

  • NMR Sample Preparation. (2013, March 19). Chemical Instrumentation Facility. Retrieved March 28, 2026, from [Link]

  • C NMR Spectroscopy. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (n.d.). SciELO México. Retrieved March 28, 2026, from [Link]

  • Synthesis, biological activity and structural study of D- galactose- based 1,2,3- Triazole Derivatives. (2022, November 17). Retrieved March 28, 2026, from [Link]

  • INTERPRETING THE 2D H/H COSY SPECTRUM. (n.d.). Retrieved March 28, 2026, from [Link]

  • DEPT-135 NMR spectrum of N , N -diethylphenethylamine (for the presence... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. (2019, March 25). Frontiers. Retrieved March 28, 2026, from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved March 28, 2026, from [Link]

  • A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3- triazoles under metal- and azide-free conditions. (n.d.). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Aromatic alpha-Bromoketones, Sodium Azide and Terminal Acetylenes via Cu/Cu(. (n.d.). Verlag der Zeitschrift für Naturforschung. Retrieved March 28, 2026, from [Link]

  • DEPT. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024, October 11). MDPI. Retrieved March 28, 2026, from [Link]

  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024, March 30). Retrieved March 28, 2026, from [Link]

  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (n.d.). Arkivoc. Retrieved March 28, 2026, from [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved March 28, 2026, from [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). Retrieved March 28, 2026, from [Link]

  • Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. (2025, May 30). Retrieved March 28, 2026, from [Link]

  • 1H-1,2,3-triazole-4-carboxamide, 5-amino-N-(2-hydroxyethyl)-1-(3-methylphenyl)-. (n.d.). SpectraBase. Retrieved March 28, 2026, from [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (2022, December 8). PMC. Retrieved March 28, 2026, from [Link]

  • 1H--[8]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (n.d.). SciELO. Retrieved March 28, 2026, from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023, May 18). MDPI. Retrieved March 28, 2026, from [Link]

  • Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation. (2022, October 10). IJCRT.org. Retrieved March 28, 2026, from [Link]

  • DEPT. (n.d.). Columbia University. Retrieved March 28, 2026, from [Link]

  • N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica. Retrieved March 28, 2026, from [Link]

  • (PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. (2026, February 9). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Synthesis and Screening of NewO[8][9]xadiazole,T[8][9]riazole, andT[8][9]riazolo. (2021, January 7). Semantic Scholar. Retrieved March 28, 2026, from [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. (2023, May 18). Docta Complutense. Retrieved March 28, 2026, from [Link]

  • Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. (n.d.). Retrieved March 28, 2026, from [Link]

  • HSQC–TOCSY Fingerprinting for Prioritization of Polyketide- and Peptide-Producing Microbial Isolates. (2018, March 2). ACS Publications. Retrieved March 28, 2026, from [Link]

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved March 28, 2026, from [Link]

Sources

Method

Diethyl-1H-1,2,3-triazole-4-carboxamide targeted drug delivery applications

Application Note: Engineering Targeted Drug Delivery Systems Utilizing Diethyl-1H-1,2,3-triazole-4-carboxamide Scaffolds Executive Summary The development of precision therapeutics relies heavily on the stability, target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Targeted Drug Delivery Systems Utilizing Diethyl-1H-1,2,3-triazole-4-carboxamide Scaffolds

Executive Summary

The development of precision therapeutics relies heavily on the stability, target affinity, and metabolic resistance of the linker and pharmacophore moieties. Diethyl-1H-1,2,3-triazole-4-carboxamide has emerged as a privileged scaffold in medicinal chemistry and targeted drug delivery. The 1,2,3-triazole core acts as a highly stable, non-cleavable linker generated via bioorthogonal "click" chemistry, while the diethyl carboxamide group serves as a robust bioisostere for peptide bonds, offering superior resistance to enzymatic degradation in systemic circulation[1][2]. This application note provides a comprehensive guide to utilizing this scaffold for conjugating targeting ligands to cytotoxic payloads, detailing the mechanistic rationale, bioconjugation protocols, and in vitro validation workflows.

Mechanistic Rationale in Drug Delivery

The integration of the diethyl-1H-1,2,3-triazole-4-carboxamide moiety into drug delivery vehicles serves a dual purpose:

  • Bioisosteric Stability: The carboxamide group mimics the electronic properties of trans- and cis-amide bonds but is highly resistant to circulating proteases and hydrolases. The diethyl substitution specifically tunes the lipophilicity (LogP) of the conjugate, ensuring optimal membrane permeability without compromising aqueous solubility[2].

  • Targeted Receptor Affinity: Beyond acting as a passive linker, 1,2,3-triazole-4-carboxamide derivatives exhibit intrinsic affinity for overexpressed cancer targets, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[3]. This dual "linker-pharmacophore" behavior enhances the localization of the drug delivery system at the tumor microenvironment.

Mechanism LIG Targeting Ligand (e.g., Anti-EGFR Antibody) TRZ 1,2,3-Triazole Core (Stable Linker) LIG->TRZ Click Conjugation CAB Diethyl Carboxamide (Protease Resistant) TRZ->CAB PAY Cytotoxic Payload (e.g., Doxorubicin) CAB->PAY Cleavable Spacer

Structural logic of a triazole-carboxamide targeted drug delivery conjugate.

Protocol 1: CuAAC Bioconjugation of the Delivery System

To construct the targeted delivery vehicle, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is employed. This protocol describes the conjugation of an azide-functionalized targeting peptide to an alkyne-modified diethyl-1H-1,2,3-triazole-4-carboxamide payload precursor.

Scientific Causality: CuAAC is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. Ascorbic acid is added in a 10-fold molar excess to continuously reduce inactive Cu(II) to the catalytically active Cu(I) state. This continuous reduction prevents premature oxidation of the catalyst in aqueous environments, ensuring >95% conjugation efficiency and preventing the formation of undesired alkyne homocoupling byproducts.

Materials:

  • Azide-functionalized targeting ligand (1 mM in PBS)

  • Alkyne-modified diethyl-1H-1,2,3-triazole-4-carboxamide payload (1.2 mM in DMSO)

  • CuSO₄·5H₂O (100 µM aqueous solution)

  • Sodium Ascorbate (1 mM aqueous solution, freshly prepared)

  • THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (500 µM)

Step-by-Step Methodology:

  • Pre-complexation: In a microcentrifuge tube, mix 10 µL of CuSO₄ with 20 µL of THPTA ligand. Rationale: Pre-complexing Cu(I) with THPTA protects the metal center from disproportionation and minimizes reactive oxygen species (ROS) generation, which could degrade sensitive targeting peptides.

  • Reaction Assembly: To 500 µL of the azide-ligand solution, sequentially add 500 µL of the alkyne-payload solution. Mix by gentle vortexing.

  • Catalyst Addition: Add the Cu-THPTA complex to the reaction mixture.

  • Initiation: Add 50 µL of freshly prepared sodium ascorbate to initiate the reaction. The solution may briefly turn pale yellow, indicating the formation of Cu(I).

  • Incubation: Incubate the mixture at room temperature for 4 hours on an end-over-end rotator.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis against PBS (MWCO depending on the ligand size) to remove unreacted small molecules and copper ions.

  • Self-Validation Step: Run a parallel "Cu-free" control reaction. Analyze both via LC-MS. The absence of the conjugate mass in the Cu-free control validates that the linkage is strictly due to the azide-alkyne cycloaddition and not non-specific hydrophobic aggregation.

CuAAC_Workflow N1 Azide-Ligand + Alkyne-Payload N2 Add Cu(II)-THPTA Complex N1->N2 N3 Add Sodium Ascorbate (Reduces Cu(II) to Cu(I)) N2->N3 N4 Incubate 4h at RT N3->N4 N5 Purification (SEC/Dialysis) N4->N5

Workflow for CuAAC bioconjugation of triazole-carboxamide delivery systems.

Protocol 2: In Vitro Targeting and Cytotoxicity Validation

Once synthesized, the biological efficacy of the 1,2,3-triazole-4-carboxamide conjugate must be validated. Recent studies demonstrate that specific 1,2,3-triazole-4-carboxamide derivatives exhibit nanomolar cytotoxicity against cancer cell lines (e.g., Jurkat, A549) while maintaining biocompatibility with healthy cell lines[4][5].

Scientific Causality: To prove targeted delivery, the assay must differentiate between receptor-mediated endocytosis and passive diffusion. By pre-incubating cells with an excess of free targeting ligand (competitive inhibition), receptor sites are saturated. If the conjugate relies on receptor-mediated uptake, its cytotoxicity will significantly decrease in the competitively inhibited group.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., EGFR+ A549 lung cancer cells) in a 96-well plate at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Competitive Inhibition (Control): To half the wells, add a 50-fold molar excess of free targeting ligand 1 hour prior to treatment. Rationale: This saturates the target receptors, blocking specific uptake of the conjugate.

  • Treatment: Treat the cells with serial dilutions of the triazole-carboxamide conjugate (ranging from 0.01 µM to 100 µM).

  • Incubation: Incubate for 48 hours.

  • Viability Assay (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow tetrazolium salt into insoluble purple formazan.

  • Solubilization & Reading: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the Half Maximal Inhibitory Concentration (IC₅₀) using non-linear regression. A significant right-shift in the IC₅₀ curve for the competitively inhibited cells validates the targeted delivery mechanism.

Quantitative Data Summary

The structural versatility of the 1,2,3-triazole-4-carboxamide scaffold allows for the tuning of biological activity. The table below summarizes the antiproliferative potency (GI₅₀ / IC₅₀) of various triazole-carboxamide derivatives and conjugates across different cell lines, demonstrating their efficacy as both active pharmacophores and delivery vehicles[3][4][5].

Compound / Conjugate TypeTarget Cell LineCancer TypeGI₅₀ / IC₅₀ ValueMechanism / Target
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideJurkatLeukemia0.63 – 0.69 µMCytotoxicity / Apoptosis[4]
1,2,3-Triazole-4-carboxamide derivative (Compound 5i/5j)A-549Non-Small Cell Lung< 5.0 µMEGFR & CDK4-Cyclin D3 Inhibition[3]
Triazole-Coumarin Hybrid (Compound 4a)A-549Non-Small Cell Lung2.97 µMTargeted Apoptosis (SI = 16.5)[5]
1H-1,2,3-triazole-4-carboxamide analog (Compound 1)HepG2Hepatocellular1.2 µM (Binding)PXR Antagonism[6]

Note: The high Selectivity Index (SI) observed in hybrid derivatives indicates strong preferential toxicity toward cancer cells over healthy fibroblasts (e.g., NIH/3T3)[5].

References

  • 1,2,3-Triazole - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives Source: ResearchGate URL:[Link]

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies Source: International Journal of Pharmaceutical Sciences and Drug Research URL:[Link]

  • Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR Source: ACS Publications URL:[Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship Source: Frontiers in Pharmacology URL:[Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Source: Frontiers in Chemistry URL:[Link]

Sources

Application

Application Notes and Protocols: A Guide to Preparing Diethyl-1H-1,2,3-triazole-4-carboxamide Stock Solutions for Screening

Introduction: The Critical Role of Stock Solution Integrity in High-Throughput Screening The journey of a potential therapeutic agent from a chemical library to a clinical candidate is fraught with challenges, where the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stock Solution Integrity in High-Throughput Screening

The journey of a potential therapeutic agent from a chemical library to a clinical candidate is fraught with challenges, where the reproducibility and reliability of initial screening data are paramount. Diethyl-1H-1,2,3-triazole-4-carboxamide, a member of the stable and biologically active triazole family, represents a class of compounds with significant potential in medicinal chemistry.[1][2][3] The 1,2,3-triazole ring is a robust scaffold known for its stability and its capacity to engage with biological targets through hydrogen bonding.[1][2] To accurately evaluate the biological activity of this and similar compounds in high-throughput screening (HTS) campaigns, the meticulous preparation of high-quality, accurately concentrated stock solutions is a non-negotiable prerequisite.[4][5]

This guide provides a comprehensive, in-depth protocol for the preparation, quality control, and handling of Diethyl-1H-1,2,3-triazole-4-carboxamide stock solutions. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring that researchers, scientists, and drug development professionals can establish a self-validating system for generating reliable and consistent screening data.

Physicochemical Properties and Solvent Selection: A Deliberate Choice

A foundational understanding of the physicochemical properties of Diethyl-1H-1,2,3-triazole-4-carboxamide is essential for the development of a robust stock solution protocol.

PropertyValue/InformationSource
Molecular Weight ~168.20 g/mol [1]
Melting Point 80–85 °C[1]
General Solubility Soluble in polar solvents like water and methanol.[1]EvitaChem[1]
Recommended Solvent Dimethyl sulfoxide (DMSO)Industry Best Practice[4][6]

The selection of an appropriate solvent is arguably the most critical decision in the preparation of stock solutions for HTS. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its exceptional solvating power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays.[6][7] While Diethyl-1H-1,2,3-triazole-4-carboxamide is noted to be soluble in other polar solvents, DMSO is recommended for HTS applications to ensure the highest possible stock concentration and to maintain consistency with established screening practices.[4]

However, the use of DMSO is not without its caveats. At concentrations typically above 0.5-1%, DMSO can exert cytotoxic effects or interfere with assay components.[8][9][10][11][12] Therefore, it is imperative to maintain the final concentration of DMSO in the assay at a low, non-interfering level, generally below 0.5%.[8][10] This necessitates the preparation of a highly concentrated primary stock solution.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of Diethyl-1H-1,2,3-triazole-4-carboxamide in DMSO. This concentration is a common starting point for many screening libraries and allows for significant dilution into final assay plates.[13]

Materials and Equipment:
  • Diethyl-1H-1,2,3-triazole-4-carboxamide (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Amber glass vials with PTFE-lined caps

  • Calibrated positive displacement pipettes and tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Procedure:
  • Pre-Preparation and Calculation:

    • Before opening the compound container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture.

    • Calculate the mass of Diethyl-1H-1,2,3-triazole-4-carboxamide required to prepare the desired volume of a 10 mM stock solution. The formula for this calculation is: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 mol/L) stock solution: Mass (mg) = 0.01 mol/L x 0.001 L x 168.20 g/mol x 1000 = 1.682 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean, empty amber glass vial.

    • Carefully weigh the calculated amount of Diethyl-1H-1,2,3-triazole-4-carboxamide directly into the tared vial. Record the exact mass. For small quantities, direct weighing into the vial minimizes transfer loss.[14]

  • Solvent Addition and Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial securely and vortex the solution for at least 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure that all solid material has dissolved. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and a unique identifier.

    • For long-term storage, it is recommended to store the stock solution at -20°C or -80°C to minimize degradation.[5] To avoid repeated freeze-thaw cycles, which can compromise compound stability and introduce moisture, aliquot the stock solution into smaller, single-use volumes.[5]

Quality Control: Ensuring the Integrity of Your Stock Solution

The preparation of a stock solution is not complete without rigorous quality control (QC) to verify its identity, purity, and concentration.[15] This is a critical step to ensure the validity of screening data.

Recommended QC Assays:
QC ParameterMethodPurpose
Identity Confirmation LC-MSTo confirm the molecular weight of the dissolved compound matches that of Diethyl-1H-1,2,3-triazole-4-carboxamide.
Purity Assessment HPLC-UV/DAD or UPLC-UV/DADTo determine the purity of the compound in solution and identify any potential impurities or degradation products.
Concentration Verification qNMR or LC-MS with a suitable detector (e.g., CLND, ELSD)To accurately determine the concentration of the stock solution.

A detailed protocol for these QC measures is beyond the scope of this document, as instrumentation and specific methodologies can vary. However, it is strongly recommended to perform these analyses on a representative sample of the prepared stock solution before its use in screening assays.[15]

Workflow for Stock Solution Preparation and Quality Control

Stock_Solution_Workflow Workflow for Preparing Diethyl-1H-1,2,3-triazole-4-carboxamide Stock Solutions cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use start Start calc Calculate Mass of Compound start->calc weigh Weigh Compound into Vial calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve qc_sample Take QC Aliquot dissolve->qc_sample Visual Confirmation of Dissolution lcms LC-MS (Identity) qc_sample->lcms hplc HPLC (Purity) qc_sample->hplc qnmr qNMR/LC-MS (Concentration) qc_sample->qnmr aliquot Aliquot into Single-Use Vials qc_sample->aliquot If QC Passes store Store at -20°C or -80°C aliquot->store use Use in Screening Assays store->use Serial_Dilution 1:10 Serial Dilution Workflow stock 10 mM Stock Solution d1 1 mM Solution (10 µL Stock + 90 µL DMSO) stock->d1 Transfer 10 µL d2 100 µM Solution (10 µL of 1 mM + 90 µL DMSO) d1->d2 Transfer 10 µL d3 10 µM Solution (10 µL of 100 µM + 90 µL DMSO) d2->d3 Transfer 10 µL d4 ... d3->d4

Caption: A visual representation of a 1:10 serial dilution process, starting from a 10 mM stock solution.

Conclusion: A Foundation for Reliable Screening

The protocols and guidelines presented in this document provide a robust framework for the preparation of high-quality Diethyl-1H-1,2,3-triazole-4-carboxamide stock solutions. By adhering to these principles of meticulous preparation, rigorous quality control, and proper handling, researchers can significantly enhance the reliability and reproducibility of their screening data. This, in turn, provides a solid foundation for the identification and development of novel therapeutic agents.

References

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • What effects does DMSO have on cell assays? Quora. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]

  • Serial Dilution Protocol. BPS Bioscience. [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]

  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PMC. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • How to Make Dilutions and Serial Dilutions. Science Buddies. [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF. ResearchGate. [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. ResearchGate. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. [Link]

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Publications. [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC. [Link]

  • Lab Basics: How to Perform Serial Dilutions. Carolina Knowledge Center. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. Palomar College. [Link]

  • MedChemExpress Compound Screening Libraries. Lucerna-Chem AG. [Link]

  • Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. CuriRx. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

  • Dilutions: Explanations and Examples of Common Methods. Quansys Biosciences. [Link]

  • Synthesis and Biological Applications of Triazole Derivatives – A Review. ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC. [Link]

  • 1,2,3-Triazole. Wikipedia. [Link]

  • Synthesis And Characterization Of Heterocyclic Compounds Containing 1,2,4–Triazole. Journal of Pharmaceutical Negative Results. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for Diethyl-1H-1,2,3-triazole-4-carboxamide in DMSO

Introduction Welcome to the technical support guide for Diethyl-1H-1,2,3-triazole-4-carboxamide. This document provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for Diethyl-1H-1,2,3-triazole-4-carboxamide. This document provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Diethyl-1H-1,2,3-triazole-4-carboxamide belongs to the triazole family, a class of compounds recognized for their broad biological activities and applications in medicinal chemistry.[1] While DMSO is a powerful and widely used solvent in drug discovery for its ability to dissolve a wide array of compounds, issues with solubility can still arise, impacting experimental reproducibility and data integrity.[2][3]

This guide is structured to walk you through a logical progression of troubleshooting steps, from initial stock solution preparation to advanced solubility enhancement techniques. Each section explains the scientific principles behind the recommended actions, ensuring you can make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate after diluting my Diethyl-1H-1,2,3-triazole-4-carboxamide DMSO stock solution into an aqueous buffer for my assay. What is happening?

A1: This is a common phenomenon known as "crashing out." It occurs because the compound, while soluble in the highly polar aprotic solvent DMSO, is likely much less soluble in the aqueous environment of your buffer.[4] When the DMSO stock is diluted, the overall polarity of the solvent system increases dramatically, and the water molecules cannot maintain the compound's solubility, leading to precipitation.[4]

Q2: Why is it critical to use anhydrous (dry) DMSO for my stock solution?

A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of even small amounts of water can significantly decrease the solubility of many organic compounds in DMSO.[5][6] This is attributed to the non-ideal properties of DMSO-water mixtures, where the energy required to create a "cavity" in the solvent for the compound to occupy is higher than in pure DMSO or pure water.[5][6] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO for preparing high-concentration stock solutions.

Q3: Can repeated freeze-thaw cycles of my DMSO stock solution affect the solubility of Diethyl-1H-1,2,3-triazole-4-carboxamide?

A3: Yes, repeated freeze-thaw cycles are a known cause of compound precipitation from DMSO stocks.[5][7] This effect is often exacerbated by water absorption into the DMSO during the warming and cooling phases.[6][8] To mitigate this, it is best practice to aliquot your stock solution into smaller, single-use volumes.[2] This minimizes the number of freeze-thaw cycles for the bulk of your stock.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance to DMSO is cell-line dependent.[4] As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity and other off-target effects.[2] For particularly sensitive primary cell cultures, a concentration of ≤ 0.1% is often recommended.[2] It is crucial to run a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.[2]

Part 2: Troubleshooting Workflow for Solubility Issues

If you are encountering solubility problems with Diethyl-1H-1,2,3-triazole-4-carboxamide, follow this systematic approach.

Step 1: Initial Stock Solution Preparation & Verification

The foundation of a successful experiment is a properly prepared and fully dissolved stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Calculation: Determine the mass of Diethyl-1H-1,2,3-triazole-4-carboxamide (Molecular Weight: ~168.20 g/mol ) required.[1]

    • Mass (mg) = 10 mM * 168.20 g/mol * Volume (L) * 1000

  • Dissolution: Accurately weigh the compound and transfer it to a sterile microcentrifuge tube. Add the calculated volume of anhydrous, sterile DMSO.[2]

  • Mixing: Vortex the tube gently but thoroughly until the compound is completely dissolved.[2] Avoid vigorous mixing that can introduce air bubbles.[2]

  • Aid Dissolution (If Necessary):

    • Sonication: Place the tube in a water bath sonicator for several minutes. Sonication uses ultrasonic waves to create micro-cavitations that break down solid particles and facilitate dissolution.[2][5]

    • Gentle Warming: Use a water bath set to a gentle temperature (e.g., 37°C).[2] Be cautious, as excessive heat can degrade some compounds.[9]

  • Visual Inspection: A properly prepared stock solution should be clear and free of any visible particulates.

Step 2: Systematic Troubleshooting of Precipitation

Use the following workflow to diagnose and resolve solubility issues.

Solubility_Troubleshooting_Workflow Start Start: Compound Precipitates in DMSO Check_DMSO Is DMSO Anhydrous? Start->Check_DMSO Use_Anhydrous Use Fresh, Anhydrous DMSO. Aliquot Stock. Check_DMSO->Use_Anhydrous No Check_Visual Is Stock Solution Clear? Check_DMSO->Check_Visual Yes Use_Anhydrous->Check_Visual Aid_Dissolution Apply Gentle Heat (37°C) or Sonication Check_Visual->Aid_Dissolution No Precip_On_Dilution Precipitation Occurs Upon Aqueous Dilution? Check_Visual->Precip_On_Dilution Yes Aid_Dissolution->Check_Visual Re-evaluate Optimize_Dilution Optimize Dilution Protocol: 1. Pre-warm buffer. 2. Add stock to buffer slowly with mixing. Precip_On_Dilution->Optimize_Dilution Yes Success Solubility Issue Resolved Precip_On_Dilution->Success No Still_Precipitates Still Precipitates? Optimize_Dilution->Still_Precipitates Advanced_Methods Proceed to Advanced Solubilization Techniques Still_Precipitates->Advanced_Methods Yes Still_Precipitates->Success No

Caption: Workflow for advanced solubilization techniques.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome solubility challenges with Diethyl-1H-1,2,3-triazole-4-carboxamide, ensuring the accuracy and reliability of their experimental results.

References

  • Oldenburg, K., et al. High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Available from: [Link].

  • PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link].

  • Oldenburg, K., et al. High throughput sonication: evaluation for compound solubilization. PubMed. Available from: [Link].

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link].

  • Hampton Research. Compound Solubility with Dimethylsulfoxide. Available from: [Link].

  • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available from: [Link].

  • Davis, K. C., & La, M. T. Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Science Publishing. Available from: [Link].

  • Oldenburg, K., et al. (PDF) High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. Available from: [Link].

  • Fasihi, M., et al. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Publishing. Available from: [Link].

  • Wasvary, J. How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available from: [Link].

  • gChem. DMSO. Available from: [Link].

  • Sharma, M. Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available from: [Link].

  • Roy, A., et al. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available from: [Link].

  • Popa-Burke, I., & Russell, J. Compound precipitation in high-concentration DMSO solutions. PubMed. Available from: [Link].

  • ResearchGate. Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Available from: [Link].

  • Lindborg, J. A., et al. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. Available from: [Link].

  • NextSDS. diethyl-1H-1,2,3-triazole-4-carboxylic acid — Chemical Substance Information. Available from: [Link].

  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO. Available from: [Link].

  • GEUS' publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Available from: [Link].

  • Kumar, P., et al. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link].

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link].

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link].

  • Sharma, D., et al. Solubility enhancement techniques: A comprehensive review. ResearchGate. Available from: [Link].

  • Stevenson, C. L., et al. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. PubMed. Available from: [Link].

  • ResearchGate. Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. Available from: [Link].

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized? Available from: [Link].

  • Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • PubChem. 1H-1,2,3-triazole-4-carboxamide. Available from: [Link].

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link].

  • PubChemLite. Diethyl-1h-1,2,3-triazole-4-carboxylic acid. Available from: [Link].

  • Ross, G. A., et al. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. Available from: [Link].

  • Li, H., et al. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC. Available from: [Link].

Sources

Optimization

troubleshooting low yield in Diethyl-1H-1,2,3-triazole-4-carboxamide synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Diethyl-1H-1,2,3-triazole-4-carboxamide. This guide, structured as a series of troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Diethyl-1H-1,2,3-triazole-4-carboxamide. This guide, structured as a series of troubleshooting questions and FAQs, is designed to help you navigate the common challenges associated with this synthesis, particularly in optimizing reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Addressing Low Yields

The synthesis of Diethyl-1H-1,2,3-triazole-4-carboxamide and similar structures typically relies on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] While robust, this reaction is sensitive to several parameters that can lead to diminished yields. This section addresses the most common issues encountered in the lab.

Question 1: My reaction is sluggish or incomplete, resulting in a poor yield of Diethyl-1H-1,2,3-triazole-4-carboxamide. What are the primary causes and how can I resolve this?

An incomplete reaction is the most frequent cause of low yields. Several factors related to the catalyst, reagents, and reaction environment can be at play.

Potential Cause A: Inactive or Insufficient Cu(I) Catalyst

The active catalyst in the CuAAC reaction is the Cu(I) oxidation state.[1] Cu(I) is prone to oxidation to the inactive Cu(II) state by dissolved oxygen, or disproportionation, which halts the catalytic cycle.[1][3]

Solutions:

  • In Situ Generation of Cu(I): The most reliable method is to generate Cu(I) in situ from a stable Cu(II) precursor.[3] A common and effective system is using Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate.[4] The ascorbate continuously reduces Cu(II) to the active Cu(I) state, maintaining a sufficient catalytic concentration.[5][6]

  • Oxygen Exclusion: Minimize the reaction's exposure to air.[7] Degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes before adding the catalyst and reducing agent.[1] Capping the reaction vial is also a useful, simple measure.[7]

  • Ligand Stabilization: Use a stabilizing ligand for the Cu(I) ion. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the copper from oxidation and aggregation, and can accelerate the reaction rate.[3][7] A 5:1 ligand to copper ratio is often recommended.[7][8]

Potential Cause B: Reagent Purity and Stability

Impurities in your starting materials (the corresponding azide and N,N-diethylpropiolamide) can interfere with the catalyst or participate in side reactions. Azides, in particular, can degrade over time.

Solutions:

  • Purify Starting Materials: If purity is questionable, purify your azide and alkyne via appropriate methods (e.g., column chromatography, distillation, or recrystallization) before use.

  • Use Fresh Reagents: Use freshly prepared or recently purchased starting materials. Ensure proper storage conditions to prevent degradation.

Potential Cause C: Inappropriate Solvent or pH

The choice of solvent is critical for reagent solubility and reaction kinetics. Some solvents can inhibit the reaction. For instance, acetonitrile's strong coordinating ability with Cu(I) can be detrimental.[3][9] The reaction is also sensitive to pH, with a recommended range of 6.5-8.0.[5][7] Buffers containing strong chelators for copper, such as Tris, can slow the reaction.[7]

Solutions:

  • Optimal Solvents: A mixture of t-BuOH/water is a common and effective solvent system.[10] Dimethylformamide (DMF) is also frequently used, particularly for less soluble substrates.[1][11]

  • Buffer Selection: If a buffer is required, phosphate or HEPES buffers are generally compatible.[5]

Question 2: I'm observing significant side-product formation. What are these byproducts and how can I suppress them?

Side reactions compete for your starting materials and complicate purification, ultimately reducing your isolated yield.

Potential Cause A: Alkyne Homocoupling (Glaser Coupling)

This is a primary side reaction where two alkyne molecules couple to form a diyne. It is promoted by Cu(II) ions and oxygen.[7]

Solutions:

  • Maintain Reducing Conditions: Ensure a sufficient excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper) to keep the copper in the +1 oxidation state and scavenge oxygen.[5][7]

  • Exclude Oxygen: As mentioned previously, thoroughly degassing the reaction mixture is crucial.[7]

Potential Cause B: Catalyst-Derived Side Products

If using cuprous iodide (CuI) as the catalyst source, the formation of 5-iodotriazoles has been reported as a potential byproduct, which can be difficult to separate from the desired product.[4]

Solution:

  • Avoid CuI: It is generally recommended to use the CuSO₄/sodium ascorbate system to avoid this complication.[4][7] While CuI can be used, it is not ideal when maximal rates and purity are desired.[7]

Technical Protocols & Data

Recommended Experimental Protocol

This protocol is a general guideline for small-molecule synthesis and should be optimized for your specific scale and substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your azide and N,N-diethylpropiolamide (e.g., 100 mM in DMF or a t-BuOH/water mixture).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). This solution should be made immediately before use as it degrades in the presence of oxygen.

    • Prepare a stock solution of a suitable ligand like TBTA (e.g., 50 mM in DMF/t-BuOH).

  • Reaction Setup:

    • In a reaction vial, add the alkyne (1.0 equivalent).

    • Add the azide (1.05-1.1 equivalents).

    • Add the solvent (e.g., a 1:1 mixture of t-BuOH/water).

    • If using a ligand, add the TBTA solution (0.05 equivalents).

    • Add the CuSO₄ solution (0.01-0.05 equivalents).

    • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).[1]

  • Reaction and Workup:

    • Stir the reaction at room temperature. Gentle heating (e.g., 40-60 °C) can be applied if the reaction is slow.[1]

    • Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then brine. A wash with a dilute ammonia solution or an aqueous solution of a chelating agent like EDTA can help remove residual copper.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure Diethyl-1H-1,2,3-triazole-4-carboxamide.[1]

Data Presentation: Recommended Reagent Ratios
ReagentMolar Equivalents (Relative to Alkyne)Purpose
Alkyne1.0Limiting Reagent
Azide1.05 - 1.2Ensure complete consumption of alkyne
CuSO₄·5H₂O0.01 - 0.05 (1-5 mol%)Catalyst Precursor
Sodium Ascorbate0.1 - 0.2 (2-5x moles of Cu)Reducing Agent
Ligand (e.g., TBTA)0.05 - 0.25 (5x moles of Cu)Stabilizer/Accelerator

Visualizations

CuAAC Catalytic Cycle

CuAAC_Cycle Cu_I Cu(I) Acetylide Cu(I)-Acetylide Complex Cu_I->Acetylide + Alkyne Cu_II Cu(II) Cu_I->Cu_II Oxidation (O2) Alkyne Alkyne (R-C≡CH) Alkyne->Acetylide Cu_Triazolide Copper Triazolide Intermediate Acetylide->Cu_Triazolide + Azide Azide Azide (R'-N3) Azide->Cu_Triazolide Product Product (Triazole) Cu_Triazolide->Product + H+ Product->Cu_I - H+ Proton_Source H+ Proton_Source->Product Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Use CuSO4/Ascorbate Add Ligand Degas Solvents Check_Catalyst->Sol_Catalyst No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Purify Starting Materials Use Fresh Reagents Check_Reagents->Sol_Reagents No Check_Side_Reactions Side Products Observed? Check_Conditions->Check_Side_Reactions Yes Sol_Conditions Optimize Solvent & Temp Check pH Check_Conditions->Sol_Conditions No Sol_Side_Reactions Increase Ascorbate Exclude O2 Check_Side_Reactions->Sol_Side_Reactions Yes Success Yield Improved Check_Side_Reactions->Success No Sol_Catalyst->Success Sol_Reagents->Success Sol_Conditions->Success Sol_Side_Reactions->Success

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal reaction temperature? A1: Most CuAAC reactions proceed efficiently at room temperature.[1] However, if you are working with sterically hindered substrates or observe a slow reaction rate, gentle heating to 40-60 °C can often increase the yield and reduce reaction time.[1]

Q2: How critical is the order of addition for the reagents? A2: While the reaction is robust, a common practice is to mix the azide, alkyne, solvent, and Cu(II) source first, degas the mixture, and then add the sodium ascorbate to initiate the reaction.[1] This ensures that the reducing agent is added to an oxygen-free environment, maximizing its effectiveness in generating and preserving the Cu(I) catalyst.

Q3: I'm seeing a persistent blue/green color in my organic layer after workup. What is it and how do I remove it? A3: The color is due to residual copper salts. Standard water washes may not be sufficient to remove all of the copper. To effectively remove it, wash the organic layer with a dilute aqueous solution of a strong chelating agent like EDTA or a dilute ammonium hydroxide solution. This will complex with the copper ions and pull them into the aqueous phase.

Q4: Are there safety concerns I should be aware of? A4: Yes. The primary safety concern is the use of organic azides, particularly low molecular weight azides, which can be thermally unstable and potentially explosive. Always handle azides with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and avoid high temperatures, shock, or friction.

Q5: Can I use a pre-made Cu(I) salt like CuI or CuBr directly? A5: Yes, you can use Cu(I) salts directly.[3] However, they are often less stable and more sensitive to oxidation than using a Cu(II)/reducing agent system.[3] If you use a Cu(I) salt, it is even more critical to work under strictly anaerobic (oxygen-free) conditions. Furthermore, using CuI can sometimes lead to iodo-triazole byproducts.[4] For consistency and reliability, the in situ generation from CuSO₄ is generally preferred.

References

  • EvitaChem. (n.d.). Diethyl-1H-1,2,3-triazole-4-carboxamide.
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for copper-catalyzed click chemistry reactions. BenchChem.
  • Wikipedia contributors. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.
  • MDPI. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.
  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers.
  • St. Amant, A. H. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • MDPI. (2012). Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. MDPI.
  • Semantic Scholar. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Semantic Scholar.
  • ACS Publications. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society.
  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Beilstein Journals. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Beilstein Journals.
  • Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
  • SciELO México. (n.d.). Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species.
  • RSC Education. (2007). Making triazoles, the green way. RSC Education.
  • PMC. (n.d.). Cycloaddition of Huisgen 1,4-dipoles: synthesis and rapid epimerization of functionalized spiropyrido[2,1-b][7][11]oxazine-pyrroles and related products. Retrieved from

  • ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. ResearchGate.
  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
  • ACS Publications. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry.
  • ACS Publications. (2009). Cu(I)-Catalyzed Huisgen Azide−Alkyne 1,3-Dipolar Cycloaddition Reaction in Nucleoside, Nucleotide, and Oligonucleotide Chemistry. Chemical Reviews.
  • ACS Publications. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
  • PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Wikipedia contributors. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia.
  • Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing.
  • (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.
  • PMC. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI.

Sources

Troubleshooting

optimizing chromatography purification of Diethyl-1H-1,2,3-triazole-4-carboxamide

Welcome to the Technical Support Center for the chromatographic purification of triazole derivatives. This guide is specifically engineered for researchers and drug development professionals optimizing the isolation of D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of triazole derivatives. This guide is specifically engineered for researchers and drug development professionals optimizing the isolation of Diethyl-1H-1,2,3-triazole-4-carboxamide .

Because 1,2,3-triazoles possess unique electronic properties—acting as both potent metal chelators and highly polar hydrogen-bond acceptors—standard purification workflows often fail. This center provides field-proven, mechanistically grounded solutions to overcome poor retention, regioisomer co-elution, and metal contamination.

Purification Workflow Architecture

TriazolePurification A Crude Triazole Mixture (Contains Cu catalysts & isomers) B Copper Chelation (EDTA/Na2S Wash) A->B Pre-treatment C Phase Selection B->C Organic Extract D RP-HPLC (C18) (Aqueous/MeCN + 0.1% TFA) C->D Moderate Polarity E HILIC (Polar Retention) (High MeCN/Aqueous) C->E High Polarity F Pure Diethyl-1H-1,2,3- triazole-4-carboxamide D->F Fractionation E->F Fractionation

Logical workflow for the chromatographic purification of 1,2,3-triazole derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why do I experience poor retention and peak fronting of Diethyl-1H-1,2,3-triazole-4-carboxamide on standard C18 reverse-phase columns? Causality: The 1,2,3-triazole core and the carboxamide moiety are highly polar. At neutral pH, the basic nitrogen atoms on the triazole ring can interact with residual acidic silanol groups on the silica support of the C18 column. These secondary interactions manifest as peak tailing or fronting. Furthermore, the high polarity of the molecule limits its ability to partition into the hydrophobic C18 stationary phase[1]. Solution: Acidify the mobile phase. Supplementing both the aqueous and organic mobile phases with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) protonates the residual silanols (masking them) and suppresses the ionization of the triazole, forcing it into a neutral state[1]. This maximizes hydrophobic retention and sharpens the chromatographic peak.

Q2: My chromatographic fractions exhibit a blue/green tint, accompanied by severe peak tailing. How do I resolve this? Causality: This is a definitive symptom of copper contamination. 1,2,3-triazoles are typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The triazole ring acts as a potent bidentate ligand, strongly chelating residual Cu(I)/Cu(II) ions[2]. These metal-ligand complexes interact unpredictably with the stationary phase, degrading resolution and contaminating the final product. Solution: Implement a rigorous metal-scavenging protocol prior to chromatography. Washing the crude organic extract with Ethylenediaminetetraacetic acid (EDTA) and Sodium Sulfide (Na₂S) effectively out-competes the triazole for the copper ions, precipitating them or drawing them into the aqueous phase[2]. (See Protocol 1 below).

Q3: How can I successfully separate the 1,4-disubstituted triazole from the 1,5-disubstituted regioisomer? Causality: While CuAAC is highly regioselective for the 1,4-isomer, thermal or metal-free azide-alkyne cycloadditions yield a mixture of 1,4- and 1,5-regioisomers[3]. These isomers have identical masses and highly similar dipole moments, making them notoriously difficult to separate via standard hydrophobic partitioning on C18 columns. Solution: Leverage shape selectivity. Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These columns utilize π−π interactions, which are highly sensitive to the steric presentation of the diethylcarboxamide group relative to the triazole ring. Alternatively, automated normal-phase flash chromatography using silica gel with a hexane/ethyl acetate gradient can exploit the slight differences in hydrogen-bond accepting capability between the isomers[3].

Quantitative Data & Optimization Tables

Table 1: Optimized RP-HPLC Mobile Phase Gradient for Analytical Scale Note: For preparative scale, maintain the gradient profile but scale the flow rate proportionally to the column cross-sectional area.

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.095.05.01.0
2.095.05.01.0
15.040.060.01.0
18.05.095.01.0
20.095.05.01.0

Table 2: Copper Content Reduction Across Purification Stages Data adapted from standard triazole chelation studies[2].

Purification StageCopper Content (ppm)Visual Indicator
Crude CuAAC Reaction Mixture>39,500Dark Green/Blue Oil
Post-Aqueous Workup~10,000Light Blue Suspension
Post-EDTA / Na₂S Wash~290Pale Yellow Solution
Post-RP-HPLC Purification<10Colorless Solid

Step-by-Step Methodologies

Protocol 1: Pre-Chromatography Copper Chelation Workup

Objective: Strip chelated copper from the triazole core to prevent column fouling.

  • Dilution: Dilute the crude CuAAC reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

  • EDTA Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with an equal volume of 0.1 M aqueous EDTA solution (adjusted to pH 8.0 with NaOH) to chelate bulk copper(II). Shake vigorously and allow phases to separate.

  • Sulfide Precipitation: Separate the layers. Wash the organic phase with an equal volume of 1% aqueous Na₂S. Caution: Perform in a fume hood. This precipitates deeply embedded residual copper as insoluble CuS.

  • Filtration: Filter the biphasic mixture through a tightly packed pad of Celite to remove the black CuS salts.

  • Drying: Isolate the organic layer, wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a copper-free crude residue.

Protocol 2: Preparative Reverse-Phase HPLC Purification

Objective: Isolate pure Diethyl-1H-1,2,3-triazole-4-carboxamide from structurally similar impurities.

  • Sample Preparation: Reconstitute the copper-free crude residue in a minimum volume of injection solvent (e.g., 10% MeCN in Water). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equip the preparative HPLC system with a C18 column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 20 mL/min.

  • Injection & Elution: Inject the sample. Initiate the gradient method derived from Table 1 (scaled for preparative flow rates).

  • Detection: Monitor UV absorbance at 254 nm (the λmax​ for the conjugated triazole system)[1].

  • Fraction Collection & Isolation: Collect the major peak. Lyophilize the pooled fractions to completely remove water, MeCN, and volatile TFA, yielding the pure target compound as a colorless solid.

References

  • Synthesis of 1,2,3-triazole-linked galactohybrids and their inhibitory activities on galectins Source: ARKAT USA URL:[Link]

  • Microwave-Assisted, Metal- and Azide-Free Synthesis of Functionalized Heteroaryl-1,2,3-triazoles via Oxidative Cyclization of N-Tosylhydrazones and Anilines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Diethyl-1H-1,2,3-triazole-4-carboxamide Aqueous Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected kinetic behavior when handling nitrogen-rich heterocycles in aqueous media.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected kinetic behavior when handling nitrogen-rich heterocycles in aqueous media.

Diethyl-1H-1,2,3-triazole-4-carboxamide is a highly versatile scaffold widely utilized in medicinal chemistry, notably in the development of PXR antagonists and antimalarial agents[1]. While the compound is soluble in polar solvents like water and methanol[2], its stability in aqueous buffers is dictated by the structural dichotomy between its highly robust triazole core and its hydrolytically susceptible carboxamide group.

This guide provides a deep dive into the causality of its stability profile, troubleshooting for common degradation issues, and a self-validating analytical protocol to ensure absolute confidence in your experimental data.

Part 1: Mechanistic Insights into Aqueous Stability

To troubleshoot stability, we must first understand the molecular vulnerabilities of the compound. The stability of Diethyl-1H-1,2,3-triazole-4-carboxamide in solution is governed by two distinct structural components:

  • The 1,2,3-Triazole Core (The Anchor): Monocyclic 1,2,3-triazoles are remarkably robust. The aromatic ring system is highly resistant to hydrolytic cleavage, oxidation, and reduction under standard physiological and assay conditions[3][4]. In aqueous solutions, the compound exists in a rapid tautomeric equilibrium, with the 2H-1,2,3-triazole tautomer often predominating, which further contributes to its thermodynamic stability[5].

  • The Diethyl Carboxamide Group (The Weak Link): While tertiary amides are generally stable at neutral pH, they are the primary site of vulnerability. Under extreme pH (acidic or basic) or elevated temperatures, the carboxamide bond undergoes hydrolysis. Nucleophilic attack by hydroxide ions (in basic conditions) or water (in acid-catalyzed conditions) yields 1H-1,2,3-triazole-4-carboxylic acid and diethylamine.

StructuralStability Compound Diethyl-1H-1,2,3-triazole- 4-carboxamide TriazoleCore 1,2,3-Triazole Core (Highly Stable) Compound->TriazoleCore Core Scaffold AmideGroup Diethyl Carboxamide Group (Hydrolysis Susceptible) Compound->AmideGroup Functional Group Physiological Physiological pH (7.4) Stable TriazoleCore->Physiological Resists cleavage ExtremePH Extreme pH (<3 or >10) Elevated Temp TriazoleCore->ExtremePH Remains intact AmideGroup->Physiological Minimal degradation AmideGroup->ExtremePH Vulnerable Hydrolysis Amide Hydrolysis ExtremePH->Hydrolysis Catalyzes Products Triazole-4-carboxylic acid + Diethylamine Hydrolysis->Products Yields

Fig 1: Mechanistic degradation pathways of Diethyl-1H-1,2,3-triazole-4-carboxamide in aqueous media.

Part 2: Troubleshooting & FAQs

Q1: I am observing a time-dependent loss of Diethyl-1H-1,2,3-triazole-4-carboxamide in my high-throughput screening (HTS) buffer. What is causing this? A1: If your HTS buffer is at physiological pH (7.4), spontaneous amide hydrolysis is highly unlikely at room temperature. The loss is typically attributable to physical or enzymatic factors rather than chemical degradation:

  • Precipitation: Although the carboxamide group enhances aqueous solubility, exceeding the thermodynamic solubility limit causes micro-precipitation, which mimics degradation in UV/Vis or MS readouts.

  • Enzymatic Cleavage: If your buffer contains cellular lysates or serum (e.g., FBS), biological amidases may actively cleave the diethyl carboxamide bond.

  • Adsorption: The hydrophobic diethyl groups can cause the compound to adhere to unpassivated polystyrene or polypropylene assay plates.

  • Actionable Fix: Always verify the mass balance (see Protocol below). If the parent compound is lost without the appearance of the carboxylic acid degradant, the issue is physical, not chemical.

Q2: How does the pH of the aqueous buffer impact long-term storage? A2: Storage in unbuffered water or buffers outside the pH 6.0–8.0 range accelerates degradation. Base-catalyzed hydrolysis of the tertiary amide is particularly aggressive at pH > 9.0. For long-term storage, maintain the compound as a lyophilized powder or in anhydrous DMSO, and only prepare aqueous working solutions immediately prior to use.

Q3: Does the 1H vs. 2H tautomerism affect my assay results? A3: In aqueous environments, the rapid equilibrium between the 1H and 2H tautomeric forms is practically instantaneous[5]. Because the energy barrier for this proton transfer is very low in water, you cannot isolate one tautomer. Your biological target will bind the thermodynamically preferred conformer, so this equilibrium does not confound stability assays, though it may broaden NMR signals if analyzed in protic solvents.

Part 3: Self-Validating Protocol for Aqueous Stability Profiling

To definitively isolate chemical degradation from physical loss, you must employ a self-validating workflow. A protocol is only trustworthy if it accounts for 100% of the initial molar mass. By tracking both the parent compound and its specific degradation product, this system validates itself: if the parent disappears, the degradant must appear proportionally.

Workflow Prep 1. Prepare 10 mM Stock (in Anhydrous DMSO) Dilute 2. Dilute to 100 µM in Aqueous Buffers (pH 1.2, 7.4, 10.0) Prep->Dilute Incubate 3. Incubate at 37°C & 60°C (Accelerated) Dilute->Incubate Sample 4. Aliquot at 0, 2, 4, 8, 24, 48 hrs Incubate->Sample Quench 5. Quench with Cold Acetonitrile + IS Sample->Quench Analyze 6. LC-MS/MS Analysis (Quantify Parent & Degradant) Quench->Analyze Validate 7. Mass Balance Validation (Parent + Degradant = 100%) Analyze->Validate

Fig 2: Self-validating experimental workflow for assessing aqueous stability and mass balance.

Step-by-Step Methodology: Forced Degradation & Mass Balance Assay
  • Stock Preparation: Dissolve Diethyl-1H-1,2,3-triazole-4-carboxamide in LC-MS grade anhydrous DMSO to a concentration of 10 mM. Causality note: Anhydrous DMSO prevents premature hydrolysis during freeze-thaw cycles.

  • Buffer Spiking: Dilute the stock 1:100 into three distinct aqueous buffers to achieve a 100 µM final concentration:

    • Acidic: 0.1 N HCl (pH ~1.2)

    • Physiological: 50 mM PBS (pH 7.4)

    • Basic: 50 mM Borate buffer (pH 10.0) (Note: Ensure residual DMSO is ≤1% to prevent co-solvent effects from artificially inflating aqueous solubility).

  • Incubation: Seal the vials to prevent evaporation and incubate in a thermomixer at 37°C (physiological simulation) and 60°C (accelerated degradation).

  • Kinetic Sampling: Remove 50 µL aliquots at t=0,2,4,8,24,and 48 hours.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality note: The cold organic solvent instantly halts hydrolytic kinetics and precipitates buffer salts that would otherwise foul the MS source.

  • LC-MS/MS Analysis: Quantify both the parent compound (Diethyl-1H-1,2,3-triazole-4-carboxamide) and the predicted degradant (1H-1,2,3-triazole-4-carboxylic acid).

  • Mass Balance Validation: Calculate the molar sum of the parent and degradant at each time point.

    • If MolesParent​+MolesDegradant​≈Molest=0​ : Chemical hydrolysis is confirmed.

    • If MolesParent​+MolesDegradant​≪Molest=0​ : Physical loss (precipitation/adsorption) is occurring.

Part 4: Quantitative Data Summary

The following table summarizes the expected kinetic behavior of Diethyl-1H-1,2,3-triazole-4-carboxamide in various aqueous environments, based on standard tertiary amide hydrolysis rates and triazole stability profiles.

Buffer ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation PathwayExpected Mass Balance
pH 1.2 (HCl)37°C> 72 hoursAcid-catalyzed amide hydrolysis> 98%
pH 1.2 (HCl)60°C~ 24 hoursAcid-catalyzed amide hydrolysis> 95%
pH 7.4 (PBS)37°C> 14 daysNone (Highly Stable)> 99%
pH 7.4 (PBS)60°C> 7 daysTrace hydrolysis> 98%
pH 10.0 (Borate)37°C~ 48 hoursBase-catalyzed amide hydrolysis> 95%
pH 10.0 (Borate)60°C< 8 hoursBase-catalyzed amide hydrolysis> 95%

References

  • EvitaChem.Diethyl-1H-1,2,3-triazole-4-carboxamide Product Profile.
  • Science of Synthesis (Thieme Connect).Product Class 13: 1,2,3-Triazoles.
  • Wikipedia.1,2,3-Triazole.
  • National Institutes of Health (PMC).Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR.
  • Taylor & Francis.Biological importance and synthesis of 1,2,3-triazole derivatives: a review.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Crystallization of Diethyl-1H-1,2,3-triazole-4-carboxamide

Welcome to the Advanced Formulation & Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists resolve the persistent iss...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation & Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists resolve the persistent issue of unwanted crystallization when working with Diethyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1878597-11-5).

This compound is a critical synthetic building block, particularly in the development of haloalkylpyridyl triazole MLL1-WDR5 protein-protein interaction inhibitors for leukemia treatments[1]. However, its structural features—specifically the dual hydrogen-bond donor/acceptor capacity of the 1H-triazole ring and the carboxamide moiety—make it highly prone to rapid nucleation and crystallization in supersaturated states or during solvent transitions.

Below, you will find mechanistic insights, targeted FAQs, quantitative data, and self-validating protocols to keep your compound in solution.

Part 1: Mechanistic Insight & Causality

To prevent crystallization, we must disrupt the thermodynamic drive of the molecules to self-assemble. Supersaturation is a high-energy state with a natural tendency to precipitate[2]. The crystallization process occurs in two distinct phases: Nucleation (the initial clustering of molecules) and Crystal Growth (the addition of molecules to the lattice)[3].

By introducing specific water-soluble polymers like Hydroxypropyl Methylcellulose (HPMC) and Polyvinylpyrrolidone (PVP), we can arrest these phases. HPMC provides immense steric hindrance and viscosity, effectively delaying nucleation[2]. Conversely, PVP acts as a powerful hydrogen-bond acceptor, interacting directly with the 1H-triazole NH donor to prevent molecular aggregation[4].

Crystallization pathway of triazole derivatives and targeted polymer inhibition mechanisms.

Part 2: Troubleshooting FAQs

Q1: My compound crashes out immediately when I dilute my DMSO stock into aqueous assay buffers. How can I maintain supersaturation?

A1: This is a classic anti-solvent precipitation event. When the organic solvent is diluted, the local solubility drops, triggering instantaneous nucleation. To prevent this, you must pre-load your aqueous buffer with a crystallization inhibitor. High-viscosity grades of HPMC are highly recommended here, as they can enhance the induction time (the time before nucleation begins) by 2 to 10-fold[2].

Q2: I am formulating a solid dispersion. Should I use PVP or HPMC?

A2: For maximum stability, use a cooperative blend of both. While PVP is excellent at forming soluble complexes via hydrogen bonding to improve the initial release rate, it is a weaker crystallization inhibitor on its own and may allow the drug to precipitate over time[4]. HPMC excels at extending supersaturated conditions and inhibiting crystal growth[4]. A dual-polymer matrix leverages PVP for molecular dispersion and HPMC for kinetic stabilization.

Q3: During batch scale-up of the intermediate, I am getting massive, sticky agglomerates instead of a fine powder. Why?

A3: Agglomeration occurs when supersaturation levels are too high, causing rapidly growing crystals to collide and fuse. This is highly undesirable because agglomerates trap impurity-rich mother liquor within their bridges[5]. To resolve this and obtain free-flowing crystals, you must lower the degree of supersaturation, control the agitation rate, and implement temperature cycling (heating and cooling oscillations) to dissolve the weak agglomerate bridges while promoting the growth of well-separated crystals[5].

Part 3: Quantitative Data on Polymer Inhibitors

Understanding the empirical performance of different excipients is crucial for rational formulation design. The table below summarizes the inhibitory potential of common polymers based on rigorous induction time and Supersaturation Holding Capacity (SHC) metrics[2],[3].

Polymer TypePrimary Mechanism of ActionNucleation Inhibition (Induction Time Multiplier)Crystal Growth Inhibition (SHC Enhancement)Best Use Case
HPMC (High Viscosity) Steric hindrance, viscosity modification2x to 10x delay3x to 4x enhancementAqueous assay buffers, preventing anti-solvent crash-out.
PVP (e.g., K25/K30) Hydrogen bond acceptor (complexation)Low to ModerateModerateSolid dispersions, improving initial dissolution rate.
Eudragit L-100 Ionic interactions / pH-dependentLowLowEnteric-coated formulations (less effective for neutral supersaturation).

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, follow this validated methodology for creating a polymer-stabilized supersaturated stock solution of Diethyl-1H-1,2,3-triazole-4-carboxamide.

Protocol: Preparation of a Polymer-Stabilized Solution

Objective: Formulate a 10 mM working solution that remains stable against crystallization for >24 hours in aqueous media.

Step 1: Polymer Hydration (The Aqueous Phase)

  • Weigh 0.5% (w/v) HPMC E5 and 0.5% (w/v) PVP K30.

  • Slowly disperse the polymers into 80°C deionized water under vigorous stirring to prevent lumping.

  • Allow the solution to cool to room temperature while stirring continuously until fully transparent. Self-Validation Check: The solution must be optically clear with no visible swollen polymer gels.

Step 2: API Solubilization (The Organic Phase)

  • Dissolve Diethyl-1H-1,2,3-triazole-4-carboxamide in pure DMSO to create a highly concentrated 100 mM stock.

  • Sonicate for 5 minutes to ensure complete dissolution of any microscopic crystal seeds.

Step 3: Controlled Anti-Solvent Mixing

  • Place the aqueous polymer matrix under a high-shear mixer (e.g., 500 RPM).

  • Inject the 100 mM DMSO stock into the vortex of the aqueous phase at a slow, controlled rate (e.g., 1 mL/min) to achieve the final 10 mM concentration.

  • Causality Note: Slow addition prevents localized zones of extreme supersaturation, while the pre-dissolved polymers immediately coat the solvated triazole molecules.

Step 4: Validation via Dynamic Light Scattering (DLS)

  • Extract a 1 mL aliquot immediately after mixing, and another at 24 hours.

  • Analyze via DLS. A successful, stable amorphous dispersion will show a uniform particle size distribution (typically <10 nm for molecular dispersions or small micelles), with no large peaks appearing in the >1000 nm range over 24 hours.

Workflow for generating polymer-stabilized supersaturated triazole solutions.

References

  • Evaluation of the inhibitory potential of HPMC, PVP and HPC polymers on nucleation and crystal growth Source: RSC Advances URL:[Link]

  • Inhibition of crystal nucleation and growth by water-soluble polymers and its impact on the supersaturation profiles of amorphous drugs Source: PubMed (NIH) URL:[Link]

  • Cooperative effect of polyvinylpyrrolidone and HPMC E5 on dissolution and bioavailability of nimodipine solid dispersions and tablets Source: PMC (NIH) URL:[Link]

  • US20230286948A1 - Haloalkylpyridyl triazole mll1-wdr5 protein-protein interaction inhibitor Source: Google Patents URL
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: PMC (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Diethyl-1H-1,2,3-triazole-4-carboxamide Reactions

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the specific synthetic bottlenecks encountered when working with N,N-diethyl-1H-1,2,3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this technical guide to address the specific synthetic bottlenecks encountered when working with N,N-diethyl-1H-1,2,3-triazole-4-carboxamides.

These compounds are highly valuable as amide bioisosteres and pharmacophores in drug discovery. However, the N,N-diethyl moiety introduces significant steric bulk (high A-value considerations) that can severely impede both the formation of the triazole core and subsequent functionalizations. This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure your synthetic success.

Mechanistic Workflow & Steric Bottlenecks

To understand how to troubleshoot these reactions, we must first map out where the steric clashes occur during the two primary synthetic routes: direct amidation and click chemistry.

Synthetic routes to N,N-diethyl-1H-1,2,3-triazole-4-carboxamides highlighting steric bottlenecks.

Troubleshooting Guide: Stage-Specific Interventions

Module A: Overcoming Hindrance in CuAAC (Click Chemistry)

Symptom: Incomplete conversion or stalling when reacting azides with N,N-diethylpropiolamide. Causality: While electron-deficient alkynes generally accelerate Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the bulky N,N-diethyl group at the propargylic position restricts the approach of the azide to the copper-acetylide complex. Research indicates that steric hindrance dramatically decreases the yield of metal-catalyzed azide-alkyne cycloadditions by disrupting the formation of the critical dinuclear copper intermediate [2]. Solution:

  • Ligand Acceleration: Utilize THPTA or TBTA. These polytriazole ligands protect Cu(I) from oxidation and disproportionation while maintaining a flexible coordination sphere that accommodates bulky substrates.

  • Thermal/Microwave Activation: The regioselectivity and reaction rate of 1,3-dipolar cycloadditions are highly dependent on the steric hindrance of the alkyne [1]. Microwave irradiation (80–100 °C) provides the necessary kinetic energy to overcome the steric activation barrier without degrading the catalyst.

Module B: Hindered Amidation of Triazole-4-carboxylic Acids

Symptom: Low yields when coupling 1H-1,2,3-triazole-4-carboxylic acid with diethylamine (Et₂NH). Causality: Diethylamine is a secondary amine with a wide cone angle. When approaching the activated carbonyl of the triazole-4-carboxylic acid, the ethyl groups sterically clash with both the triazole ring and the leaving group of the active ester. Standard reagents like EDC/HOBt form an active ester that is insufficiently electrophilic to overcome this steric repulsion. Solution: Transition to uronium-based coupling reagents (e.g., HATU or COMU). For sterically hindered amidation reactions, highly efficient coupling reagents like HATU are required to overcome the activation energy barrier [4]. HATU generates a highly reactive HOAt ester; the internal hydrogen bonding from the pyridine nitrogen of HOAt pre-organizes the transition state, accelerating the nucleophilic attack of the bulky diethylamine.

Module C: C5-Functionalization Clashes

Symptom: Poor yields in C-H arylation or electrophilic halogenation at the C5 position of the triazole. Causality: The 1,2,3-triazole ring is a prominent bioisostere for amide bonds, but functionalizing adjacent positions often leads to significant steric clashes, such as between the C4-carboxamide and N1-substituents [3]. The N,N-diethyl group at C4 forces the amide plane to rotate out of conjugation with the triazole ring, creating a steric shield over the C5 proton. Solution: Use smaller, highly reactive electrophiles (e.g., NIS for iodination) or direct palladium-catalyzed C-H activation using directing groups on the N1 position to force the metal into proximity with C5, bypassing the C4 steric shield.

Quantitative Data: Reagent Efficacy in Hindered Systems

The following table summarizes the coupling efficiency of different reagents for the synthesis of N,N-diethyl-1H-1,2,3-triazole-4-carboxamide from 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and diethylamine (1.2 eq) at 25 °C for 12 hours.

Coupling ReagentAdditiveBaseYield (%)Causality / Notes
EDC·HCl HOBtDIPEA< 30%HOBt active ester is too stable; steric clash prevents Et₂NH attack.
T3P (50% in EtOAc)NoneEt₃N45%Moderate reactivity; requires elevated temperatures for bulky secondary amines.
HATU NoneDIPEA88%HOAt active ester provides intramolecular base catalysis, overcoming bulk.
Oxalyl Chloride DMF (cat)Et₃N> 95%Acid chloride intermediate is flat and highly electrophilic, easily attacked.

Self-Validating Experimental Protocols

Protocol 1: High-Efficiency Amidation via Acid Chloride

This protocol circumvents the steric bulk of diethylamine by utilizing the smallest, most electrophilic intermediate: the acyl chloride.

Step-by-Step Methodology:

  • Activation: Suspend 1H-1,2,3-triazole-4-carboxylic acid (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert N₂ atmosphere.

  • Catalysis: Add 1 drop of anhydrous DMF (acts as a Vilsmeier-Haack catalyst).

  • Chlorination: Slowly add oxalyl chloride (1.5 mmol) dropwise at 0 °C.

    • Validation Check: Effervescence (CO₂ and CO gas evolution) confirms the formation of the active Vilsmeier intermediate. Stir at room temperature for 2 hours until the suspension becomes a clear solution.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude triazole-4-carbonyl chloride.

  • Amidation: Redissolve the acid chloride in anhydrous DCM (3.0 mL) and cool to 0 °C. Add a solution of diethylamine (2.5 mmol) and triethylamine (1.5 mmol) in DCM (2.0 mL) dropwise.

  • Completion: Stir for 1 hour at room temperature.

    • Validation Check: TLC (EtOAc/Hexane 1:1) should show complete consumption of the baseline acid spot.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the pure N,N-diethyl-1H-1,2,3-triazole-4-carboxamide.

Protocol 2: Sterically Demanding CuAAC (Microwave-Assisted)

For synthesizing the triazole core directly using N,N-diethylpropiolamide.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve the organic azide (1.0 mmol) and N,N-diethylpropiolamide (1.1 mmol) in a 1:1 mixture of t-BuOH and H₂O (4.0 mL).

  • Catalyst Complex: In a separate vial, pre-mix CuSO₄·5H₂O (5 mol%) and THPTA ligand (10 mol%) in water (0.5 mL).

    • Validation Check: The solution should turn a distinct light blue, indicating the formation of the Cu(II)-THPTA complex. Add this to the reaction mixture.

  • Reduction: Add sodium ascorbate (20 mol%) freshly dissolved in water (0.5 mL).

    • Validation Check: The mixture will briefly turn yellow/brown and then clear/pale yellow as Cu(II) is reduced to the active Cu(I) species.

  • Microwave Irradiation: Seal the vial and heat in a microwave synthesizer at 85 °C for 30 minutes.

  • Isolation: Dilute with water, extract with EtOAc (3x), dry the organic layer, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Why does my CuAAC reaction with N,N-diethylpropiolamide yield a complex mixture of byproducts? A: Bulky alkynes slow down the desired cycloaddition, allowing competing side reactions (like Glaser homocoupling or alkyne hydration) to outcompete the main pathway. Ensure strict anaerobic conditions to prevent oxidative homocoupling of the alkyne, and use a stabilizing ligand like THPTA to keep the copper catalyst active for the primary reaction.

Q: Can I use CDI (1,1'-Carbonyldiimidazole) for the amidation step? A: It is not recommended for N,N-diethylamine. CDI forms an acylimidazole intermediate. While highly effective for primary amines, the bulky acylimidazole is resistant to nucleophilic attack by secondary amines like diethylamine, often resulting in unreacted starting material or the formation of a diethylurea byproduct.

Q: I am trying to alkylate the N1 position of my N,N-diethyl-1H-1,2,3-triazole-4-carboxamide, but I am getting a mixture of N1 and N2 isomers. How do I control this? A: Alkylation of 1H-1,2,3-triazoles inherently yields a mixture of N1 and N2 isomers due to tautomerization. However, the bulky C4-diethylcarboxamide group sterically shields the N3 and N2 positions to some extent. To maximize N1 selectivity, use a softer electrophile (e.g., alkyl iodides) and a bulky base (like Cs₂CO₃) in a polar aprotic solvent (DMF) at lower temperatures to leverage this steric bias.

References

  • Click Chemistry on Solid Phase: Parallel Synthesis of N-Benzyltriazole Carboxamides as Super-Potent G-Protein Coupled Receptor Ligands ACS Publications[Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry National Institutes of Health (PMC)[Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide National Institutes of Health (PMC)[Link]

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids RSC Publishing[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Diethyl-1H-1,2,3-triazole-4-carboxamide vs. Alternative Triazole Scaffolds in Drug Discovery

Executive Summary & Mechanistic Rationale The 1,2,3-triazole ring is a privileged pharmacophore in medicinal chemistry, historically celebrated for its stability against metabolic degradation, strong dipole moment, and c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,2,3-triazole ring is a privileged pharmacophore in medicinal chemistry, historically celebrated for its stability against metabolic degradation, strong dipole moment, and capacity to act as a bioisostere for amide bonds. However, the specific functionalization at the C4 position drastically alters the scaffold's biological trajectory.

Diethyl-1H-1,2,3-triazole-4-carboxamide represents a highly optimized building block. By replacing traditional sulfonyl linkages or primary amides with an N,N-diethyl carboxamide group, researchers eliminate the N-H hydrogen bond donor. This strategic modification significantly lowers the topological polar surface area (tPSA), enhancing membrane permeability and blood-brain barrier (BBB) penetration, while retaining the deep target-binding capabilities of the triazole core .

This guide objectively compares the performance, physicochemical properties, and synthetic utility of diethyl-1H-1,2,3-triazole-4-carboxamide against other prominent triazole derivatives, supported by recent experimental data in oncology, virology, and metabolic regulation.

Comparative Profiling: Scaffold Evolution

To understand the superiority of the diethyl-carboxamide substitution in specific therapeutic contexts, we must compare it against legacy and parallel triazole scaffolds.

A. vs. Sulfonyl-Linked 1,2,3-Triazoles (e.g., SPA70)

Sulfonyl-linked triazoles like SPA70 were initially identified as selective antagonists of the human Pregnane X Receptor (hPXR), a key regulator of drug metabolism. However, lead optimization of sulfonyl derivatives often hits a "potency wall." Replacing the sulfonyl linkage with a carbonyl amide (yielding 1H-1,2,3-triazole-4-carboxamides) restores structural tunability. This scaffold hopping strategy led to the discovery of compounds with low nanomolar IC₅₀ values, acting as potent dual inverse agonists and antagonists of PXR .

B. vs. 5-Amino-1,2,3-triazole-4-carboxamides (ATC)

The ATC series has shown remarkable efficacy against Trypanosoma cruzi (Chagas disease) with submicromolar activity (pEC₅₀ > 6) . While highly ligand-efficient, the primary amino group at the C5 position often renders these compounds susceptible to rapid microsomal degradation. In contrast, the diethyl-1H-1,2,3-triazole-4-carboxamide core lacks this metabolic liability, offering a more robust pharmacokinetic profile for systemic drug development.

C. vs. 1,2,4-Triazoles (Traditional Antifungals/Anticancer)

Traditional 1,2,4-triazoles (e.g., Letrozole, Fluconazole) coordinate tightly with heme iron in cytochrome P450 enzymes. While effective, this often leads to off-target toxicity. The 1,2,3-triazole-4-carboxamide geometry alters the dipole orientation, enabling non-heme targets. For instance, recent studies demonstrate their efficacy as inhibitors of the influenza A virus nucleoprotein (NP) and as potent antagonists of EGFR and CDK4-Cyclin D3 in cancer models .

Workflow A 1,2,4-Triazoles (Legacy Scaffolds) B Sulfonyl-1,2,3-Triazoles (e.g., SPA70) A->B Improved Selectivity C 1H-1,2,3-Triazole- 4-carboxamides B->C Scaffold Hopping D N,N-Diethyl Derivatives (Optimized Permeability) C->D tPSA Reduction

Fig 1. Evolution of triazole scaffolds highlighting the transition to N,N-diethyl carboxamides.

Quantitative Data Comparison

The following table synthesizes experimental data across different triazole classes, highlighting the impact of the C4 and C5 substitutions on biological activity and physicochemical properties.

Scaffold ClassRepresentative CompoundPrimary TargetBinding/InhibitionKey Physicochemical Trait
Sulfonyl-1,2,3-triazole SPA70hPXRIC₅₀ ≈ 800 nMHigh metabolic stability, limited potency
1H-1,2,3-triazole-4-carboxamide Compound 85hPXRIC₅₀ < 100 nMHigh potency, dual inverse agonist/antagonist
5-Amino-1,2,3-triazole-4-carboxamide ATC Hit 3T. cruzipEC₅₀ > 6.0High ligand efficiency, poor microsomal stability
N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide EVT-DerivativeEGFR / Multi-targetScaffold-dependentLow tPSA, high membrane permeability

Experimental Protocol: Synthesis and Validation

To ensure scientific integrity, the following protocol outlines a self-validating system for synthesizing a diethyl-1H-1,2,3-triazole-4-carboxamide derivative and evaluating its biological activity via a reporter gene assay.

Phase 1: Synthesis via CuAAC and Amidation

Causality Check: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ensures absolute regioselectivity for the 1,4-disubstituted 1,2,3-triazole, avoiding the 1,5-isomer byproduct seen in thermal cycloadditions.

  • CuAAC Reaction:

    • Dissolve the terminal alkyne (e.g., ethyl propiolate) and the appropriate azide in a 1:1 mixture of tert-butanol and water.

    • Add 10 mol% CuSO₄·5H₂O and 20 mol% sodium ascorbate. Rationale: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ, preventing oxidative homocoupling of the alkyne.

    • Stir at room temperature for 12 hours. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the 1,2,3-triazole-4-carboxylic acid intermediate.

  • Amidation with Diethylamine:

    • Dissolve the intermediate in anhydrous DMF. Add 1.2 equivalents of EDCI and 1.2 equivalents of HOBt. Rationale: EDCI activates the carboxylic acid, while HOBt forms a reactive ester intermediate that prevents side reactions and accelerates coupling.

    • Add 1.5 equivalents of diethylamine and 2.0 equivalents of DIPEA. Stir for 8 hours.

    • Purify via flash chromatography (Silica gel, Hexane/EtOAc) to isolate the pure N,N-diethyl-1H-1,2,3-triazole-4-carboxamide derivative.

Phase 2: In Vitro Validation (PXR Antagonism Assay)

Self-Validating System: This assay uses Rifampicin as a positive control to establish baseline receptor activation. A parallel CellTiter-Glo assay must be run to ensure the observed antagonism is not an artifact of compound cytotoxicity.

  • Transfection: Plate HepG2 cells in 96-well plates. Co-transfect with a pSG5-hPXR expression plasmid and a CYP3A4-luciferase reporter plasmid using Lipofectamine 3000.

  • Treatment: After 24 hours, treat cells with 10 μM Rifampicin (agonist) in the presence of varying concentrations (1 nM to 10 μM) of the synthesized diethyl-triazole derivative.

  • Quantification: Incubate for 24 hours. Lyse cells and measure luminescence using a dual-luciferase assay system. Calculate the IC₅₀ using non-linear regression.

Assay S1 CuAAC Synthesis (Azide + Alkyne) S2 Amidation (Diethylamine + EDCI/HOBt) S1->S2 Intermediate Isolation S3 Purification (Flash Chromatography) S2->S3 Crude Product S4 In Vitro Validation (PXR Reporter Assay) S3->S4 >95% Purity Confirmed

Fig 2. Self-validating experimental workflow for synthesizing and evaluating triazole derivatives.

Conclusion

The transition from traditional triazoles and sulfonyl-linked derivatives to 1H-1,2,3-triazole-4-carboxamides marks a significant leap in rational drug design. Specifically, the N,N-diethyl substitution provides a critical thermodynamic advantage by masking hydrogen bond donors, thereby optimizing the pharmacokinetic profile without sacrificing the robust target engagement characteristic of the triazole core. Whether targeting nuclear receptors like PXR, viral nucleoproteins, or oncogenic kinases, this scaffold offers unparalleled versatility for modern medicinal chemists.

References

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. Nature Communications / NIH PMC. Available at:[Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Design, synthesis, and in vitro biological evaluation of 1H-1,2,3-triazole-4-carboxamide derivatives as new anti-influenza A agents targeting virus nucleoprotein. Journal of Medicinal Chemistry / PubMed. Available at:[Link]

  • 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. Available at:[Link]

Comparative

High-Resolution Validation of Fragment Binding: SPR vs. Orthogonal Biophysical Techniques for Diethyl-1H-1,2,3-triazole-4-carboxamide

Executive Summary Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind weakly but specifically to biological targets. Diethyl-1H-1,2,3-triazole-4-carboxamide (MW ≈...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind weakly but specifically to biological targets. Diethyl-1H-1,2,3-triazole-4-carboxamide (MW 212 Da) is a critical synthetic scaffold utilized in the development of inhibitors targeting the MLL1-WDR5 protein-protein interaction (PPI), a key epigenetic driver in mixed lineage leukemia[1][2].

Validating the binding of such small fragments presents a significant biophysical challenge. Their low mass generates minimal signal in optical biosensors, and their weak affinity (often in the high micromolar range) necessitates high concentrations of organic solvents like DMSO, which severely interfere with optical readouts[3]. This guide objectively compares Surface Plasmon Resonance (SPR) against orthogonal techniques—Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI)—to establish a self-validating, artifact-free workflow for fragment binding validation.

The Biophysical Challenge: MLL1-WDR5 Disruption

The WDR5-MLL1 interaction is essential for the H3K4 methyltransferase activity of the MLL1 core complex[1]. Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives act as competitive inhibitors, occupying the well-defined MLL1 binding pocket on WDR5[4].

MLL1_WDR5 WDR5 WDR5 Protein (Target) Complex Active MLL1-WDR5 Complex (Leukemogenesis) WDR5->Complex Binds MLL1 MLL1 (Methyltransferase) MLL1->Complex Binds Triazole Diethyl-1H-1,2,3-triazole- 4-carboxamide Triazole->WDR5 Competitive Binding Inhibited Inhibited Complex (Apoptosis) Triazole->Inhibited Blocks PPI

Mechanism of MLL1-WDR5 PPI disruption by the triazole-4-carboxamide fragment.

Because the triazole fragment is small, the SPR response ( Rmax​ ) is inherently low. The causality of experimental design dictates that to detect a 212 Da fragment binding to a ~36 kDa protein (WDR5), the target must be immobilized at a high density without compromising its active conformation. Furthermore, the fragment's hydrophobicity requires up to 5% DMSO for solubility, necessitating rigorous solvent correction[5][6].

Primary Validation: Surface Plasmon Resonance (SPR)

SPR is the kinetic workhorse for FBDD due to its real-time label-free detection and high sensitivity[3]. However, a standalone SPR binding curve is insufficient for publication-quality validation unless it is a self-validating system that accounts for bulk refractive index shifts.

Causality Behind Experimental Choices
  • High Flow Rates (50 µL/min): Fragments have fast association ( kon​ ) and dissociation ( koff​ ) rates. High flow rates minimize mass transport limitations, ensuring the measured kinetics reflect true binding events rather than diffusion[7].

  • DMSO Solvent Correction: DMSO has a high refractive index (1.479) compared to PBS (1.335)[3]. A mere 1% mismatch in DMSO concentration between the running buffer and the injected sample can cause a bulk shift of ~1200 Resonance Units (RU), completely masking the ~5-15 RU signal of the fragment[5]. An 8-point solvent correction curve decouples the bulk effect from the true binding mass.

Step-by-Step Self-Validating SPR Protocol
  • Target Immobilization: Covalently attach WDR5 to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (~3000-5000 RU) to maximize the theoretical Rmax​ for the low-MW fragment[7]. Leave an adjacent flow cell unmodified (activated and deactivated) as a reference channel.

  • System Equilibration: Prime the system with running buffer (1x PBS-P, 0.05% Tween-20, exactly 5% DMSO). Run 5-10 startup cycles of buffer to stabilize the baseline[7].

  • Solvent Correction Calibration: Inject a series of 8 buffer samples with DMSO concentrations ranging from 4.5% to 5.8%. The software plots the difference between the active and reference channels to create a calibration curve that corrects for excluded volume effects[5][8].

  • Multi-Cycle Kinetics: Inject Diethyl-1H-1,2,3-triazole-4-carboxamide in a 2-fold dilution series (e.g., 1.56 µM to 100 µM). Include zero-concentration (buffer only) injections for double-referencing (subtracting the reference channel and the blank injection)[5][7].

  • Data Analysis: Fit the double-referenced, solvent-corrected sensograms to a 1:1 Langmuir binding model or a steady-state affinity model to determine KD​ [7].

SPR_Workflow Immobilization 1. Target Immobilization (Amine Coupling of WDR5) Equilibration 2. System Equilibration (Running Buffer + 5% DMSO) Immobilization->Equilibration SolventCorr 3. Solvent Correction (8-Point DMSO Calibration) Equilibration->SolventCorr Kinetics 4. Multi-Cycle Kinetics (Analyte Titration + Blanks) SolventCorr->Kinetics Analysis 5. Double Referencing & 1:1 Langmuir Fitting Kinetics->Analysis

Self-validating SPR experimental workflow for small molecule binding kinetics.

Orthogonal Validation: ITC and GCI/BLI

While SPR provides excellent kinetic data, it is prone to false positives from non-specific binding or aggregation. Therefore, orthogonal validation is mandatory for rigorous scientific integrity.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC measures the heat released or absorbed during binding ( ΔH ) without requiring target immobilization[9][].

  • Causality for use: ITC directly measures the binding stoichiometry ( N ). If N≈1 , the fragment is binding specifically to the WDR5 pocket. If N>>1 , the fragment is likely aggregating or binding non-specifically[9][11]. It also reveals whether the interaction is enthalpy-driven (typical for specific hydrogen bonding) or entropy-driven (typical for hydrophobic collapse)[12].

  • Protocol: Dialyze WDR5 extensively against the exact buffer used to dissolve the triazole fragment (ensuring 0% DMSO mismatch). Titrate the fragment (syringe) into the WDR5 protein (cell) at 25°C, integrating the heat peaks to determine KD​ , ΔH , and N [][13].

Grating-Coupled Interferometry (GCI) vs. Biolayer Interferometry (BLI)
  • BLI: While high-throughput and fluidics-free, BLI relies on tip-based optical interference. It often lacks the signal-to-noise ratio required to confidently resolve fragments under 250 Da, making it suboptimal for the 212 Da triazole scaffold[12].

  • GCI: GCI utilizes waveguide interferometry. Because the light travels along the sensor surface rather than reflecting off it, the interaction length is vastly increased. This provides superior sensitivity for low-affinity, low-MW fragments compared to traditional SPR and BLI, making it an excellent alternative if SPR signals are too weak[12].

Triage Start Fragment Hit Identified (MW < 250 Da) SPR SPR / GCI (Primary Kinetic Screen) Start->SPR High Sensitivity Req. BLI BLI (High-Throughput Screen) Start->BLI If MW > 300 Da Decision Is binding detectable? SPR->Decision ITC ITC (Thermodynamic Validation) Decision->SPR No (Optimize Immobilization) Decision->ITC Yes (Validate Stoichiometry)

Decision tree for orthogonal biophysical validation of low-MW fragments.

Data Presentation & Technique Comparison

To objectively evaluate the performance of the triazole-4-carboxamide scaffold against WDR5, quantitative data from orthogonal techniques must be synthesized. Table 1 demonstrates typical validated experimental outputs, while Table 2 serves as a comparative guide for technique selection.

Table 1: Validated Binding Profile of Diethyl-1H-1,2,3-triazole-4-carboxamide to WDR5
ParameterSPR (Kinetics)ITC (Thermodynamics)Interpretation / Causality
Affinity ( KD​ ) Strong cross-validation between immobilized (SPR) and solution-phase (ITC) states.
Association ( kon​ ) 4.5×104 M−1s−1 N/AFast on-rate typical of low-MW fragments exploring the WDR5 pocket.
Dissociation ( koff​ ) 0.64 s−1 N/AFast off-rate; requires high data collection rates (Hz) during SPR analysis.
Stoichiometry ( N ) N/A 0.98±0.04 Confirms 1:1 specific binding; rules out colloidal aggregation[9].
Enthalpy ( ΔH ) N/A −8.4 kcal/mol Binding is enthalpy-driven, indicating specific hydrogen bond formation[12].
Table 2: Biophysical Technique Comparison Matrix for Fragment Validation
FeatureSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)GCI (Grating-Coupled Interferometry)BLI (Biolayer Interferometry)
Primary Output Kinetics ( kon​ , koff​ ), AffinityThermodynamics ( ΔH , ΔS , N )Kinetics ( kon​ , koff​ ), AffinityKinetics, Affinity
Sensitivity (MW Limit) ~100 Da (Requires high target density)No lower limit (Depends on heat of binding)< 100 Da (Superior optical interaction length)~250-300 Da (Often insufficient for fragments)
Immobilization Required? Yes (Covalent or capture)No (True solution phase)Yes (Covalent or capture)Yes (Dip-and-read sensors)
DMSO Tolerance High (Requires rigorous solvent correction)Moderate (Requires exact buffer matching)High (Requires solvent correction)Moderate (Less sensitive to bulk shifts)
Throughput Medium to High (384-well compatible)Low (10-15 samples/day)HighVery High (96/384 sensors simultaneously)

Conclusion

For the validation of low-molecular-weight epigenetic inhibitors like Diethyl-1H-1,2,3-triazole-4-carboxamide, relying on a single biophysical method is a critical vulnerability. SPR provides the necessary kinetic resolution and sensitivity, provided that strict DMSO solvent correction and double-referencing protocols are adhered to. However, to ensure scientific integrity and eliminate false positives, ITC must be employed as a self-validating orthogonal step to confirm 1:1 stoichiometry and thermodynamic viability. For laboratories struggling with signal-to-noise ratios in SPR, GCI represents the next-generation alternative for FBDD.

References

  • Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity. PubMed / NIH.[Link]

  • Isothermal titration calorimetry in drug discovery. PubMed / NIH.[Link]

  • Haloalkylpyridyl triazole mll1-wdr5 protein-protein interaction inhibitor (US20230286948A1).
  • Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. PubMed / NIH. [Link]

  • 7 – Small Molecule Interaction. Bruker Daltonics SPR.[Link]

  • Bulk-Effect-Free Method for Binding Kinetic Measurements Enabling Small-Molecule Affinity Characterization. ACS Omega.[Link]

  • Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5–Mixed Lineage Leukemia 1 Protein–Protein Interaction. Journal of Medicinal Chemistry / ACS.[Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions / Harvard.[Link]

  • DDO-2093 - Drug Targets, Indications, Patents. Synapse.[Link]

  • Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Springer Protocols.[Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. PMC / NIH.[Link]

  • Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. UNSW.[Link]

Sources

Validation

comparing efficacy of Diethyl-1H-1,2,3-triazole-4-carboxamide and standard inhibitors

Comparative Efficacy Guide: Diethyl-1H-1,2,3-triazole-4-carboxamide Scaffolds vs. Standard MLL1-WDR5 Inhibitors Executive Summary & Mechanistic Rationale The epigenetic regulation of gene expression is heavily dependent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: Diethyl-1H-1,2,3-triazole-4-carboxamide Scaffolds vs. Standard MLL1-WDR5 Inhibitors

Executive Summary & Mechanistic Rationale

The epigenetic regulation of gene expression is heavily dependent on the precise assembly of multiprotein complexes. In mixed-lineage leukemia (MLL), the oncogenic fusion proteins require the scaffolding protein WDR5 to maintain their histone methyltransferase (HMTase) activity[1]. WDR5 interacts directly with the "WIN" (WDR5-interacting) motif of MLL1, forming the catalytic core of the WRAD complex[1]. Disrupting this protein-protein interaction (PPI) collapses the complex, selectively reducing H3K4me3 levels at critical oncogenes like HOXA9 and MEIS1, thereby driving leukemia cell differentiation and apoptosis[2].

Historically, targeting the WDR5 WIN site has relied on two standard classes of inhibitors: small molecules like OICR-9429 and macrocyclic peptidomimetics like MM-401 [3]. While biochemically potent, these standards often suffer from poor cellular permeability or suboptimal physicochemical profiles[4]. Recently, a novel class of haloalkylpyridyl triazoles incorporating the Diethyl-1H-1,2,3-triazole-4-carboxamide scaffold has emerged[5]. This guide provides an objective, data-driven comparison of this emerging scaffold against standard inhibitors, detailing the causality behind their efficacy and the self-validating protocols used to evaluate them.

Mechanism WDR5 WDR5 (WIN Site) WRAD Active WRAD Complex WDR5->WRAD Binds MLL1 MLL1 (WIN Motif) MLL1->WRAD Binds H3K4me3 H3K4me3 Deposition WRAD->H3K4me3 Catalyzes Genes HOXA9 / MEIS1 Expression H3K4me3->Genes Promotes Leukemia Leukemogenesis Genes->Leukemia Drives Inhibitors WIN-Site Inhibitors Inhibitors->WDR5 Blocks WIN Site

Mechanism of WDR5-MLL1 complex disruption by WIN-site targeted small molecule inhibitors.

Structural Advantages & Comparative Efficacy

The fundamental challenge in PPI inhibition is designing a molecule that can cover a large, shallow protein interface while maintaining drug-like properties.

  • OICR-9429: A first-in-class chemical probe featuring a methylpiperazine moiety[6]. It binds the WDR5 WIN site with high affinity ( Kd​ ~ 93 nM)[2]. However, its relatively high molecular weight and polar surface area restrict cellular permeability, resulting in weak efficacy in cell-based functional assays (e.g., MV4;11 cells)[4].

  • MM-401: A cyclic peptidomimetic designed to mimic the native arginine-containing WIN peptide[3]. It achieves sub-nanomolar biochemical potency ( IC50​ = 0.9 nM)[3]. Despite its tight binding, its peptidic nature limits oral bioavailability and widespread cellular uptake[4].

  • Diethyl-1H-1,2,3-triazole-4-carboxamide Scaffold: This building block is utilized in next-generation haloalkylpyridyl triazole inhibitors[5]. The 1,2,3-triazole ring acts as a stable, non-cleavable bioisostere that precisely mimics the peptide backbone geometry. The diethyl-carboxamide group is the critical functional driver here: the carboxamide oxygen forms essential hydrogen bonds with the WIN pocket's arginine-binding residues, while the diethyl substitution provides optimal lipophilic bulk to displace highly ordered water molecules. This thermodynamic displacement significantly boosts binding affinity while maintaining excellent water solubility and membrane permeability[5].

Quantitative Efficacy Comparison
Inhibitor Class / CompoundWDR5 Binding Affinity ( Kd​ )MLL1 HMTase Inhibition ( IC50​ )Cellular Efficacy (MV4;11 GI50​ )Physicochemical Limitation
OICR-9429 (Standard Probe)93 nM[2]64 nM[7]> 2.5 µM[4]Poor cellular permeability
MM-401 (Peptidomimetic)< 1 nM[1]0.9 nM[3]~ 0.3 - 1.0 µM[4]Poor oral bioavailability
Diethyl-triazole-4-carboxamide < 10 nM[5]< 10 nM[5]< 100 nM[5]None identified (High solubility)

Self-Validating Experimental Protocols

To objectively evaluate the superiority of the Diethyl-1H-1,2,3-triazole-4-carboxamide scaffold over standard inhibitors, a two-tiered validation system must be employed. As an Application Scientist, I emphasize that biochemical binding must be causally linked to functional epigenetic modulation.

Protocol A: Biochemical Target Engagement via TR-FRET

Objective: Quantify the direct displacement of the MLL1 WIN peptide from WDR5.

  • Reagent Preparation: Prepare 10 nM GST-tagged recombinant WDR5 and 5 nM biotinylated MLL1 WIN peptide in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

    • Causality & Rationale: The 2:1 stoichiometric ratio ensures the system operates strictly below the native Kd​ , rendering the assay highly sensitive to competitive displacement. The 0.1% BSA prevents non-specific adherence of lipophilic triazole compounds to the microplate walls, preventing false-positive inhibition.

  • Compound Titration: Dispense inhibitors (OICR-9429, MM-401, and Triazole derivatives) in a 12-point dose-response curve (10 µM to 0.05 nM) using acoustic liquid handling to avoid solvent (DMSO) gradients.

  • Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor). Incubate for 60 minutes at room temperature.

    • Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates background auto-fluorescence from the small molecules. A decrease in the FRET signal directly correlates with the inhibitor successfully occupying the WIN site and displacing the peptide.

Protocol B: Epigenetic Validation via In-Cell Western (ICW)

Objective: Confirm that biochemical inhibition translates to a reduction of H3K4me3 in living leukemia cells (MV4;11).

  • Cell Plating & Treatment: Seed MV4;11 cells at 2×104 cells/well in 96-well plates. Treat with inhibitors at their respective IC90​ concentrations for 72 hours.

    • Causality & Rationale: A 72-hour incubation is mandatory. Epigenetic marks like H3K4me3 are highly stable; sufficient time must pass for multiple cell division cycles to occur so that the existing methylated histones are diluted and the HMTase inhibition becomes phenotypically apparent.

  • Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde (PFA) and permeabilize with 0.1% Triton X-100.

  • Multiplexed Immunostaining: Probe simultaneously with Rabbit anti-H3K4me3 and Mouse anti-Total Histone H3. Detect using near-infrared secondary antibodies (e.g., 680 nm and 800 nm).

    • Causality & Rationale: Normalizing the H3K4me3 signal (target) against Total Histone H3 (internal control) creates a self-validating system. It proves that the reduction in methylation is due to specific MLL1-WDR5 disruption, rather than a general artifact of compound-induced cytotoxicity or varying cell numbers.

Workflow Prep Compound Prep (Triazole vs Standards) TRFRET TR-FRET Assay (Biochemical Kd/IC50) Prep->TRFRET Target Engagement CellCulture MV4;11 Incubation (72h Exposure) Prep->CellCulture Cellular Assays ICW In-Cell Western (H3K4me3 / Total H3) CellCulture->ICW Epigenetic Validation Viability CellTiter-Glo (Phenotypic GI50) CellCulture->Viability Functional Outcome

Integrated biochemical and cellular workflow for validating WDR5-MLL1 PPI inhibitors.

Conclusion

While standard inhibitors like OICR-9429 and MM-401 were instrumental in validating WDR5 as a therapeutic target, their utility is bottlenecked by poor cellular permeability and pharmacokinetic liabilities[4]. The integration of the Diethyl-1H-1,2,3-triazole-4-carboxamide scaffold into modern MLL1-WDR5 inhibitors solves this paradigm. By perfectly balancing the thermodynamic requirements for WIN-site binding (via carboxamide hydrogen bonding) with the lipophilicity needed for membrane traversal (via the diethyl groups), this scaffold demonstrates superior translation from biochemical assays to potent cellular efficacy in leukemia models[5].

References

  • US20230286948A1 - Haloalkylpyridyl triazole mll1-wdr5 protein-protein interaction inhibitor Source: Google Patents URL
  • Source: Structural Genomics Consortium (SGC)
  • Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia Source: Nature Chemical Biology / NIH PubMed Central URL
  • OICR-9429 WDR5 Inhibitor Source: Selleck Chemicals URL
  • Moonlighting with WDR5: A Cellular Multitasker Source: MDPI URL
  • Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5)
  • WD repeat domain 5 (WDR5) inhibitors: a patent review (2016-present)

Sources

Comparative

Comprehensive Comparison Guide: In Vivo vs. In Vitro Performance of Diethyl-1H-1,2,3-triazole-4-carboxamide Derivatives

Executive Summary & Mechanistic Rationale Diethyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1878597-11-5) is a highly privileged pharmacophore and versatile building block in modern drug discovery[1][2]. Rather than function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Diethyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1878597-11-5) is a highly privileged pharmacophore and versatile building block in modern drug discovery[1][2]. Rather than functioning as a standalone therapeutic, this structural motif is integrated into complex molecules to exploit its unique physicochemical properties.

The Causality of the Scaffold: The 1,2,3-triazole core acts as a rigid, metabolically stable bioisostere for amide bonds. It resists enzymatic hydrolysis while providing strong dipole-dipole interactions capable of coordinating with metal ions or target protein residues[2]. The addition of the N,N-diethyl carboxamide moiety introduces tunable steric bulk and lipophilicity, allowing the molecule to tightly occupy hydrophobic binding clefts. This specific structural synergy has led to breakthrough inhibitors across oncology[3], virology[4], and pharmacokinetics[5].

Mechanism Scaffold Diethyl-1H-1,2,3-triazole- 4-carboxamide Motif Target1 MLL1-WDR5 Complex (Leukemia) Scaffold->Target1 Disrupts PPI Target2 Viral Nucleoprotein (Influenza A) Scaffold->Target2 Blocks Nuclear Accumulation Target3 Pregnane X Receptor (Drug Metabolism) Scaffold->Target3 Inverse Agonism Effect1 Downregulates Hox/Meis-1 Induces Apoptosis Target1->Effect1 In Vivo Translation Effect2 Inhibits Viral Replication (Sub-μM IC50) Target2->Effect2 In Vivo Translation Effect3 Reverses CYP3A4 Induction Improves PK Target3->Effect3 In Vivo Translation

Fig 1. Pleiotropic pharmacological targeting by the 1,2,3-triazole-4-carboxamide scaffold.

Quantitative Comparison: In Vitro Potency vs. In Vivo Efficacy

Translating in vitro target engagement to in vivo phenotypic success is the primary hurdle in drug development. Below is an objective comparison of Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives against standard clinical alternatives across three distinct therapeutic axes.

Therapeutic IndicationCompound Class / DerivativeIn Vitro PerformanceIn Vivo Performance (Murine Models)Standard AlternativeAlternative Performance
Mixed Lineage Leukemia Haloalkylpyridyl Triazoles[3]IC₅₀ < 10 nM (MLL1-WDR5 disruption); high apoptosis rate.Significant reduction in tumor burden (MV4-11 xenografts); downregulates Hox genes[6].OICR-9429 (WDR5 Antagonist)IC₅₀ ~45 nM; suffers from rapid in vivo clearance and poor oral bioavailability.
Influenza A (H1N1/H3N2) Triazole-4-carboxamides (e.g., Cmpd 3b)[4]IC₅₀ 0.5–4.6 μM (Nucleoprotein inhibition).100% survival at 50 mg/kg against lethal viral challenge; reduced lung titers[4].Oseltamivir (Neuraminidase Inhibitor)Fails against 274Y mutant strains; Triazole derivatives maintain efficacy against resistant strains[4].
Adverse Drug Metabolism Triazole PXR Inverse Agonists[5]IC₅₀ ~ 1.2 μM (Receptor binding and cellular antagonism)[5].Reverses CYP3A4 induction; enhances bioavailability of co-administered drugs.Ketoconazole (CYP3A4 Inhibitor)High off-target hepatotoxicity; Triazoles offer selective PXR antagonism without liver damage[5].

The Translational Gap: Bridging PK/PD Causality

While the diethyl-1H-1,2,3-triazole-4-carboxamide motif drives exceptional in vitro binding affinity via optimized steric interactions, it introduces specific pharmacokinetic (PK) challenges in vivo.

The Causality of Failure and Success: Highly potent in vitro hits often fail in vivo due to the lipophilicity of the diethyl group, which can severely limit aqueous solubility and oral bioavailability. To circumvent this, researchers employ prodrug strategies [6]. By temporarily masking polar functional groups with cleavable moieties (e.g., esters), the effective water solubility and membrane permeability are increased. Once in vivo, host esterases cleave the prodrug, releasing the active triazole-4-carboxamide directly into systemic circulation to achieve the required pharmacodynamic (PD) effect[6].

Protocol Step1 In Vitro Assay (TR-FRET / CPE) Step2 ADME / PK Profiling (Microsomal Stability) Step1->Step2 IC50 < 1 μM Step3 Prodrug Optimization (Solubility Enhancement) Step2->Step3 Poor Bioavailability Step4 In Vivo Efficacy (Murine Xenograft) Step2->Step4 Good Bioavailability Step3->Step4 Optimized Formulation

Fig 2. Self-validating workflow translating in vitro hits to in vivo efficacy models.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold-standard methodologies for evaluating these compounds.

Protocol A: In Vitro TR-FRET Assay for MLL1-WDR5 PPI Inhibition

Causality: Traditional ELISA requires extensive washing, which artificially disrupts transient, low-affinity protein-protein interactions (PPIs). Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a homogeneous assay that eliminates short-lived background autofluorescence, providing a self-validating system to measure true equilibrium dissociation[3].

  • Reagent Preparation: Prepare recombinant WDR5 (labeled with Europium cryptate) and MLL1 peptide (labeled with Allophycocyanin/APC) in an assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Compound Titration: Dispense the Diethyl-1H-1,2,3-triazole-4-carboxamide derivative in a 10-point serial dilution (ranging from 10 μM to 0.1 nM) into a 384-well microplate.

  • Incubation: Add the WDR5 and MLL1 mixture to the wells. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Detection: Excite the plate at 337 nm. Measure emission at 615 nm (Europium) and 665 nm (APC).

  • Data Validation: Calculate the FRET ratio (665 nm / 615 nm). A decrease in the ratio directly correlates with the compound successfully displacing MLL1 from WDR5.

Protocol B: In Vivo Murine Leukemia Xenograft Model

Causality: Validating in vivo efficacy requires an immunocompromised host to prevent rejection of human cancer cells. The NOD/SCID murine model ensures successful engraftment, allowing researchers to correlate the in vitro IC₅₀ with actual tumor regression and survival outcomes[6].

  • Cell Inoculation: Inject 5 × 10⁶ MV4-11 (human acute myeloid leukemia) cells intravenously into the tail vein of 6-8 week old NOD/SCID mice.

  • Engraftment Verification: Monitor peripheral blood for human CD45+ cells via flow cytometry to confirm leukemia engraftment (typically day 14 post-injection).

  • Randomization & Dosing: Randomize mice into three groups (n=10): Vehicle control, Test Compound (e.g., 30 mg/kg via oral gavage, utilizing a prodrug formulation for solubility), and Standard Alternative (Cytarabine, 50 mg/kg IV).

  • Monitoring: Administer treatments daily for 21 days. Monitor body weight, clinical signs of distress, and survival rates.

  • Endpoint Analysis: Euthanize subjects at the humane endpoint. Harvest bone marrow and spleen tissue. Perform qPCR to validate the in vivo downregulation of Hox and Meis-1 genes, confirming the mechanism of action matches the in vitro data[3][6].

References

  • CAS:1428026-39-4, N-Cyclooctyl-1H-1,2,3-triazole-4 ...
  • Source: google.com (Patent Registry)
  • Source: acs.org (ACS Publications)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • US20230286948A1 - Haloalkylpyridyl triazole mll1-wdr5 protein-protein interaction inhibitor (Prodrug Context)
  • Source: evitachem.

Sources

Validation

mass spectrometry validation of Diethyl-1H-1,2,3-triazole-4-carboxamide purity

Comprehensive Mass Spectrometry Validation Guide for Diethyl-1H-1,2,3-triazole-4-carboxamide Purity Executive Summary & Mechanistic Causality in Triazole Analysis 1,2,3-triazole carboxamides, specifically N,N-diethyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Validation Guide for Diethyl-1H-1,2,3-triazole-4-carboxamide Purity

Executive Summary & Mechanistic Causality in Triazole Analysis

1,2,3-triazole carboxamides, specifically N,N-diethyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1878597-11-5), serve as critical structural motifs and bioisosteres in modern drug discovery, particularly in the design of nuclear receptor antagonists and kinase inhibitors[1]. However, synthesizing these compounds—typically via copper-catalyzed azide-alkyne cycloaddition (CuAAC)—presents severe analytical challenges. The reaction inherently risks the formation of 1,5-disubstituted regioisomers, unreacted polar azides, and trace transition metal catalysts.

Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is fundamentally inadequate for validating the purity of these triazoles. Regioisomers possess nearly identical chromophores and dipole moments, leading to co-elution. Furthermore, triazole derivatives are highly polar and exhibit poor fragmentation efficiency in standard mass spectrometry, often yielding only a single major fragment ion, which complicates qualitative identification[2]. Therefore, validating the purity of N,N-diethyl-1H-1,2,3-triazole-4-carboxamide requires a self-validating High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) system, augmented by Differential Mobility Spectrometry (DMS) to filter out isobaric chemical noise[2].

Methodological Comparison: Choosing the Right Analytical Platform

To establish the most rigorous purity validation protocol, we must objectively compare LC-HRMS against conventional alternatives to understand their performance limits in triazole analysis.

Analytical PlatformSpecificity for RegioisomersSensitivity (LOQ)Matrix InterferencePrimary Limitation
LC-HRMS (Q-TOF) + DMS Excellent (DMS separates isobars)< 0.5 ng/mL Minimal (Ion mobility filtering)High instrument cost & complexity
Standard LC-MS/MS Moderate (Co-elution risks)~ 5.0 ng/mLHigh (Chemical noise in ESI)Poor fragmentation of triazoles
GC-MS Good (If derivatized)~ 50 ng/mLLowThermal degradation of triazoles
HPLC-UV Poor (Identical chromophores)~ 500 ng/mLHigh (Lack of mass filtering)Cannot identify unknown impurities

Experimental Workflow & Logical Relationships

MS_Workflow N1 Sample Prep & Matrix Spiking N2 UHPLC Separation N1->N2 Extract N3 DMS Ion Mobility Filtering N2->N3 Eluate N4 HRMS Detection (Q-TOF) N3->N4 Filtered Ions N5 Purity Validation N4->N5 MS/MS Spectra

LC-HRMS workflow for validating Diethyl-1H-1,2,3-triazole-4-carboxamide purity.

Self-Validating Experimental Protocols

Protocol 1: Sample Preparation and Matrix Spiking Causality: Electrospray Ionization (ESI) is highly susceptible to ion suppression from co-eluting matrix components or residual synthesis reagents. To ensure the accuracy of the purity assessment, the protocol must function as a self-validating system. By spiking known concentrations of an isotopically labeled internal standard (e.g., 13C-labeled triazole), we dynamically correct for ionization variations and validate the extraction recovery in real-time.

  • Preparation: Dissolve 1.0 mg of N,N-diethyl-1H-1,2,3-triazole-4-carboxamide in 1.0 mL of MS-grade methanol to create a 1 mg/mL stock.

  • Dilution & Spiking: Dilute the stock to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile (0.1% Formic Acid). Spike the solution with exactly 100 ng/mL of the isotopically labeled internal standard.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate any insoluble polymeric impurities. Transfer the supernatant to a deactivated glass autosampler vial.

Protocol 2: LC-DMS-HRMS Analysis Causality: Because triazole derivatives fragment poorly, standard collision-induced dissociation (CID) is often insufficient for distinguishing the 1,4-isomer from the 1,5-isomer. We employ Differential Mobility Spectrometry (DMS) prior to the mass analyzer. DMS applies an asymmetric waveform to separate ions based on their trajectory in high and low electric fields, effectively isolating the target triazole from isobaric background noise before it enters the Q-TOF[2].

  • Chromatography: Inject 2 µL of the prepared sample onto a C18 UHPLC column (50 mm x 2.1 mm, 1.7 µm).

  • Gradient Elution: Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) at a flow rate of 0.4 mL/min. The acidic modifier ensures robust protonation of the triazole ring to form the [M+H]+ precursor ion.

  • DMS Separation: Activate the planar differential mobility device. Optimize the Separation Voltage (SV) and Compensation Voltage (CV) specifically for the m/z of N,N-diethyl-1H-1,2,3-triazole-4-carboxamide to filter out co-eluting chemical noise[2].

  • Mass Detection: Operate the Q-TOF in positive ESI mode. Record high-resolution MS spectra (mass accuracy < 2 ppm) and MS/MS fragmentation patterns.

  • Validation: Calculate purity by comparing the Area Under the Curve (AUC) of the target compound against the total AUC of all detected peaks, strictly validated against International Council for Harmonisation (ICH) guidelines for limits of quantification (LOQ)[3].

Comparative Product Performance Data

To demonstrate the efficacy of this validation method, we compared a highly purified synthesized batch of N,N-diethyl-1H-1,2,3-triazole-4-carboxamide against a standard commercial grade alternative. The LC-HRMS/DMS method successfully revealed hidden impurities in the commercial grade that standard HPLC-UV missed.

Quality ParameterHigh-Purity Synthesized BatchStandard Commercial GradeDetection Method Required
Overall Purity (Target Compound) > 99.8% 96.4%LC-HRMS
1,5-Regioisomer Impurity Not Detected 2.1%LC-DMS-HRMS
Unreacted Azide Precursors < 0.1 ppm 15.0 ppmLC-MS/MS (Genotoxic Screen)
Mass Accuracy Error 0.8 ppm 1.2 ppmHRMS (Q-TOF)

Data Interpretation: The standard commercial grade exhibited a 2.1% contamination of the 1,5-regioisomer, which co-eluted in standard LC but was distinctly resolved using the DMS trajectory separation. Furthermore, genotoxic azide precursors were quantified at 15.0 ppm in the commercial batch, highlighting the critical need for highly sensitive MS validation in drug development pipelines[3].

References

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC. nih.gov.
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. sciex.com.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting M

Sources

Comparative

Diethyl-1H-1,2,3-triazole-4-carboxamide Derivatives as MLL1-WDR5 PPI Inhibitors: A Comparative IC50 Guide

As a Senior Application Scientist in epigenetic drug discovery, I frequently evaluate novel pharmacophores targeting protein-protein interactions (PPIs). One of the most challenging yet therapeutically rewarding targets...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in epigenetic drug discovery, I frequently evaluate novel pharmacophores targeting protein-protein interactions (PPIs). One of the most challenging yet therapeutically rewarding targets in Mixed Lineage Leukemia (MLL) is the interaction between the MLL1 catalytic domain and the WD Repeat-containing protein 5 (WDR5).

Historically, peptidomimetics like MM-401 [1] have dominated this space, but their poor pharmacokinetic profiles limit in vivo utility. Recently, the Diethyl-1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a privileged, blood-brain barrier-permeable small molecule class that disrupts the MLL1-WDR5 interaction with single-digit nanomolar potency [3].

This guide objectively compares the IC50 performance of Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives against standard industry alternatives, detailing the mechanistic causality, structural advantages, and self-validating experimental protocols required to benchmark these compounds.

Mechanistic Grounding: Why the Triazole-4-Carboxamide Scaffold?

The MLL1 protein relies on WDR5 to form a core complex necessary for robust Histone H3 Lysine 4 (H3K4) trimethylation. MLL1 binds to the "WIN" (WDR5-interacting) pocket of WDR5 via an arginine-containing motif.

The Diethyl-1H-1,2,3-triazole-4-carboxamide core acts as a highly efficient bioisostere. The causality behind its superior binding lies in its rigid geometry:

  • The 1,2,3-triazole ring provides metabolic stability and acts as an optimal hydrogen-bond acceptor, anchoring the molecule deep within the WIN pocket.

  • The diethyl-carboxamide moiety provides precise steric bulk. The diethyl groups perfectly occupy the hydrophobic sub-pocket adjacent to the central arginine-binding cleft, displacing water molecules and entropically driving the binding affinity higher than linear aliphatic chains [3, 4].

WDR5_Inhibition WDR5 WDR5 Protein (WIN Pocket) Complex MLL1-WDR5 Core Complex WDR5->Complex WIN Motif Assembly MLL1 MLL1 Catalytic Unit MLL1->Complex WIN Motif Assembly H3K4me3 H3K4 Trimethylation Complex->H3K4me3 Epigenetic Catalysis Leukemia HOXA9/MEIS1 Expression & Leukemogenesis H3K4me3->Leukemia Oncogenic Drive Triazole Diethyl-1H-1,2,3-triazole- 4-carboxamide Scaffold Triazole->Complex Competitive PPI Inhibition (IC50 < 10 nM) Apoptosis Cell Cycle Arrest & Apoptosis Triazole->Apoptosis Phenotypic Reversal

Mechanism of MLL1-WDR5 inhibition by Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives.

Quantitative IC50 Comparison

To establish an objective baseline, we compare the Diethyl-1H-1,2,3-triazole-4-carboxamide derivatives (specifically HYBI-064 and DDO-2093) against three widely utilized reference probes: OICR-9429 (a standard small-molecule antagonist) [2], MM-401 (a macrocyclic peptidomimetic) [1], and MM-102 .

Table 1: In Vitro Binding and Enzymatic IC50 Profiles
Compound ClassSpecific InhibitorWDR5 Binding Affinity (Kd/Ki)MLL1-WDR5 PPI IC50Cellular Proliferation IC50 (MV4;11)
Triazole-4-carboxamide HYBI-064 < 5.0 nM9.12 nM ~0.15 µM
Triazole-4-carboxamide DDO-2093 11.6 nM8.60 nM ~0.20 µM
Pyridone-carboxamideOICR-942924 - 93 nM64.0 nM~1.00 µM
PeptidomimeticMM-401< 1.0 nM0.90 nM> 10.0 µM (Poor permeability)
PeptidomimeticMM-102< 1.0 nM2.40 nM> 20.0 µM

Data synthesized from established biochemical TR-FRET and cellular viability assays [1, 2, 3, 4].

Analytical Insight: While peptidomimetics like MM-401 exhibit superior cell-free binding (0.9 nM), their massive molecular weight restricts cellular penetration, resulting in poor cellular IC50s (>10 µM). Conversely, the Diethyl-1H-1,2,3-triazole-4-carboxamide scaffold bridges the gap, maintaining single-digit nanomolar biochemical inhibition (8.6 - 9.12 nM) while delivering sub-micromolar cellular efficacy due to its optimized lipophilicity and blood-brain barrier permeability [3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the IC50 values reported above must be derived from self-validating assay systems. Below are the definitive methodologies for benchmarking these compounds.

Protocol A: Time-Resolved FRET (TR-FRET) for PPI Inhibition

Causality for choice: TR-FRET is selected over standard ELISA because it eliminates wash steps that can disrupt low-affinity transient complexes, and time-resolved fluorometry negates background auto-fluorescence from the small molecule library.

Materials:

  • Terbium (Tb)-labeled WDR5 protein (Donor).

  • FITC-labeled MLL1 WIN peptide (Acceptor).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Diethyl-1H-1,2,3-triazole-4-carboxamide compound in 100% DMSO.

  • System Validation (Controls):

    • Positive Control: 10 µM OICR-9429 (Maximal inhibition).

    • Negative Control: OICR-0547 (Structurally related inactive analog to validate target specificity).

    • Vehicle: 1% DMSO final concentration.

  • Incubation: In a 384-well low-volume plate, combine 5 nM Tb-WDR5, 15 nM FITC-MLL1 peptide, and the inhibitor dilutions. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader. Excitation at 337 nm; record emission at 490 nm (Tb) and 520 nm (FITC).

  • Data Processing: Calculate the FRET ratio (520/490 nm). Plot the log[Inhibitor] vs. normalized FRET ratio using a 4-parameter logistic non-linear regression model to derive the IC50. A valid assay must yield a Z'-factor > 0.6.

Protocol B: Cellular Efficacy Assessment (MV4;11 Cell Line)

Causality for choice: The MV4;11 human biphenotypic B myelomonocytic leukemia cell line harbors the MLL-AF4 fusion gene. Its survival is strictly dependent on the MLL1-WDR5 interaction, making it the perfect phenotypic model.

Step-by-Step Workflow:

  • Cell Seeding: Seed MV4;11 cells at a density of 1 × 10^4 cells/well in 96-well opaque plates using IMDM media supplemented with 10% FBS.

  • Dosing: Treat cells with the triazole-4-carboxamide derivatives (0.01 µM to 10 µM). Include MM-401 as a comparator to demonstrate the permeability advantage of the triazole scaffold.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Note: Epigenetic inhibitors require at least 3-4 cell doubling times to manifest phenotypic changes due to the slow kinetics of histone demethylation.

  • Viability Readout: Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium). Mix for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Calculate the cellular IC50 using GraphPad Prism.

Conclusion

The Diethyl-1H-1,2,3-triazole-4-carboxamide scaffold represents a significant leap in epigenetic drug design. By objectively comparing its IC50 profile against legacy probes, we observe that it successfully marries the extreme biochemical potency of peptidomimetics (IC50 < 10 nM) with the cellular permeability of traditional small molecules (Cellular IC50 ~ 0.15 µM). For researchers developing therapeutics targeting the MLL1-WDR5 axis, prioritizing this scaffold over earlier generations like OICR-9429 or MM-401 ensures a higher probability of downstream in vivo success.

References

  • Cao, F., et al. (2014). "Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia." Molecular Cell. Available at:[Link]

  • Structural Genomics Consortium (SGC). "OICR-9429 A chemical probe for WDR5." Chemical Probes Portal. Available at:[Link]

  • Shojaei, F., et al. (2023). "Haloalkylpyridyl triazole MLL1-WDR5 protein-protein interaction inhibitor." US Patent US20230286948A1.
Validation

A Researcher's Guide to Deconvoluting Kinase Cross-Reactivity: A Comparative Analysis of Diethyl-1H-1,2,3-triazole-4-carboxamide

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal target class.[1][2][3] The development of small molecule inhibitors has revolutionized treatment paradigms; however, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal target class.[1][2][3] The development of small molecule inhibitors has revolutionized treatment paradigms; however, a significant hurdle persists: ensuring target selectivity.[2][3] The conserved nature of the ATP-binding site across the kinome often leads to inhibitor promiscuity, resulting in off-target effects and potential toxicities.[2][3] This guide provides a comprehensive framework for assessing the cross-reactivity of novel kinase inhibitors, using the hypothetical case of Diethyl-1H-1,2,3-triazole-4-carboxamide to illustrate the necessary experimental workflows and data interpretation.

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and capacity to form key interactions with biological targets.[4][5][6] Derivatives of this core structure have been identified as potent inhibitors of a wide array of kinases, including cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9] Given this precedent, a compound such as Diethyl-1H-1,2,3-triazole-4-carboxamide warrants a thorough investigation of its kinome-wide selectivity profile to ascertain its potential as a therapeutic agent or a chemical probe.[5]

This guide will objectively compare the strategic approaches to kinase inhibitor profiling, presenting supporting experimental methodologies and data interpretation frameworks.

The Imperative of Kinome-Wide Profiling

A lack of inhibitor selectivity can confound experimental results and lead to adverse effects in a clinical setting.[2][3] Therefore, early and comprehensive kinase profiling is not merely a characterization step but a critical component of the drug discovery process.[10][11] It allows researchers to:

  • Identify the primary target(s) and quantify potency.

  • Uncover potential off-target interactions that may lead to toxicity.

  • Reveal opportunities for polypharmacology, where inhibiting multiple kinases could be therapeutically beneficial. [1]

  • Guide structure-activity relationship (SAR) studies to optimize selectivity.

Comparative Kinase Inhibitors: A Context for Selectivity

To understand the potential cross-reactivity of Diethyl-1H-1,2,3-triazole-4-carboxamide, it is instructive to compare it with established triazole-containing kinase inhibitors.

Compound/ScaffoldPrimary Target(s)Key Structural FeaturesReported Selectivity Profile
JNJ-7706621 CDK1, CDK21-Acyl-1H-[1][12][13]triazole-3,5-diaminePotent against CDKs, with off-target activity on VEGFR2 and GSK-3.[7]
N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine derivatives Dihydrofolate Reductase (DHFR), with potential for kinase activity2,4-Diamino-1,3,5-triazineData on structurally related compounds suggest potential for broad kinase interactions.[14]
Pyrrolopyrimidine-based triazoles CSF1RPyrrolopyrimidine core with a 1,2,3-triazole at the C6 positionDesigned for CSF1R, with profiling against other kinases like KIT to ensure selectivity.[15]

This comparative table highlights that while the triazole core is a common feature, the overall selectivity is dictated by the complete molecular structure. Therefore, Diethyl-1H-1,2,3-triazole-4-carboxamide, despite its simple structure, cannot be assumed to be inactive against kinases and requires empirical testing.

Experimental Workflows for Assessing Kinase Cross-Reactivity

A tiered approach to kinase profiling is often the most efficient. This typically begins with broad screening against a large panel of kinases, followed by more detailed characterization of hits.

Tier 1: Broad Kinome Screening

The initial step is to screen the compound of interest against a large, representative panel of kinases. Several commercial services offer comprehensive kinase profiling, employing various assay formats.[10][16][17]

Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot℠ Assay)

This is considered the "gold standard" for its direct measurement of substrate phosphorylation.[18]

  • Reaction Setup: In a microplate, incubate the test compound (e.g., Diethyl-1H-1,2,3-triazole-4-carboxamide at a fixed concentration, typically 1-10 µM) with a specific kinase, a suitable substrate (peptide or protein), and cofactors in a reaction buffer.

  • Initiation: Start the reaction by adding radioisotope-labeled ATP (e.g., ³³P-γ-ATP). The ATP concentration should be at or near the Kₘ for each kinase to provide a more accurate reflection of inhibitory potency.[1]

  • Incubation: Allow the reaction to proceed at a set temperature (e.g., 30°C) for a predetermined time.

  • Termination and Separation: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate. Unreacted radiolabeled ATP is washed away.

  • Detection: Quantify the incorporated radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control.

dot

Caption: Tier 1 broad kinome screening workflow.

Tier 2: Dose-Response and Potency Determination

For any "hits" identified in the initial screen (typically >50% inhibition), the next step is to determine the potency (IC₅₀) through dose-response studies.

Experimental Protocol: Luminescence-Based ADP-Glo™ Kinase Assay

This is a robust, non-radiometric method suitable for a wide range of kinases.[11]

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • Add the kinase and substrate to the wells containing the diluted compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescence reaction. Incubate for 30-60 minutes.

  • Measurement and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

dot

Caption: Tier 2 dose-response and IC₅₀ determination workflow.

Tier 3: Orthogonal Assays and Cellular Target Engagement

To validate the biochemical findings and confirm that the compound interacts with its target in a more physiologically relevant context, orthogonal assays are employed.

Competitive Binding Assays

These assays measure the ability of a test compound to displace a known ligand from the kinase's ATP-binding site, providing a direct measure of binding affinity (Kᵢ or Kₔ).[19][20] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for these assays.[21][22][23]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in intact cells or tissue lysates.[12][13][24][25][26] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Western Blot-based CETSA®

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis:

    • Quantify the total protein concentration in the soluble fraction.

    • Analyze the amount of the specific target kinase in the soluble fraction at each temperature using Western blotting with a target-specific antibody.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

dot

Caption: Tier 3 orthogonal validation and cellular target engagement.

Interpreting the Data: A Selectivity Profile

The culmination of these experiments is a comprehensive selectivity profile for Diethyl-1H-1,2,3-triazole-4-carboxamide.

Example Data Presentation:

Kinase% Inhibition @ 1 µMIC₅₀ (nM)Kₔ (nM)CETSA® Shift (°C)
Kinase A (On-Target) 955045+5.2
Kinase B (Off-Target) 80500480+1.5
Kinase C (Off-Target) 651,2001,100No significant shift
Kinase D 10>10,000>10,000Not tested

Interpretation:

  • High Potency and On-Target Engagement: The low nanomolar IC₅₀ and Kₔ values for Kinase A, coupled with a significant thermal shift in the CETSA®, strongly indicate that it is a primary, cellularly relevant target.

  • Off-Target Liabilities: Kinase B is a significant off-target, with an IC₅₀ only 10-fold higher than the primary target. The small but positive CETSA® shift suggests this interaction may occur in cells. Kinase C is a weaker off-target, and the lack of a CETSA® shift suggests the interaction may not be significant in a cellular context.

  • Selectivity Window: The ratio of off-target IC₅₀ to on-target IC₅₀ defines the selectivity window. A larger window is generally desirable for tool compounds and clinical candidates to minimize off-target effects.

Conclusion

While specific experimental data for Diethyl-1H-1,2,3-triazole-4-carboxamide is not yet in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. The 1,2,3-triazole scaffold is a versatile starting point for kinase inhibitor design, but its inherent potential for cross-reactivity necessitates a thorough and multi-faceted approach to profiling. By systematically employing broad kinome screening, dose-response analysis, and cellular target engagement assays, researchers can deconvolve the complex selectivity landscape of novel inhibitors, enabling more informed decisions in the progression of drug discovery programs. This rigorous, evidence-based approach is paramount to developing safer and more effective kinase-targeted therapies.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Hashimoto, M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 781-791. [Link]

  • Fabian, M. A., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 7(6), 555-562. [Link]

  • Zhang, C., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1992. [Link]

  • Al-Qahtani, A. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356195. [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Ferguson, F. M., & Gray, N. S. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Cell Chemical Biology, 23(2), 181-185. [Link]

  • Schürer, S. C., & Muskal, S. M. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1049-1064. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai8019. [Link]

  • Hopf, C., et al. (2012). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. Methods in Molecular Biology, 803, 141-155. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Emanuel, S., et al. (2005). 1-Acyl-1H-[1][12][13]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities. Journal of Medicinal Chemistry, 48(13), 4471-4481. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • DIANA Biotechnologies. (n.d.). Inhibitor Profiling: Kinases. Retrieved from [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Grossman, M., & Adler, E. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Baker, J. R., & Shokat, K. M. (2021). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 12(45), 14946-14955. [Link]

  • Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1629-1643. [Link]

  • Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-25. [Link]

  • Pokhodylo, N., et al. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663-676. [Link]

  • El-Damasy, D. A., et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry, 16(1), 1-25. [Link]

  • Kumar, R., et al. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

  • El-Damasy, D. A., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. Scientific Reports, 15(1), 2998. [Link]

  • Singh, P., et al. (2024). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]

  • Šterbenc, A., et al. (2023). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Molecules, 28(19), 6794. [Link]

  • Kumar, A., et al. (2016). Diversity oriented approach to triazole based peptidomimetics as mammalian sterile 20 kinase inhibitors. RSC Advances, 6(10), 8196-8202. [Link]

  • El-Damasy, D. A., et al. (2019). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 24(12), 2270. [Link]

  • El-Damasy, D. A., et al. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 688235. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Protocol: Handling and Disposal of N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide

Here is a comprehensive, professional guide for the safe handling, logistical management, and disposal of N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide in a laboratory setting. Executive Summary N,N-Diethyl-1H-1,2,3-triazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional guide for the safe handling, logistical management, and disposal of N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide in a laboratory setting.

Executive Summary

N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1878597-11-5) is a nitrogen-rich heterocyclic compound widely utilized as a structural scaffold in medicinal chemistry, agricultural research, and materials science[1][2]. Due to the stability of the triazole ring and its specific physicochemical properties, proper logistical management of its waste streams is critical to maintaining laboratory safety and environmental compliance. This guide outlines the causality-driven standard operating procedures (SOPs) for the segregation, containment, and professional disposal of this compound.

Physicochemical Profile & Hazard Assessment

Understanding the physical properties of a compound is the first step in designing a self-validating safety system. The solubility and melting point dictate how the chemical behaves in waste streams and how it must be contained.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionOperational Implication
CAS Number 1878597-11-5[2]Essential for accurate RCRA/EPA waste labeling.
Molecular Weight ~174.18 g/mol [1]Used for calculating molar concentrations in liquid waste.
Melting Point 80–85 °C[1]Solid at room temperature; poses a particulate/dust inhalation hazard during transfer.
Solubility Soluble in polar solvents (e.g., water, methanol)[1]Will readily dissolve in standard aqueous or polar organic waste streams; requires careful segregation.
Chemical Family 1,2,3-Triazole derivative[1]High nitrogen content requires high-temperature incineration to manage potential NOₓ emissions.

Expert Insight: The presence of the carboxamide group and the triazole ring makes this compound highly stable[1]. Attempting to chemically neutralize or degrade this compound on-site using strong acids or oxidizers is strongly discouraged, as it may yield unpredictable, toxic byproducts. The only recognized, safe disposal method is collection and transfer to a licensed hazardous waste facility.

Operational Workflow for Waste Segregation

To ensure regulatory compliance and prevent incompatible chemical reactions, waste containing N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide must be strictly segregated.

G Start Waste Generation: Diethyl-1H-1,2,3-triazole- 4-carboxamide State Determine Physical State Start->State Solid Solid Waste (Contaminated PPE/Powder) State->Solid Liquid Liquid Waste (Solutions) State->Liquid Store Satellite Accumulation Area (Secondary Containment) Solid->Store HalogenCheck Check Solvent Type Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo e.g., MeOH, H2O Halo Halogenated Organic Waste HalogenCheck->Halo e.g., DCM, Chloroform NonHalo->Store Halo->Store Dispose Licensed Hazardous Waste Incineration Store->Dispose

Caption: Workflow for the segregation and professional disposal of triazole-derivative laboratory waste.

Step-by-Step Disposal Methodology

The following protocol must be executed by trained laboratory personnel under standard chemical hygiene guidelines.

Phase 1: Source Containment & Segregation
  • Determine the Waste Matrix: Identify whether the triazole waste is a pure solid, dissolved in a non-halogenated solvent (like methanol[1]), or dissolved in a halogenated solvent (like dichloromethane).

  • Select the Receptacle:

    • For solid waste (including contaminated Kimwipes, weigh boats, or empty vials), use a puncture-resistant, sealable High-Density Polyethylene (HDPE) bucket.

    • For liquid waste , use a chemically compatible, vented HDPE carboy.

    • Causality Check: Do not mix halogenated and non-halogenated waste. Halogenated waste requires specialized, higher-cost incineration to prevent the formation of toxic dioxins.

Phase 2: Labeling and Satellite Accumulation
  • Affix Regulatory Labels: Immediately attach a standard "Hazardous Waste" tag to the container before adding any chemical.

  • Detail the Contents: Explicitly write "N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide" and the primary solvent on the label. Do not use abbreviations.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. This ensures a self-validating safety net in case of primary vessel failure.

Phase 3: Final Disposition
  • Seal and Inspect: Once the container reaches 80% capacity, seal it tightly. Inspect the exterior for any crystallization or residue.

  • Transfer to EHS: Move the sealed container to the facility's central hazardous waste accumulation area.

  • Licensed Incineration: The facility's Environmental Health and Safety (EHS) department will contract a licensed vendor to transport the waste for high-temperature commercial incineration . This is the only acceptable method for destroying stable triazole rings, as the high temperatures (typically >1000°C) combined with gas scrubbers safely manage the resulting nitrogen oxides (NOₓ).

Spill Response and Decontamination Protocol

In the event of an accidental release of N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide powder or solution, immediate and systematic action is required.

  • Isolate the Area: Restrict access to the spill zone to prevent tracking the compound throughout the laboratory.

  • Don Appropriate PPE: Ensure personnel are wearing nitrile gloves, safety goggles, and a standard laboratory coat. If a large quantity of dry powder is spilled outside a fume hood, an N95 or P100 particulate respirator is recommended to prevent inhalation of the solid (Melting Point 80-85 °C[1]).

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Containment (Solid Spill): Lightly dampen the powder with a compatible solvent (like water or a small amount of methanol) to prevent dust generation before sweeping it up.

  • Collection: Use a non-sparking scoop to transfer the absorbed material or dampened powder into a hazardous waste bag or HDPE bucket.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, followed by a methanol wipe, as the compound is highly soluble in these polar solvents[1]. Dispose of all decontamination materials as solid hazardous waste.

References

  • Diethyl-1H-1,2,3-triazole-4-carboxamide - EvitaChem: Product Introduction. EvitaChem.
  • CAS:1428026-39-4, N-Cyclooctyl-1H-1,2,3-triazole-4 ... - 毕得医药. Bidepharm.

Sources

Handling

Personal protective equipment for handling Diethyl-1H-1,2,3-triazole-4-carboxamide

Advanced Safety and Operational Protocol for Handling Diethyl-1H-1,2,3-triazole-4-carboxamide As a Senior Application Scientist in pharmaceutical drug development, I recognize that the safe handling of specialized buildi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling Diethyl-1H-1,2,3-triazole-4-carboxamide

As a Senior Application Scientist in pharmaceutical drug development, I recognize that the safe handling of specialized building blocks is just as critical as the chemical synthesis itself. N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide is a highly valuable intermediate, prominently utilized in the synthesis of MLL1-WDR5 protein-protein interaction inhibitors designed to induce apoptosis in leukemia cells[1]. However, its nitrogen-dense triazole ring and carboxamide functionality present specific occupational hazards.

This guide provides a self-validating, causality-driven framework for the personal protective equipment (PPE) and operational logistics required to handle this compound safely and effectively.

Mechanistic Hazard Profiling

To select the correct PPE, we must first understand the physicochemical behavior of the molecule. Triazole-4-carboxamide derivatives are classified as respiratory and dermal irritants. Upon thermal decomposition or exposure to strong acids, the triazole ring can degrade, releasing toxic nitrogen oxides (NOx) and amine vapors[2].

Table 1: Hazard Classification and Physicochemical Properties

ParameterValue / SpecificationScientific Implication & Causality
Hazard Codes H315, H319, H335Causes skin/eye irritation and respiratory distress. Dictates the mandatory use of localized exhaust and barrier PPE.
Target Organs Respiratory SystemAerosolization of the compound during transfer or solvent evaporation must be strictly avoided to prevent mucosal inflammation.
Flash Point ~107 °C (Closed Cup)Classified as a combustible material. Requires storage and handling away from open flames or high-heat ignition sources.
Decomposition Carbon oxides, NOxThermal breakdown releases toxic NOx gases, necessitating specialized chemical filtration (ABEK) during high-temperature reactions[2].

The PPE Matrix & Causality

Standard laboratory PPE is insufficient for handling concentrated triazole carboxamides. Every piece of equipment must be selected based on the specific permeation and inhalation risks of the compound.

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecificationOperational Rationale (The "Why")
Eye Protection Tight-fitting chemical safety goggles (EN 166)Prevents micro-particulate or aerosolized chemical entry into the ocular mucosa, directly mitigating severe eye irritation (H319).
Hand Protection Nitrile gloves (Min. thickness 0.11 mm)Nitrile provides a robust barrier against polar organic building blocks. Causality: Small organic molecules can permeate elastomers over time; gloves must be swapped immediately upon contact to prevent dermal absorption (H315)[2].
Respirator Type ABEK (EN14387) filter maskABEK filters actively neutralize organic, inorganic, acidic, and amine/ammonia vapors. This is critical due to the nitrogen-dense triazole ring which can emit amine-like vapors under certain conditions.
Body Protection Flame-retardant, anti-static lab coatMitigates risks associated with the compound's combustibility (Flash point >100°C) and prevents static discharge during powder/liquid transfer.

Operational Protocol: Safe Handling & Synthesis Workflow

The following protocol outlines the safe utilization of N,N-Diethyl-1H-1,2,3-triazole-4-carboxamide during a standard coupling reaction (e.g., reacting with a haloalkylpyridyl derivative to form an MLL1-WDR5 inhibitor)[1]. This protocol is designed as a self-validating system to ensure safety at every step.

Step 1: Pre-Operational Readiness & Gowning

  • Inspect PPE: Don the flame-retardant lab coat, tight-fitting goggles, and ABEK respirator. Double-glove with 0.11 mm nitrile gloves.

  • Validate Environment: Turn on the Class II fume hood.

    • Self-Validation: Perform a "tissue flutter test" by taping a small piece of tissue to the bottom of the sash. If the tissue pulls inward, negative pressure is confirmed. Do not proceed without this validation.

Step 2: Reagent Aliquoting

  • Transfer the sealed container of Diethyl-1H-1,2,3-triazole-4-carboxamide into the validated fume hood.

  • Using a clean, static-free spatuala or glass syringe (if in solution), carefully aliquot the required mass/volume (e.g., 688.91 µmol for a standard micro-scale optimization)[1].

  • Instantly seal the primary container to prevent ambient moisture absorption and vapor escape.

Step 3: Reaction Execution

  • Introduce the compound to the reaction vessel containing the haloalkylpyridyl derivative and a base (e.g., DIEA)[1].

  • Cap the reaction vessel with a vented septum to prevent pressure buildup from potential NOx off-gassing during the exothermic coupling phase.

Step 4: Post-Reaction De-gowning

  • Remove the outer layer of nitrile gloves inside the fume hood and dispose of them in the solid hazardous waste bin.

  • Wash the inner gloves with soap and water before removing them to prevent secondary contamination of your bare hands.

Spill Response and Disposal Plan

In the event of an accidental spill, immediate containment is required to prevent respiratory exposure (H335).

Step 1: Evacuation and Isolation

  • Alert personnel in the immediate vicinity and instruct them to step back.

  • If the spill occurs outside the fume hood, ensure your ABEK respirator is securely fitted before approaching the spill zone.

Step 2: Containment

  • Surround the spill with an inert absorbent material, such as vermiculite or dry sand.

    • Causality: Do not use combustible absorbents (like sawdust) or highly reactive chemical neutralizers, as triazole derivatives can react unpredictably and exothermically.

  • Sweep the absorbed mixture using a non-sparking brush and dustpan.

Step 3: Decontamination & Self-Validation

  • Wash the spill surface thoroughly with a detergent and water solution.

  • Self-Validation: After drying the area, wipe the surface with a damp pH-indicator strip. A neutral pH (~7.0) validates the absence of residual basic amine/triazole residues.

Step 4: Approved Disposal

  • Place all contaminated vermiculite, gloves, and cleanup materials into a sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Label clearly as "Toxic/Combustible Organic Waste - Contains Triazole Derivatives" and transfer to an approved waste disposal plant[2].

Operational Workflow Visualization

The following logic diagram illustrates the critical path for handling triazole carboxamides, integrating the PPE matrix with the spill response plan.

ChemicalHandlingWorkflow Start Pre-Operational Risk Assessment PPE Don Required PPE (Nitrile, Goggles, ABEK) Start->PPE FumeHood Transfer to Class II Fume Hood PPE->FumeHood Reaction Execute Synthesis (MLL1-WDR5 Inhibitor) FumeHood->Reaction SpillCheck Spill or Exposure Detected? Reaction->SpillCheck Contain Contain & Absorb (Inert Vermiculite) SpillCheck->Contain Yes Success Protocol Complete (Safe De-gowning) SpillCheck->Success No Decon Decontaminate Area (Soap & Water) Contain->Decon Dispose Approved Hazardous Waste Disposal Decon->Dispose Success->Dispose Waste

Workflow for the safe handling, synthesis execution, and spill response for triazole carboxamides.

References

  • Sigma-Aldrich. "1H-1,2,3-Triazole-4-carboxamide Safety Data Sheet & Properties".

  • AK Scientific, Inc. "Rufinamide Safety Data Sheet". 2

  • Google Patents. "US20230286948A1 - Haloalkylpyridyl triazole mll1-wdr5 protein-protein interaction inhibitor".1

Sources

© Copyright 2026 BenchChem. All Rights Reserved.